molecular formula C13H20N2O4 B15597819 CEP-Lysine-d4

CEP-Lysine-d4

カタログ番号: B15597819
分子量: 272.33 g/mol
InChIキー: GUYNPRDOGAXJKQ-YUQOGSRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CEP-Lysine-d4 is a useful research compound. Its molecular formula is C13H20N2O4 and its molecular weight is 272.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C13H20N2O4

分子量

272.33 g/mol

IUPAC名

(2S)-2-amino-6-[2-(2-carboxy-1,1,2,2-tetradeuterioethyl)pyrrol-1-yl]hexanoic acid

InChI

InChI=1S/C13H20N2O4/c14-11(13(18)19)5-1-2-8-15-9-3-4-10(15)6-7-12(16)17/h3-4,9,11H,1-2,5-8,14H2,(H,16,17)(H,18,19)/t11-/m0/s1/i6D2,7D2

InChIキー

GUYNPRDOGAXJKQ-YUQOGSRCSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to CEP-Lysine-d4: A Biomarker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(ω-carboxyethyl)pyrrole (CEP)-Lysine-d4 is the deuterated form of CEP-Lysine, a significant biomarker of oxidative stress and lipid peroxidation. This stable isotope-labeled internal standard is indispensable for the accurate quantification of CEP-Lysine in biological samples using mass spectrometry. The formation of CEP-Lysine adducts on proteins is a consequence of the oxidative degradation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid abundant in the retina and brain. Elevated levels of CEP-Lysine have been strongly implicated in the pathogenesis of age-related macular degeneration (AMD), making its precise measurement crucial for research in this and other diseases associated with oxidative stress. This guide provides a comprehensive overview of the chemical properties, synthesis, biological relevance, and analytical methodologies for CEP-Lysine-d4, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a stable, isotopically labeled molecule designed for use as an internal standard in mass spectrometry-based quantification. The four deuterium (B1214612) atoms are located on the carboxyethyl moiety, providing a distinct mass shift from the endogenous, unlabeled CEP-Lysine.

PropertyValueReference
Formal Name (S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2',3,3'-d4-acid[1]
CAS Number 2702446-72-6[1][2]
Chemical Formula C₁₃H₁₆D₄N₂O₄[1][2]
Molecular Weight 272.3 g/mol [1]
Purity ≥99% deuterated forms (d₁-d₄)[1]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, PBS (pH 7.2): 10 mg/ml[1]
UV Maximum 217 nm[1]

Synthesis and Purification

While a detailed, publicly available protocol for the direct synthesis of this compound is not readily found, the general principles involve the synthesis of a deuterated CEP precursor and its subsequent conjugation to lysine (B10760008).

A general approach for the synthesis of CEP adducts involves the reaction of 4,7-dioxoheptanoic acid with the ε-amino group of a lysine residue. For the synthesis of this compound, a deuterated analog of 4,7-dioxoheptanoic acid would be required. General methods for the deuteration of amino acids and their precursors often utilize metal-catalyzed hydrogen-deuterium exchange in a deuterated solvent like D₂O. For instance, ruthenium on carbon (Ru/C) under basic conditions in D₂O can be used for the stereoselective deuteration of amino acids.

Purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for its use as an internal standard.

Role as a Biomarker in Age-Related Macular Degeneration (AMD)

CEP-Lysine has emerged as a key biomarker in the study of AMD, a leading cause of vision loss in the elderly. The formation of CEP adducts on proteins is a direct consequence of oxidative damage to DHA, a major component of photoreceptor outer segments in the retina.

In both "wet" and "dry" forms of AMD, CEP-modified proteins are found in higher abundance in ocular tissues compared to healthy individuals. These adducts are believed to contribute to the disease pathology through several mechanisms, including the promotion of angiogenesis (the formation of new blood vessels, a hallmark of wet AMD) and the induction of a pro-inflammatory environment. Studies have shown that mice immunized with CEP-modified albumin develop an AMD-like phenotype, further strengthening the link between CEP formation and the disease.

The quantification of CEP-Lysine in plasma and other biological fluids serves as a valuable tool for assessing the risk and progression of AMD. The use of this compound as an internal standard allows for highly accurate and precise measurements, overcoming the variability often associated with immunoassays like ELISA.

Signaling Pathways

The pathological effects of CEP-Lysine are mediated through its interaction with specific cellular signaling pathways, leading to inflammation and angiogenesis.

CEP Formation Pathway

The formation of CEP-Lysine is initiated by the oxidative cleavage of DHA-containing phospholipids, which generates reactive electrophilic fragments. These fragments then react with the primary amine group of lysine residues on proteins to form the stable CEP adduct.

DHA DHA-containing Phospholipid reactive_fragments Reactive Electrophilic Phospholipid Fragments DHA->reactive_fragments Oxidative Cleavage ROS Reactive Oxygen Species (ROS) ROS->DHA CEP_lysine CEP-Lysine Protein Adduct reactive_fragments->CEP_lysine Adduction protein_lysine Protein with Lysine Residue protein_lysine->CEP_lysine

Formation of CEP-Lysine Protein Adducts.
CEP-Lysine Mediated Inflammation and Angiogenesis

CEP-modified proteins can act as damage-associated molecular patterns (DAMPs) that are recognized by pattern recognition receptors, such as Toll-like receptor 2 (TLR2). The engagement of TLR2 by CEPs is thought to initiate a downstream signaling cascade that leads to the activation of pro-inflammatory and pro-angiogenic pathways. However, it is important to note that the role of the CEP-TLR2 axis in angiogenesis is a subject of ongoing research, with some studies showing conflicting results.[3]

The signaling cascade initiated by TLR2 activation typically involves the recruitment of adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of inflammatory cytokines and chemokines. Furthermore, CEPs have been shown to induce angiogenesis, a process that may be partially independent of the well-known vascular endothelial growth factor (VEGF) pathway.[4]

cluster_cell Macrophage / Endothelial Cell CEP CEP-modified Protein TLR2 TLR2 CEP->TLR2 Binding angiogenesis Angiogenesis CEP->angiogenesis VEGF-independent pathway? MyD88 MyD88 TLR2->MyD88 Recruitment IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB Activation cytokines Pro-inflammatory Cytokines & Chemokines NFkB->cytokines Upregulation inflammation Inflammation cytokines->inflammation

Proposed Signaling Pathway of CEP-Lysine.

Experimental Protocols for Quantification

The quantification of CEP-Lysine in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution, employing this compound as the internal standard.

Sample Preparation from Plasma
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the free amino acids and small molecules.

  • Enzymatic Hydrolysis: For the quantification of protein-bound CEP-Lysine, the protein pellet is subjected to enzymatic digestion. A combination of proteases such as pronase E and leucine (B10760876) aminopeptidase (B13392206) is used to ensure complete hydrolysis of the proteins into individual amino acids.[5]

  • Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the sample preparation process to account for any loss during the procedure.

  • Solid Phase Extraction (SPE): The hydrolyzed sample is cleaned up using SPE to remove interfering substances. Hypercarb SPE cartridges have been shown to provide good recovery.[5]

LC-MS/MS Analysis
  • Chromatography: Separation is achieved using a reverse-phase C18 column with a gradient elution of mobile phases typically consisting of water with a small percentage of formic acid and acetonitrile with a small percentage of formic acid.

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Quantitative Data for Mass Spectrometry

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Reference
CEP-Lysine 269.3206.2, 148.2[6]
This compound 273.384.1 (and others)[1][7]

Note: The precursor ion for this compound is calculated based on its molecular weight. The product ion m/z 84.1 is a common fragment of lysine and is expected to be a major product ion for this compound as the deuterium labels are on the carboxyethyl pyrrole (B145914) moiety.

Experimental Workflow

The overall workflow for the quantification of CEP-Lysine using this compound as an internal standard is depicted below.

sample Biological Sample (Plasma, Tissue) add_is Spike with This compound sample->add_is homogenization Homogenization (for tissue) add_is->homogenization protein_precip Protein Precipitation (e.g., Acetonitrile) homogenization->protein_precip hydrolysis Enzymatic Hydrolysis (Pronase E, Leucine Aminopeptidase) protein_precip->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe lcms LC-MS/MS Analysis (MRM Mode) spe->lcms quantification Quantification (Ratio of Analyte to Internal Standard) lcms->quantification

Experimental Workflow for CEP-Lysine Quantification.

Data Presentation

The use of a stable isotope-labeled internal standard like this compound allows for the generation of highly reliable quantitative data. The results are typically presented as the concentration of CEP-Lysine in the biological matrix, often normalized to the total protein or a specific protein content.

Typical Performance Characteristics of LC-MS/MS Methods for Amino Acid Quantification

ParameterTypical Value
Lower Limit of Quantification (LLOQ) Low ng/mL to µg/mL range
Linearity (R²) > 0.99
Intra- and Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%
Recovery > 85%

Conclusion

This compound is a vital tool for researchers investigating the role of oxidative stress in disease, particularly in the context of age-related macular degeneration. Its use as an internal standard in LC-MS/MS-based methods enables the accurate and precise quantification of CEP-Lysine, a key biomarker of lipid peroxidation. A thorough understanding of its chemical properties, the signaling pathways it influences, and the analytical methods for its detection is essential for advancing research in this field and for the development of potential therapeutic interventions targeting oxidative damage.

References

An In-depth Technical Guide to CEP-Lysine-d4: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nε-(2-carboxyethyl)pyrrole-lysine-d4 (CEP-Lysine-d4), a deuterated internal standard crucial for the accurate quantification of its endogenous, non-deuterated counterpart, CEP-Lysine. CEP-Lysine is a significant biomarker for oxidative stress and is implicated in the pathogenesis of age-related macular degeneration (AMD). This document details its chemical structure, and physical properties, and provides insights into its application in mass spectrometry-based quantification, including a detailed experimental protocol. Furthermore, it elucidates the known signaling pathways activated by CEP adducts and outlines a typical experimental workflow.

Core Chemical and Physical Properties

This compound is a synthetic, isotopically labeled form of CEP-Lysine, containing four deuterium (B1214612) atoms. This isotopic labeling results in a mass shift, allowing it to be distinguished from the endogenous analyte in mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative studies.

Table 1: Chemical Identifiers and Properties of this compound
PropertyValue
Formal Name (S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2',3,3'-d4-acid
CAS Number 2702446-72-6[1][2]
Molecular Formula C₁₃H₁₆D₄N₂O₄[1]
Formula Weight 272.3 g/mol [1][2]
Purity ≥99% deuterated forms (d1-d4)[1]
SMILES OC(C([2H])([2H])C([2H])([2H])C1=CC=CN1CCCC--INVALID-LINK--C(O)=O)=O[1]
InChI Key GUYNPRDOGAXJKQ-YUQOGSRCSA-N[1]
Table 2: Physical and Solubility Properties of this compound
PropertyValue
Appearance A crystalline solid[1]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, PBS (pH 7.2): 10 mg/ml[1]
UV λmax 217 nm[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

Biological Significance of CEP Adducts

Carboxyethylpyrrole (CEP) adducts are formed from the oxidative degradation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid highly abundant in the retina.[1] These adducts modify the ε-amino group of lysine (B10760008) residues in proteins, leading to the formation of CEP-modified proteins. Elevated levels of CEP adducts have been identified in the ocular tissues of individuals with age-related macular degeneration (AMD), suggesting their role as a biomarker for this disease.[3] CEP-modified proteins have been shown to promote angiogenesis, a hallmark of "wet" AMD, and are involved in inflammatory pathways.[3][4]

Signaling Pathway of CEP Adducts

CEP adducts have been shown to activate inflammatory signaling pathways, primarily through Toll-like receptor 2 (TLR2).[5] TLR2 is a pattern recognition receptor that, upon binding to ligands like CEP-modified proteins, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and angiogenic factors. This pathway is a key area of research for understanding the pathology of AMD and for the development of potential therapeutic interventions.

CEP_TLR2_Signaling CEP-Induced TLR2 Signaling Pathway CEP CEP Adducts TLR2_TLR1 TLR2/TLR1 Heterodimer CEP->TLR2_TLR1 Binds to TIRAP TIRAP TLR2_TLR1->TIRAP Recruits MyD88 MyD88 TIRAP->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Angiogenesis Angiogenesis Cytokines->Angiogenesis Promotes

CEP-Induced TLR2 Signaling Pathway

Experimental Protocols: Quantification of CEP-Lysine using this compound by LC-MS/MS

The primary application of this compound is as an internal standard for the accurate and precise quantification of CEP-Lysine in biological samples, such as plasma or tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

Proper sample preparation is critical to remove interfering substances and to release protein-bound CEP-Lysine.

  • Protein Precipitation: To a 100 µL aliquot of plasma or tissue homogenate, add 400 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing a known concentration of this compound (e.g., 50 ng/mL). Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the free amino acids, including CEP-Lysine and the internal standard.

  • Acid Hydrolysis (for total CEP-Lysine quantification): To release protein-bound CEP-Lysine, the protein pellet can be subjected to acid hydrolysis. Resuspend the pellet in 6M HCl and incubate at 110°C for 24 hours. After hydrolysis, neutralize the sample with an appropriate base.

  • Derivatization (Optional but Recommended for Improved Chromatography): For enhanced chromatographic separation and sensitivity, the amino acids in the supernatant can be derivatized. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).

  • Final Preparation: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 0.1% formic acid in water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of amino acids.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) is employed to elute the analytes. A typical gradient might start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both CEP-Lysine and this compound are monitored. The exact m/z values will depend on the charge state of the ions. For example:

      • CEP-Lysine: Precursor ion (e.g., [M+H]⁺) -> Product ion

      • This compound: Precursor ion (e.g., [M+H]⁺, which will be +4 Da compared to the non-deuterated form) -> Product ion

    • Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum signal intensity for the selected MRM transitions.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of CEP-Lysine and a fixed concentration of this compound.

  • Ratio Calculation: For each standard and sample, calculate the peak area ratio of the analyte (CEP-Lysine) to the internal standard (this compound).

  • Quantification: Plot the peak area ratio against the concentration of the CEP-Lysine standards to generate a calibration curve. The concentration of CEP-Lysine in the unknown samples can then be determined by interpolating their peak area ratios from this curve. The use of the internal standard corrects for variations in sample preparation and instrument response.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of CEP-Lysine in a biological sample using this compound as an internal standard.

Experimental_Workflow Experimental Workflow for CEP-Lysine Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Reconstitute Reconstitute in LC Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Ratio Calculate Peak Area Ratio (CEP-Lysine / this compound) Data->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Result Final Concentration of CEP-Lysine Quantify->Result

Experimental Workflow for CEP-Lysine Quantification

Conclusion

This compound is an indispensable tool for researchers in the fields of oxidative stress, aging, and ophthalmology. Its use as an internal standard enables the reliable quantification of CEP-Lysine, a critical biomarker for AMD. The detailed protocols and workflows provided in this guide are intended to assist researchers in designing and executing robust experiments to further investigate the role of CEP adducts in health and disease, and to aid in the development of novel diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to the Synthesis of Carboxyethylpyrrole Lysine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the synthesis of carboxyethylpyrrole lysine-d4 (CEP-Lysine-d4), a crucial internal standard for the quantification of CEP-lysine in biological samples. CEPs are implicated as mediators in age-related macular degeneration (AMD), making their accurate detection vital for research in this field.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the synthetic methodology, experimental protocols, and relevant data.

Overview of the Synthetic Strategy

The synthesis of this compound is primarily achieved through a Paal-Knorr pyrrole (B145914) synthesis. This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole ring. In this specific synthesis, the key precursors are a deuterated lysine (B10760008) derivative and a suitable 1,4-dicarbonyl compound, namely 4,7-dioxoheptanoic acid or its protected form.

The overall synthetic workflow can be conceptualized as a two-pronged approach: the preparation of the carboxyethylpyrrole precursor and the subsequent coupling with a commercially available deuterated lysine.

Synthesis of the Carboxyethylpyrrole Precursor

A critical component of this synthesis is the 1,4-dicarbonyl compound, 4,7-dioxoheptanoic acid, or a protected version thereof. The use of a protected form, such as the 9-fluorenylmethyl (Fm) ester of 4,7-dioxoheptanoic acid, has been shown to be effective for the modification of amines to form CEP derivatives.[1][2]

Experimental Protocol: Synthesis of 4,7-Dioxoheptanoic Acid 9-Fluorenylmethyl Ester

This protocol is adapted from the synthesis of similar compounds described in the literature.[1]

Materials:

Procedure:

  • To a solution of 4,7-dioxoheptanoic acid, DMAP, and FmOH in dry CH₂Cl₂, add a solution of DCC in dry CH₂Cl₂ dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel flash chromatography using a gradient of ethyl acetate in hexane to yield the 4,7-dioxoheptanoic acid 9-fluorenylmethyl ester.

Synthesis of Carboxyethylpyrrole Lysine-d4

The core of the synthesis involves the reaction of the prepared carboxyethylpyrrole precursor with commercially available L-Lysine-4,4,5,5-d4. This isotopically labeled lysine provides the deuterium (B1214612) atoms for the final product.

Experimental Protocol: Paal-Knorr Synthesis of this compound

This protocol outlines the condensation reaction to form the pyrrole ring.

Materials:

  • L-Lysine-4,4,5,5-d4 dihydrochloride (B599025)

  • 4,7-Dioxoheptanoic acid 9-fluorenylmethyl ester

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Argon gas

  • Dialysis tubing (MWCO 1000)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve L-Lysine-4,4,5,5-d4 dihydrochloride in PBS (pH 7.4).

  • Add a solution of 4,7-dioxoheptanoic acid 9-fluorenylmethyl ester in DMF to the lysine solution.

  • Stir the reaction mixture under an argon atmosphere at 37 °C for 5 days.

  • For deprotection of the fluorenylmethyl ester, add DBU to the reaction mixture and stir for an additional 9 hours.[1]

  • Purify the crude product. For small molecules, this can be achieved by preparative HPLC. For protein adducts, dialysis is employed.[1] In this case, for the synthesis of the small molecule this compound, HPLC is the preferred method.

  • Lyophilize the purified fractions to obtain the final this compound product.

Quantitative Data

The following table summarizes the key quantitative data for the final product, this compound, as can be expected based on commercially available standards.

ParameterValueReference
Molecular Formula C₁₃H₁₆D₄N₂O₄[3]
Molecular Weight 272.3 g/mol [4]
Deuterium Incorporation ≥99% deuterated forms (d₁-d₄)[4]
Chemical Purity ≥98%[4]
UV/Vis Maximum (λmax) 217 nm[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of carboxyethylpyrrole lysine-d4.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Paal-Knorr Condensation & Deprotection cluster_purification Purification DOHA 4,7-Dioxoheptanoic Acid DOHA_Fm 4,7-Dioxoheptanoic Acid 9-Fluorenylmethyl Ester DOHA->DOHA_Fm DCC, DMAP, CH₂Cl₂ FmOH (9H-Fluoren-9-yl)methanol FmOH->DOHA_Fm CEP_Lysine_d4_Fm This compound (Fm protected) DOHA_Fm->CEP_Lysine_d4_Fm DMF/PBS Lysine_d4 L-Lysine-4,4,5,5-d4 Lysine_d4->CEP_Lysine_d4_Fm CEP_Lysine_d4 Carboxyethylpyrrole Lysine-d4 CEP_Lysine_d4_Fm->CEP_Lysine_d4 DBU Purification HPLC Purification CEP_Lysine_d4->Purification Signaling_Context Oxidative_Stress Oxidative Stress DHA_Oxidation DHA Oxidation Oxidative_Stress->DHA_Oxidation Reactive_Aldehydes Formation of Reactive Aldehydes DHA_Oxidation->Reactive_Aldehydes Protein_Modification Protein Lysine Modification Reactive_Aldehydes->Protein_Modification CEP_Formation CEP Formation Protein_Modification->CEP_Formation Immune_Response Immune Response (Autoantibodies) CEP_Formation->Immune_Response AMD_Pathogenesis AMD Pathogenesis Immune_Response->AMD_Pathogenesis

References

The Biological Significance of Carboxyethylpyrrole (CEP) Modifications: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboxyethylpyrrole (CEP) modifications are a class of protein and lipid adducts that arise from the oxidative degradation of docosahexaenoic acid (DHA), a polyunsaturated fatty acid highly enriched in the retina. These modifications have emerged as critical players in the pathogenesis of several diseases, most notably age-related macular degeneration (AMD). Functioning as more than mere markers of oxidative stress, CEPs actively participate in key biological processes, including angiogenesis and inflammation. Their immunogenic nature, leading to the production of anti-CEP autoantibodies, further implicates them in the inflammatory cascades associated with chronic diseases. This technical guide provides an in-depth overview of the biological significance of CEP modifications, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to support further research and therapeutic development in this area.

Formation and Detection of CEP Modifications

CEP adducts are formed when reactive γ-hydroxyalkenals, generated from the oxidation of DHA-containing lipids, react with the primary amino groups of lysyl residues on proteins or with ethanolamine (B43304) phospholipids.[1] This process is particularly relevant in tissues with high DHA content and oxidative stress, such as the retina.[1][2] The unique origin of CEPs from DHA oxidation makes them a specific biomarker for this type of lipid peroxidation.[3]

Detection Methods

The detection and quantification of CEP modifications are crucial for studying their biological roles. The primary methods employed are immunological assays and mass spectrometry.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method for quantifying CEP-modified proteins and anti-CEP autoantibodies in biological samples like plasma.[3][4][5] It relies on the high specificity of polyclonal or monoclonal antibodies raised against CEP-modified antigens.[3]

  • Mass Spectrometry (MS): LC-MS/MS provides a highly sensitive and specific method for the detection and quantification of CEP-lysine residues in proteins, offering confirmation for immunoassay results.[1][6] This technique can also be used to identify specific CEP modification sites on proteins.[7]

  • Immunocytochemistry: This technique is used to visualize the localization of CEP adducts within tissues, such as the photoreceptor outer segments and retinal pigment epithelium (RPE) in the eye.[3][4]

Quantitative Data on CEP Modifications in Age-Related Macular Degeneration (AMD)

Numerous studies have demonstrated a significant association between elevated levels of CEP adducts and anti-CEP autoantibodies and the presence and severity of AMD. This quantitative data underscores the potential of CEPs as biomarkers for AMD diagnosis and prognosis.

ParameterPatient GroupControl GroupFold Change/ObservationReference
CEP Immunoreactivity in Plasma AMD (n=19, avg. age 82)Age-matched (n=19, avg. age 83)1.5-fold higher in AMD (p=0.004)[3][4][5]
Anti-CEP Autoantibody Titer in Sera AMD patientsAge-matched controls2.3-fold higher in AMD (p=0.02)[3][4][5]
CEP Adducts in Plasma (Overall) 916 AMD donors488 control donors~60% higher in AMD[6]
Anti-CEP Autoantibodies in Plasma (Overall) 916 AMD donors488 control donors~30% higher in AMD[6]
Individuals with both elevated CEP adducts and autoantibodies Exhibited these markersDid not exhibit these markers92% of these individuals had AMD[3][4][5]

Biological Functions of CEP Modifications

CEP adducts are not passive bystanders of oxidative stress but are bioactive molecules that actively contribute to disease pathology through their pro-inflammatory and pro-angiogenic properties.

Angiogenesis

A hallmark of "wet" AMD is choroidal neovascularization (CNV), the abnormal growth of new blood vessels from the choroid into the retina. CEPs have been shown to be potent inducers of angiogenesis in a manner that is largely independent of Vascular Endothelial Growth Factor (VEGF), a primary target of current anti-angiogenic therapies for AMD.

Inflammation and Immune Response

CEPs are immunogenic, triggering an adaptive immune response characterized by the production of anti-CEP autoantibodies. This immune response is thought to contribute to the chronic inflammation observed in AMD. CEPs can also potentiate innate immune signaling pathways, further amplifying the inflammatory cascade.

Signaling Pathways Involving CEP Modifications

VEGF-Independent Angiogenesis

CEP-modified proteins stimulate angiogenesis through a novel pathway that does not rely on the upregulation of VEGF secretion.[8] Evidence suggests that this pro-angiogenic effect is mediated, at least in part, through the activation of Toll-like receptor 2 (TLR2).

CEP_Angiogenesis CEP CEP-modified Proteins TLR2 TLR2 CEP->TLR2 VEGF_Pathway VEGF Secretion CEP->VEGF_Pathway Angiogenic_Response Angiogenesis (VEGF-Independent) TLR2->Angiogenic_Response

CEP-induced VEGF-independent angiogenesis pathway.
Potentiation of TLR2/TLR1 Inflammatory Signaling

CEP adducts have been shown to synergize with agonists of the TLR2/TLR1 heterodimer to enhance the production of inflammatory cytokines in macrophages. This signaling cascade involves the recruitment of adaptor proteins MyD88 and TIRAP, leading to the activation of downstream kinases (IRAKs, TRAF6, TAK1) and subsequent activation of the NF-κB and MAPK signaling pathways.

CEP_TLR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CEP CEP-modified Proteins TLR2_TLR1 TLR2/TLR1 CEP->TLR2_TLR1 potentiates TIRAP TIRAP TLR2_TLR1->TIRAP MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs (JNK, p38, ERK) TAK1->MAPKs IκB IκB IKK_complex->IκB phosphorylates NF_kB NF-κB (p50/p65) IκB->NF_kB releases Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes MAPKs->Inflammatory_Genes

CEP potentiation of TLR2/TLR1 inflammatory signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of CEP modifications.

Preparation of CEP-Modified Human Serum Albumin (CEP-HSA)

This protocol describes the synthesis of CEP-HSA, a crucial reagent for immunoassays and animal models.[9]

  • Reagents and Materials:

    • Human Serum Albumin (HSA)

    • 4,7-dioxoheptanoic acid 9-fluorenylmethyl ester (DOHA-Fm)

    • Dimethylformamide (DMF)

    • Phosphate-buffered saline (PBS), 10 mM, pH 7.4

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Dialysis tubing (MWCO 14,000)

    • Bicinchoninic acid (BCA) protein assay kit

  • Procedure:

    • Dissolve HSA in 10 mM PBS (pH 7.4).

    • Dissolve DOHA-Fm in DMF.

    • Slowly add the DOHA-Fm solution to the HSA solution while stirring. A typical molar ratio of DOHA-Fm to HSA can be varied to achieve different levels of modification.

    • Stir the reaction mixture under argon for 4-5 days at 37°C.

    • Add DBU to the reaction mixture for deprotection and stir overnight under argon.

    • Dialyze the mixture extensively against 20% DMF in 10 mM PBS (pH 7.4) at 4°C, followed by dialysis against 10 mM PBS (pH 7.4) at 4°C to remove unreacted reagents and byproducts.

    • Determine the final protein concentration using the BCA protein assay.

    • The extent of CEP modification can be determined by amino acid analysis or mass spectrometry.

CEP Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantification of CEP adducts in plasma.[5][9]

  • Reagents and Materials:

    • CEP-HSA (for coating)

    • Anti-CEP polyclonal or monoclonal antibody

    • Horseradish peroxidase (HRP)-conjugated secondary antibody

    • Bovine Serum Albumin (BSA)

    • Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST)

    • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

    • Stop solution (e.g., 2N H₂SO₄)

    • 96-well microtiter plates

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with CEP-HSA (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.

    • Washing: Wash the plate three times with PBST.

    • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with PBST.

    • Competition: Add a mixture of the sample (or standard) and a fixed concentration of the anti-CEP antibody to the wells. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with PBST.

    • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with PBST.

    • Detection: Add TMB substrate solution and incubate in the dark until a color develops.

    • Stopping the Reaction: Add the stop solution.

    • Reading: Read the absorbance at 450 nm using a microplate reader. The concentration of CEP adducts in the sample is inversely proportional to the signal.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is used to assess the pro-angiogenic activity of CEPs.

  • Reagents and Materials:

    • Fertilized chicken eggs (Day 3-4 of incubation)

    • Sterile PBS

    • Thermostable, non-toxic carrier (e.g., sterile filter paper discs or slow-release pellets)

    • CEP-modified protein or peptide

    • Incubator at 37°C with humidity control

    • Stereomicroscope

  • Procedure:

    • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

    • On day 3 or 4, create a small window in the eggshell to expose the CAM.

    • Prepare the test substance by impregnating a sterile carrier with a known amount of CEP-modified protein or a control substance.

    • Gently place the carrier on the CAM.

    • Seal the window with sterile tape and return the egg to the incubator.

    • After 2-3 days of incubation, open the window and observe the CAM under a stereomicroscope.

    • Quantify angiogenesis by counting the number of new blood vessels growing towards the implant or by measuring the area of neovascularization.

Rat Corneal Micropocket Assay for Angiogenesis

This in vivo assay provides a quantitative measure of angiogenesis in a mammalian model.

  • Reagents and Materials:

    • Anesthetized rats

    • Slow-release polymer pellets (e.g., Hydron or Elvax)

    • CEP-modified protein or peptide

    • Surgical microscope and instruments

  • Procedure:

    • Prepare slow-release pellets containing a known amount of the CEP-modified substance or a control.

    • Anesthetize the rat and, under a surgical microscope, create a small pocket in the center of the cornea.

    • Implant the pellet into the corneal pocket.

    • Observe the cornea daily for the growth of new blood vessels from the limbus towards the pellet.

    • Quantify the angiogenic response by measuring the length and density of the new vessels over several days.

Implications for Drug Development

The central role of CEP modifications in the pathology of AMD and other diseases makes them attractive targets for therapeutic intervention. Potential drug development strategies include:

  • Inhibiting CEP Formation: Developing agents that can prevent the oxidative degradation of DHA or scavenge the reactive intermediates that lead to CEP formation.

  • Targeting CEP Signaling: Designing molecules that can block the interaction of CEPs with their receptors (e.g., TLR2) or inhibit downstream signaling pathways.

  • Immunomodulation: Developing therapies that can modulate the immune response to CEPs, potentially reducing chronic inflammation.

  • CEP as a Biomarker: Utilizing CEP levels in plasma as a biomarker for early diagnosis, risk stratification, and monitoring treatment response in AMD and other related diseases.

Conclusion

Carboxyethylpyrrole modifications represent a critical link between oxidative stress, inflammation, and angiogenesis in the pathogenesis of age-related macular degeneration and potentially other chronic diseases. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource to further investigate the biological significance of CEPs and to explore novel therapeutic strategies targeting this important class of modifications. Continued research in this area holds the promise of developing new diagnostic tools and effective treatments for diseases driven by oxidative damage and chronic inflammation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Age-related macular degeneration (AMD) is a leading cause of irreversible blindness in the elderly. The pathogenesis of AMD is complex and multifactorial, with oxidative stress and chronic inflammation playing pivotal roles. Nε-(carboxyethyl)lysine (CEP-Lysine), a specific adduct formed from the oxidation of docosahexaenoate (DHA)-containing lipids, has emerged as a significant biomarker for AMD. This technical guide provides a comprehensive overview of CEP-Lysine's biochemical nature, its formation, and its pathological implications in AMD. We present quantitative data on CEP-Lysine levels in AMD patients, detail experimental protocols for its detection, and visualize the key signaling pathways and experimental workflows associated with its role in the disease. This document is intended to serve as a core resource for researchers and professionals in the field of ophthalmology and drug development.

Introduction: The Significance of CEP-Lysine in AMD

Age-related macular degeneration is characterized by the progressive degeneration of the macula, the central part of the retina responsible for sharp, detailed vision. A hallmark of AMD is the accumulation of drusen, extracellular deposits between the retinal pigment epithelium (RPE) and Bruch's membrane. Oxidative stress is a key driver of AMD pathology, leading to the modification of lipids and proteins, which in turn triggers inflammatory and angiogenic responses.

CEP-Lysine is a particularly relevant advanced lipoxidation end-product in the context of AMD. It is formed through the non-enzymatic reaction of DHA, an omega-3 fatty acid highly abundant in the retina, with the ε-amino group of lysine (B10760008) residues in proteins. The accumulation of CEP-Lysine adducts has been observed in the ocular tissues and plasma of AMD patients, suggesting its potential as a diagnostic and prognostic biomarker.[1][2]

Quantitative Data on CEP and Related Biomarkers in AMD

Several studies have quantified the levels of CEP and other advanced glycation/lipoxidation end-products in the plasma of AMD patients compared to age-matched controls. This data strongly supports the association of these adducts with the presence of AMD.

BiomarkerFold Increase in AMD Plasma (Mean)p-valueReference
CEP Adducts ~1.86 (86%) < 0.0001 [3][4]
Nε-(carboxymethyl)lysine (CML)~1.54 (54%)< 0.0001[3][4]
Pentosidine~1.64 (64%)< 0.0001[3][4]

Experimental Protocols for CEP-Lysine Detection

Accurate and reliable quantification of CEP-Lysine is crucial for its validation and use as a biomarker. The two primary methods for detecting CEP-Lysine in biological samples are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Competitive ELISA for CEP-Lysine Quantification

This protocol outlines a competitive ELISA for the quantification of CEP-protein adducts.

Materials:

  • CEP-conjugate coated 96-well plate

  • Unknown CEP-containing samples (plasma, serum, tissue homogenates)

  • CEP-BSA standards

  • Anti-CEP primary antibody

  • HRP-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Assay diluent

Procedure:

  • Sample Preparation:

    • Plasma: Collect blood in EDTA or heparin tubes. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Serum: Allow whole blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.

    • Tissue Homogenates: Homogenize tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

  • Assay:

    • Add 50 µL of unknown samples or CEP-BSA standards to the wells of the CEP-conjugate coated plate.

    • Incubate for 10 minutes at room temperature on an orbital shaker.

    • Add 50 µL of diluted anti-CEP antibody to each well.

    • Incubate for 1 hour at room temperature on an orbital shaker.

    • Wash the plate three times with 1X Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature on an orbital shaker.

    • Wash the plate three times with 1X Wash Buffer.

    • Add 100 µL of Substrate Solution and incubate in the dark until color develops (typically 15-20 minutes).

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the CEP-BSA standards against their known concentrations.

    • The concentration of CEP in the unknown samples is inversely proportional to the signal. Calculate the concentration of CEP in the samples by interpolating their absorbance values from the standard curve.

LC-MS/MS for CEP-Lysine Quantification

LC-MS/MS offers high sensitivity and specificity for the absolute quantification of CEP-Lysine.

Materials:

  • Biological sample (plasma, retinal tissue)

  • Proteases (e.g., pronase E, leucine (B10760876) aminopeptidase)

  • Internal standard (e.g., isotopically labeled CEP-Lysine)

  • Solid Phase Extraction (SPE) cartridges

  • UPLC system

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Protein Digestion: Due to the acid-lability of CEP, enzymatic digestion is required. Reduce and alkylate plasma proteins. Perform enzymatic hydrolysis using a combination of proteases (e.g., pronase E and leucine aminopeptidase) to completely digest proteins to free amino acids.

    • Internal Standard Spiking: Add a known amount of isotopically labeled CEP-Lysine internal standard to the sample for accurate quantification.

    • Solid Phase Extraction (SPE): Clean up the digested sample using SPE cartridges to remove interfering substances and enrich for CEP-Lysine.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate CEP-Lysine from other components using a UPLC system with a suitable column (e.g., C18).

    • Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both native CEP-Lysine and the internal standard.

  • Data Analysis:

    • Quantify CEP-Lysine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of CEP-Lysine standards.

Signaling Pathways and Pathophysiological Role of CEP-Lysine in AMD

CEP-Lysine contributes to AMD pathogenesis through the activation of inflammatory and angiogenic pathways, primarily affecting the RPE cells.

CEP-Lysine Formation and RPE Cell Activation

The formation of CEP-Lysine is initiated by the oxidation of DHA in the photoreceptor outer segments. These modified proteins can then interact with RPE cells, triggering downstream pathological events.

CEP_Formation_and_RPE_Activation cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Cell DHA DHA Oxidative_Stress Oxidative Stress DHA->Oxidative_Stress Oxidized_DHA Oxidized DHA Oxidative_Stress->Oxidized_DHA CEP_Lysine_Formation CEP-Lysine Adduct Formation Oxidized_DHA->CEP_Lysine_Formation Protein_Lysine Protein-Lysine Residue Protein_Lysine->CEP_Lysine_Formation CEP_Lysine_Binding CEP-Lysine Binding CEP_Lysine_Formation->CEP_Lysine_Binding Release and diffusion RPE_Receptor RPE Receptor (e.g., RAGE) RPE_Receptor->CEP_Lysine_Binding RPE_Activation RPE Activation CEP_Lysine_Binding->RPE_Activation

Caption: Formation of CEP-Lysine and subsequent RPE cell activation.

CEP-Lysine-Mediated Inflammatory Cascade via Complement Activation

CEP-Lysine adducts can act as neo-antigens, triggering an immune response and activating the complement system, a key player in AMD pathogenesis. This leads to a chronic inflammatory state in the retina.

CEP_Complement_Activation cluster_Complement Complement System Activation cluster_Inflammation Inflammatory Response CEP_Lysine CEP-Lysine Adducts Classical_Pathway Classical Pathway CEP_Lysine->Classical_Pathway Acts as neo-antigen C3_Convertase C3 Convertase Formation Classical_Pathway->C3_Convertase Alternative_Pathway Alternative Pathway Alternative_Pathway->C3_Convertase Amplification loop C3a_C5a C3a & C5a (Anaphylatoxins) C3_Convertase->C3a_C5a MAC Membrane Attack Complex (MAC) (C5b-9) C3_Convertase->MAC Inflammatory_Cell_Recruitment Inflammatory Cell Recruitment C3a_C5a->Inflammatory_Cell_Recruitment Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-1β, TNF-α) C3a_C5a->Cytokine_Release RPE_Damage RPE Cell Damage and Death MAC->RPE_Damage Cytokine_Release->RPE_Damage

Caption: CEP-Lysine-induced complement activation and inflammation.

CEP-Lysine-Induced Angiogenesis via VEGF Upregulation

CEP-Lysine and the resulting inflammatory milieu can stimulate RPE cells to upregulate the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor that drives the development of choroidal neovascularization (CNV) in wet AMD.

CEP_VEGF_Pathway cluster_Signaling Intracellular Signaling cluster_Angiogenesis Angiogenic Response CEP_Lysine CEP-Lysine Adducts RPE_Cell RPE Cell CEP_Lysine->RPE_Cell NF_kB NF-κB Activation RPE_Cell->NF_kB via Receptor Binding VEGF_Gene VEGF Gene Transcription NF_kB->VEGF_Gene VEGF_Secretion VEGF Secretion VEGF_Gene->VEGF_Secretion Choroidal_Endothelial_Cells Choroidal Endothelial Cell Proliferation and Migration VEGF_Secretion->Choroidal_Endothelial_Cells CNV Choroidal Neovascularization (CNV) Choroidal_Endothelial_Cells->CNV

Caption: CEP-Lysine-mediated VEGF upregulation and angiogenesis.

Experimental Workflow for Investigating CEP-Lysine Induced Inflammation in RPE Cells

This workflow outlines an in vitro experiment to study the inflammatory response of RPE cells to CEP-Lysine.

Experimental_Workflow_Inflammation cluster_Preparation 1. Preparation cluster_Treatment 2. Treatment cluster_Analysis 3. Analysis Culture_RPE Culture human RPE cells (e.g., ARPE-19) to confluence Treat_Cells Treat RPE cells with: - Control BSA - CEP-BSA (various concentrations) - Positive control (e.g., LPS) Culture_RPE->Treat_Cells Prepare_CEP_BSA Prepare CEP-modified BSA (CEP-BSA) and control BSA Prepare_CEP_BSA->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse cells and collect protein/RNA Incubate->Lyse_Cells ELISA_Cytokines ELISA for pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) in supernatant Collect_Supernatant->ELISA_Cytokines qPCR_Genes RT-qPCR for inflammatory gene expression (e.g., IL6, IL8, MCP1, CFH, C3) in cell lysate Lyse_Cells->qPCR_Genes Western_Blot Western Blot for NF-κB activation (p-p65/p65) in cell lysate Lyse_Cells->Western_Blot

Caption: Workflow for studying CEP-Lysine's inflammatory effects on RPE cells.

Conclusion and Future Directions

CEP-Lysine is a promising biomarker for AMD, reflecting the underlying pathological processes of oxidative stress and inflammation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and clinical development. Future studies should focus on:

  • Longitudinal studies: To establish the predictive value of CEP-Lysine for AMD progression.

  • Standardization of assays: To ensure inter-laboratory reproducibility of CEP-Lysine measurements.

  • Therapeutic targeting: Investigating whether targeting the formation or signaling pathways of CEP-Lysine can be a viable therapeutic strategy for AMD.

By continuing to explore the role of CEP-Lysine in AMD, we can pave the way for earlier diagnosis, improved patient stratification, and the development of novel therapeutic interventions for this debilitating disease.

References

An In-depth Technical Guide on the Formation of Carboxyethylpyrrole Adducts from Docosahexaenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is highly susceptible to oxidative stress, leading to the formation of various byproducts. Among these, 2-(ω-carboxyethyl)pyrrole (CEP) adducts have emerged as significant biomarkers and mediators in the pathogenesis of inflammatory and age-related diseases, most notably age-related macular degeneration (AMD). This technical guide provides a comprehensive overview of the formation of CEP adducts from DHA, detailing the underlying chemical mechanisms, their biological implications, and the experimental protocols for their synthesis and detection. Quantitative data from seminal studies are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Docosahexaenoic acid (DHA) is a critical structural component of cell membranes, particularly in the brain and retina.[1] Its high degree of unsaturation, with six double bonds, makes it exceptionally vulnerable to oxidation by reactive oxygen species (ROS).[1] The oxidative degradation of DHA-containing lipids generates a variety of reactive aldehydes and other electrophilic species. One such product, (E)-4-hydroxy-7-oxohept-5-enoic acid (HOHA), is a key intermediate in the formation of carboxyethylpyrrole (CEP) adducts.[2][3] These CEP adducts form through the covalent modification of primary amino groups on proteins (specifically the ε-amino group of lysine (B10760008) residues) and ethanolamine (B43304) phospholipids (B1166683).[1][4]

The accumulation of CEP-modified proteins has been strongly implicated in the pathology of age-related macular degeneration (AMD), a leading cause of blindness in the elderly.[5][6] Elevated levels of CEP adducts and corresponding autoantibodies are found in the ocular tissues and plasma of AMD patients compared to healthy individuals.[5][7] Functionally, CEP adducts are known to be pro-angiogenic and pro-inflammatory, contributing to the choroidal neovascularization ("wet AMD") and geographic atrophy ("dry AMD") characteristic of the disease.[8][9] This guide delves into the technical aspects of DHA-derived CEP adduct formation, providing valuable information for researchers studying oxidative stress, lipidomics, and the development of therapeutics for diseases like AMD.

Chemical Formation of Carboxyethylpyrrole (CEP) Adducts from DHA

The formation of CEP adducts is a multi-step process initiated by the free radical-induced oxidation of DHA. The key intermediate is a seven-carbon reactive aldehyde, 4-hydroxy-7-oxohept-5-enoic acid (HOHA).[2] This molecule then reacts with primary amines, such as the lysine residues of proteins, to form the stable pyrrole (B145914) ring structure of CEP.

The overall chemical pathway can be summarized as follows:

  • Initiation : A free radical abstracts a hydrogen atom from one of the bis-allylic carbons of DHA.

  • Propagation : The resulting carbon-centered radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another molecule, propagating the chain reaction and forming a lipid hydroperoxide.

  • Decomposition : The lipid hydroperoxides are unstable and can decompose, particularly in the presence of metal ions, to form a variety of oxidation products.

  • Formation of HOHA : Through a series of oxidative cleavage reactions, the DHA molecule is fragmented, yielding HOHA.[3]

  • CEP Adduct Formation : HOHA reacts with the primary amino group of a lysine residue on a protein or an ethanolamine phospholipid to form a CEP adduct.[1] This reaction proceeds through a series of condensation and cyclization steps.

CEP_Formation DHA Docosahexaenoic Acid (DHA) Oxidation Free Radical Oxidation (ROS, Metal Ions) DHA->Oxidation HOHA 4-hydroxy-7-oxohept-5-enoic acid (HOHA) (Reactive Aldehyde Intermediate) Oxidation->HOHA Oxidative Cleavage CEP_Adduct CEP-Protein Adduct HOHA->CEP_Adduct Protein Protein (with Lysine Residue) Protein->CEP_Adduct Covalent Modification

Figure 1: Chemical formation of CEP adducts from DHA.

Biological Significance and Signaling Pathways

CEP adducts are not merely markers of oxidative damage; they are biologically active molecules that can trigger pathological signaling cascades. A key aspect of their bioactivity is their ability to stimulate angiogenesis and inflammation.

3.1. Pro-Angiogenic Effects

CEP-modified proteins have been shown to induce neovascularization in various in vivo models, such as the chick chorioallantoic membrane and rat corneal implant assays.[8] This angiogenic effect is relevant to the "wet" form of AMD, which is characterized by the growth of abnormal blood vessels in the choroid.

3.2. Inflammatory Signaling

CEP adducts are recognized by the innate immune system, particularly by Toll-like receptor 2 (TLR2).[4][10] The interaction of CEP with TLR2 on endothelial cells can trigger a signaling cascade that leads to angiogenesis, independent of the well-known vascular endothelial growth factor (VEGF) pathway.[9] This activation of inflammatory pathways may also contribute to the chronic inflammation observed in AMD and other diseases associated with oxidative stress.[9]

CEP_Signaling cluster_cell Endothelial Cell CEP_Adduct CEP-Protein Adduct TLR2 Toll-like Receptor 2 (TLR2) CEP_Adduct->TLR2 binds to Inflammatory_Cascade Inflammatory Signaling Cascade TLR2->Inflammatory_Cascade activates Cell_Membrane Cell Membrane Angiogenesis Angiogenesis Inflammatory_Cascade->Angiogenesis promotes VEGF_Independent VEGF-Independent Pathway Angiogenesis->VEGF_Independent

Figure 2: CEP-mediated signaling pathway via TLR2.

Quantitative Data on CEP Adducts

The following tables summarize key quantitative findings from studies on CEP adducts, providing a comparative overview of their levels in pathological versus normal states and their effects in experimental models.

Table 1: CEP Levels in Human Subjects

AnalyteConditionFold Increase vs. Controlp-valueReference
Anti-CEP Immunoreactivity in PlasmaAMD1.5-foldp = 0.004[5]
Anti-CEP Autoantibody Titer in SeraAMD2.3-foldp = 0.02[5]
CEP-Ethanolamine Phospholipids in PlasmaAMD4.6-foldNot specified[4]
CEP Levels in PlasmaWestern Diet-fed ApoE-/- mice> 8-foldNot specified[3]

Table 2: In Vitro and In Vivo Experimental Data

ExperimentModel SystemTreatmentObservationReference
CEP Adduct FormationHuman ARPE-19 cells200 µM DHA-PCMaximal CEP immunoreactivity after 4-5 hours[8]
Angiogenesis AssayChick chorioallantoic membraneLow picomole amounts of CEP-HSAStimulated angiogenesis[8]
Angiogenesis AssayRat corneal implantLow picomole amounts of CEP-HSAStimulated angiogenesis[8]
Protein Adduct FormationBovine Serum Albumin (BSA) + DHAMetal-catalyzed oxidationFormation of 71.5 kDa and 93 kDa BSA derivatives[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and detection of CEP adducts, compiled from established research protocols.

5.1. Synthesis of Carboxyethylpyrrole-Modified Proteins

A common method for preparing CEP-modified proteins for research (e.g., for use as antigens or in functional assays) involves the reaction of a protein with a stable precursor of HOHA.

Protocol: Synthesis of CEP-Human Serum Albumin (CEP-HSA) [1]

  • Preparation of Reagents :

    • Human Serum Albumin (HSA) solution: Prepare a 0.08 mM solution of HSA in phosphate-buffered saline (PBS), pH 7.4.

    • DOHA-Fm (4,7-dioxoheptanoic acid 9-fluorenylmethyl ester) solution: Dissolve DOHA-Fm in dimethylformamide (DMF).

  • Reaction :

    • To 1.5 mL of the HSA solution, add a solution of DOHA-Fm (2 mg) in 750 µL of DMF.

    • Stir the mixture under an argon atmosphere for 4 days at room temperature.

  • Deprotection :

    • Add 200 µL of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture.

    • Stir overnight under argon.

  • Purification :

    • Dialyze the mixture successively against 20% DMF in 10 mM PBS (pH 7.4) and then against 10 mM PBS (pH 7.4) at 4°C. Use a dialysis membrane with a molecular weight cutoff of 14,000.

  • Quantification :

    • Determine the final protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

    • The pyrrole content can be determined using the Ehrlich assay.[8]

CEP_Synthesis_Workflow start Start prepare_reagents Prepare Reagents (HSA in PBS, DOHA-Fm in DMF) start->prepare_reagents reaction Reaction (Mix HSA and DOHA-Fm, stir under argon for 4 days) prepare_reagents->reaction deprotection Deprotection (Add DBU, stir overnight) reaction->deprotection purification Purification (Dialysis) deprotection->purification quantification Quantification (BCA and Ehrlich assays) purification->quantification end End (CEP-HSA) quantification->end

Figure 3: Experimental workflow for CEP-protein adduct synthesis.

5.2. Detection of CEP Adducts

Several methods are available for the detection and quantification of CEP adducts in biological samples.

5.2.1. Immunoassays (Western Blot and ELISA)

These methods rely on the high specificity of anti-CEP antibodies.

Protocol: Western Blot for CEP Detection in Cell Lysates [8]

  • Sample Preparation :

    • Treat cells (e.g., ARPE-19) with the desired concentration of DHA or its derivatives for a specified time.

    • Lyse the cells and determine the protein concentration of the lysate.

  • SDS-PAGE and Transfer :

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary anti-CEP antibody.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

5.2.2. Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of CEP-modified peptides and phospholipids.[3]

General Workflow for LC-MS/MS Analysis:

  • Sample Preparation :

    • For proteins, perform enzymatic digestion (e.g., with trypsin) to generate peptides.

    • For lipids, perform lipid extraction from the sample.

  • Chromatographic Separation :

    • Separate the complex mixture of peptides or lipids using liquid chromatography (LC).

  • Mass Spectrometric Analysis :

    • Ionize the separated molecules and analyze them in the mass spectrometer.

    • In tandem MS (MS/MS), specific precursor ions are selected and fragmented to generate characteristic product ions, which allows for definitive identification and quantification.

Conclusion

The formation of carboxyethylpyrrole adducts from the oxidative degradation of DHA represents a critical link between oxidative stress and the pathogenesis of several diseases, particularly AMD. Understanding the chemical mechanisms of their formation, their biological activities, and the methods for their detection is paramount for researchers in both basic science and drug development. This guide provides a foundational resource for investigating the role of CEP adducts in disease and for the development of novel therapeutic strategies aimed at mitigating the consequences of oxidative damage.

References

Technical Guide: CEP-Lysine-d4 for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Nε-(2-carboxyethyl)pyrrole-L-lysine-d4 (CEP-Lysine-d4), a critical internal standard for the accurate quantification of CEP-Lysine, a biomarker implicated in oxidative stress and age-related macular degeneration.

Core Data Presentation

This compound is a deuterated analog of CEP-Lysine, designed for use in isotope dilution mass spectrometry. Its physicochemical properties are crucial for its function as an internal standard. The following tables summarize the key quantitative data for this compound, compiled from various suppliers.

Identifier Value
Chemical Name (S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2',3,3'-d4-acid[1][2]
CAS Number 2702446-72-6[1][2]
Molecular Formula C₁₃H₁₆D₄N₂O₄[1][2]
Molecular Weight 272.3 g/mol [1]
Canonical SMILES OC(C([2H])([2H])C([2H])([2H])C1=CC=CN1CCCC--INVALID-LINK--C(O)=O)=O[1]
InChI Key GUYNPRDOGAXJKQ-YUQOGSRCSA-N[1]
Specification Value Notes
Purity ≥98% (CEP-Lysine)[3]Purity is typically determined by HPLC.
Isotopic Enrichment ≥99% deuterated forms (d1-d4); ≤1% d0[1][3]High isotopic purity is essential to minimize crosstalk with the non-labeled analyte.
Physical Form Crystalline solid[3]
Solubility DMF: ~20 mg/mlDMSO: ~20 mg/mlPBS (pH 7.2): ~10 mg/ml[1]It is recommended to purge the solvent with an inert gas before dissolving.[3]
Storage Temperature -20°C[3]
UV/Vis Maximum λmax: 217 nm[1][3]

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of CEP-Lysine in biological samples by liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol for such an analysis.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful technique for accurate quantification. A known amount of the isotopically labeled internal standard (this compound) is added to the sample at the beginning of the sample preparation process. Because the internal standard is chemically identical to the analyte (CEP-Lysine), it experiences the same losses during sample processing and variations in instrument response. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or signal suppression.

internal_standard_logic cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing & Analysis cluster_results Results Analyte Analyte (CEP-Lysine) Process Extraction Ionization Detection Analyte->Process Variable Loss IS Internal Standard (this compound) IS->Process Same Variable Loss Ratio Signal Ratio (Analyte / IS) Process->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logic of the internal standard method for quantitative analysis.

Sample Preparation

The goal of sample preparation is to extract CEP-Lysine and this compound from the biological matrix (e.g., plasma, tissue homogenate) and remove interfering substances.

  • Spiking: To a known volume or weight of the biological sample, add a precise amount of this compound solution.

  • Protein Precipitation:

    • Add a sufficient volume of a cold organic solvent (e.g., acetonitrile (B52724), methanol) to the sample.

    • Vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the analyte and internal standard.

  • Solid-Phase Extraction (SPE) (Optional, for cleaner samples):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the analyte and internal standard with a stronger organic solvent.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected fraction to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for lysine-containing compounds.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both CEP-Lysine and this compound need to be determined and optimized.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks corresponding to the MRM transitions for both the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of CEP-Lysine and a constant concentration of this compound. Analyze these standards alongside the samples. Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.

  • Quantification: Determine the concentration of CEP-Lysine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Experimental Workflow for Biomarker Quantification

experimental_workflow Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitation Protein Precipitation Spike->Precipitation SPE Solid-Phase Extraction (Optional) Precipitation->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis (MRM) Evap->LCMS Data Data Analysis (Ratio & Calibration) LCMS->Data Result Quantitative Result Data->Result

Caption: General experimental workflow for biomarker quantification using an internal standard.

CEP-Lysine and RAGE Signaling Pathway

Nε-(carboxymethyl)lysine (CML), a structurally related advanced glycation end product (AGE), is a known ligand for the Receptor for Advanced Glycation End Products (RAGE). The binding of CML to RAGE can trigger intracellular signaling cascades, leading to inflammation and cellular dysfunction, processes implicated in diseases where CEP-Lysine is also a relevant biomarker.

rage_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CML CEP/CML RAGE RAGE Receptor CML->RAGE Binding NFkB_path Signaling Cascade (e.g., MAP Kinase) RAGE->NFkB_path NFkB NF-κB Activation NFkB_path->NFkB Gene Gene Expression (Inflammatory Cytokines) NFkB->Gene Response Cellular Response (Inflammation, Oxidative Stress) Gene->Response

Caption: Simplified signaling pathway of RAGE activation by AGEs like CML.

References

Solubility Profile of CEP-Lysine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility of CEP-Lysine-d4, a deuterated internal standard crucial for the quantification of Carboxyethylpyrrole (CEP)-lysine. CEP-lysine is a significant biomarker associated with oxidative stress and age-related macular degeneration. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their analytical methodologies.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison.

SolventSolubility
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL[1]

Experimental Protocols

The determination of solubility is a critical step in the preparation of stock solutions and experimental standards. A widely accepted and robust method for determining the solubility of compounds like this compound is the saturation shake-flask method .[2] This method involves adding an excess amount of the solute to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

Detailed Methodology for Solubility Determination (Saturation Shake-Flask Method):

  • Preparation of Solvent Systems: Prepare the desired solvents (e.g., DMF, DMSO, PBS pH 7.2). For buffered solutions, ensure the pH is accurately adjusted and stable.

  • Addition of Solute: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The determined concentration represents the solubility of this compound in the respective solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the saturation shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Solvents (DMF, DMSO, PBS) C Add Solute to Solvent A->C B Weigh Excess This compound B->C D Equilibrate (Shake at const. Temp) C->D Incubate E Centrifuge to Separate Phases D->E Post-Equilibration F Collect Supernatant E->F Careful Aspiration G Analyze Concentration (e.g., HPLC, UV-Vis) F->G Sample Injection H Determine Solubility G->H Data Processing

Solubility Determination Workflow

This guide provides essential technical information regarding the solubility of this compound. Adherence to standardized experimental protocols is crucial for obtaining accurate and reproducible results in research and development applications.

References

Technical Guide: CEP-Lysine-d4 (CAS No. 2702446-72-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CEP-Lysine-d4, a deuterated internal standard crucial for the accurate quantification of Nε-(2-carboxyethyl)pyrrole lysine (B10760008) (CEP-Lysine), a significant biomarker of oxidative stress. This document covers its chemical properties, a representative synthesis workflow, detailed experimental protocols for its use in quantitative mass spectrometry, and the biological signaling pathways associated with its non-deuterated counterpart.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource
CAS Number 2702446-72-6N/A
Molecular Formula C₁₃H₁₆D₄N₂O₄N/A
Molecular Weight 272.3 g/mol N/A
Full Chemical Name (S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2',3,3'-d4-acidN/A
Isotopic Purity ≥98%N/A

Representative Synthesis Workflow

While a precise, publicly available synthesis protocol for this compound is proprietary to its commercial manufacturers, a representative workflow can be conceptualized based on established methods for solid-phase peptide synthesis and the formation of CEP adducts. The synthesis would likely involve the coupling of a deuterated lysine precursor to a solid-phase resin, followed by reaction with a CEP-forming precursor.

G cluster_synthesis Representative Synthesis Workflow d4_lysine Deuterated Lysine (d4) Precursor resin_lysine Resin-Bound d4-Lysine d4_lysine->resin_lysine Attachment resin Solid-Phase Resin resin->resin_lysine deprotection1 N-terminal Deprotection resin_lysine->deprotection1 coupling Coupling Reaction deprotection1->coupling cep_precursor CEP-Forming Precursor (e.g., 4,7-dioxoheptanoic acid derivative) cep_precursor->coupling resin_cep_lysine Resin-Bound this compound coupling->resin_cep_lysine cleavage Cleavage from Resin resin_cep_lysine->cleavage purification Purification (e.g., HPLC) cleavage->purification cep_lysine_d4 This compound purification->cep_lysine_d4

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Sample Preparation for CEP-Lysine Analysis from Biological Tissues

This protocol outlines the steps for extracting and preparing tissue samples for the quantification of CEP-lysine adducts using this compound as an internal standard.

  • Tissue Homogenization:

    • Excise and weigh the tissue sample.

    • To prevent enzymatic degradation, immediately flash-freeze the tissue in liquid nitrogen.

    • Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) using a mechanical homogenizer.

  • Protein Precipitation:

    • To an aliquot of the tissue homogenate, add ice-cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) to precipitate proteins.

    • Vortex the mixture and incubate on ice for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Discard the supernatant.

  • Acid Hydrolysis:

    • Wash the protein pellet with a 5% TCA solution and then with ethanol (B145695) to remove residual acid and lipids.

    • Add 6 M hydrochloric acid (HCl) to the protein pellet.

    • Spike the sample with a known amount of this compound internal standard.

    • Hydrolyze the protein by heating at 110°C for 24 hours in a sealed, vacuum-purged tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • After hydrolysis, neutralize the sample with a suitable base (e.g., NaOH).

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove salts and hydrophilic impurities.

    • Elute the CEP-lysine and this compound with methanol.

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of CEP-Lysine

This protocol provides a general method for the quantification of CEP-lysine in prepared biological samples using this compound as an internal standard.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

LC Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Injection Volume 5 µL

MS Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (CEP-Lysine) Precursor Ion (Q1): m/z 269.1 -> Product Ion (Q3): m/z 130.1
MRM Transition (this compound) Precursor Ion (Q1): m/z 273.1 -> Product Ion (Q3): m/z 134.1
Collision Energy Optimize for specific instrument
Dwell Time 100 ms

Quantification: A calibration curve is constructed by analyzing known concentrations of CEP-lysine with a fixed concentration of this compound. The ratio of the peak area of CEP-lysine to the peak area of this compound is plotted against the concentration of CEP-lysine. The concentration of CEP-lysine in unknown samples is then determined from this calibration curve.

Biological Signaling Pathway

CEP-lysine adducts, formed as a result of oxidative stress, are implicated in the pathogenesis of various inflammatory diseases, including age-related macular degeneration (AMD). These adducts can act as ligands for Toll-like receptor 2 (TLR2), which forms a heterodimer with TLR1, initiating a downstream signaling cascade that leads to the activation of pro-inflammatory transcription factors.

G cluster_pathway CEP-Lysine Induced Inflammatory Signaling Pathway cep_lysine CEP-Lysine Adducts tlr2_tlr1 TLR2/TLR1 Heterodimer cep_lysine->tlr2_tlr1 Binds to myd88 MyD88 tlr2_tlr1->myd88 Recruits irak IRAKs myd88->irak Activates traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAP Kinases (p38, JNK, ERK) tak1->mapk nf_kb NF-κB ikk->nf_kb Activates nucleus Nucleus nf_kb->nucleus Translocates to mapk->nucleus Translocate to inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes Initiates

Caption: CEP-lysine activation of the TLR2/TLR1 signaling cascade.

This signaling pathway ultimately results in the transcription of genes encoding pro-inflammatory cytokines and chemokines, contributing to the inflammatory environment observed in diseases associated with oxidative stress. The use of this compound as an internal standard allows for the precise measurement of CEP-lysine levels, providing a valuable tool for researchers investigating the role of these adducts in disease pathogenesis and for the development of novel therapeutic interventions.

Stability and Storage Conditions of CEP-Lysine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for CEP-Lysine-d4, a critical internal standard for the quantification of 2-(ω-carboxyethyl)pyrrole (CEP)-lysine. Accurate handling and storage of this isotopically labeled standard are paramount for reliable and reproducible results in mass spectrometry-based analyses.

Overview of this compound

This compound is a deuterated form of CEP-lysine, a biomarker associated with oxidative stress and implicated in age-related macular degeneration. It contains four deuterium (B1214612) atoms, providing a distinct mass shift for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.[1] Its structural similarity to the endogenous analyte allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability in these steps.

Stability and Storage Data

Proper storage is crucial to maintain the integrity and concentration of this compound. The following tables summarize the available data on its stability and solubility.

Table 1: Recommended Storage Conditions and Stability
FormStorage TemperatureDurationNotes
Solid (crystalline)-20°C≥ 4 years[1]Long-term storage in a freezer is recommended.
Stock Solution-20°C to -80°C1 to 6 monthsBased on general recommendations for deuterated amino acid standards. Frequent freeze-thaw cycles should be avoided.
Table 2: Solubility of this compound
SolventConcentration
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL[1]
Phosphate-buffered saline (PBS), pH 7.210 mg/mL[1]

Experimental Protocols

This section outlines a general protocol for the preparation of this compound stock and working solutions, as well as a recommended procedure for stability testing.

Preparation of Stock and Working Solutions

A precise and accurate preparation of standard solutions is the foundation of quantitative analysis.

G Workflow for Preparation of this compound Solutions cluster_prep Solution Preparation cluster_storage Storage A Equilibrate this compound solid to room temperature B Weigh a precise amount of the solid A->B C Dissolve in a suitable solvent (e.g., DMSO) to prepare stock solution B->C D Serially dilute the stock solution to create working solutions C->D E Aliquot stock and working solutions into single-use vials D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound standard solutions.

Protocol:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the solid using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed solid in a Class A volumetric flask using a suitable solvent (e.g., DMSO for the initial stock solution) to achieve the desired concentration. Ensure complete dissolution by vortexing or sonicating if necessary.

  • Working Solutions: Prepare working solutions by performing serial dilutions of the stock solution with the appropriate analytical buffer or mobile phase.

  • Aliquoting and Storage: Aliquot the stock and working solutions into small, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark.

Stability Testing Protocol

A stability study is essential to determine the shelf life of the prepared solutions under different conditions.

G Experimental Workflow for Stability Testing cluster_setup Study Setup cluster_conditions Storage Conditions cluster_analysis Analysis at Time Points A Prepare fresh stock and working solutions of this compound B Divide aliquots for different storage conditions A->B C Room Temperature (Bench-top) B->C D -20°C B->D E -80°C B->E F Freeze-Thaw Cycles B->F G Light Exposure B->G H Analyze samples at T=0, 1, 2, 4 weeks, etc. C->H D->H E->H F->H G->H I LC-MS/MS analysis H->I J Compare peak area of stored samples to T=0 I->J

Caption: General workflow for assessing the stability of this compound solutions.

Protocol:

  • Sample Preparation: Prepare a fresh batch of this compound working solutions at a known concentration.

  • Time Zero Analysis: Immediately analyze a set of freshly prepared solutions to establish the baseline (T=0) peak area or response.

  • Storage: Store aliquots of the working solutions under various conditions to be tested:

    • Bench-top stability: Room temperature for 6-24 hours.

    • Short-term storage: 4°C for 1-7 days.

    • Long-term storage: -20°C and -80°C for several weeks to months.

    • Freeze-thaw stability: Subject aliquots to multiple (e.g., 3-5) freeze-thaw cycles.

    • Photosensitivity: Expose aliquots to light (e.g., ambient lab light or a controlled light source) and compare with light-protected samples.

  • Time-Point Analysis: At predefined time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve the stored samples.

  • LC-MS/MS Analysis: Analyze the stored samples alongside freshly prepared standards using a validated LC-MS/MS method.

  • Data Evaluation: Compare the peak area or concentration of the stored samples to the T=0 samples. A deviation of more than 15% is often considered significant.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, potential degradation can be inferred from the general chemistry of lysine (B10760008) and pyrrole-containing compounds.

G Hypothetical Degradation of this compound A This compound B Oxidation of Pyrrole (B145914) Ring A->B C Decarboxylation A->C D Hydrolysis of CEP Adduct A->D E Degradation Products B->E C->E D->E

Caption: Potential degradation routes for this compound.

Factors that could potentially lead to the degradation of this compound include:

  • Oxidation: The pyrrole ring may be susceptible to oxidation, especially when exposed to light and air.

  • Extreme pH: Highly acidic or basic conditions may lead to hydrolysis of the carboxyethylpyrrole adduct or other modifications.

  • Enzymatic Degradation: If used in biological matrices that have not been properly processed, enzymatic activity could potentially alter the molecule.

Conclusion

This compound is a stable compound when stored as a solid at -20°C. For solutions, storage at -20°C or -80°C is recommended to ensure stability for at least one to six months. It is crucial for laboratories to establish and validate their own stability data for prepared solutions under their specific experimental conditions. By following the outlined protocols for preparation, storage, and stability testing, researchers can ensure the accuracy and reliability of their quantitative analyses using this compound as an internal standard.

References

Unlocking New Perspectives in Research and Drug Development: A Technical Guide to Deuterium Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of isotopic labeling with deuterium (B1214612) is paramount for advancing modern molecular science. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of deuterium labeling, with a focus on its transformative role in drug discovery and development.

Deuterium (²H or D), a stable isotope of hydrogen, offers a subtle yet powerful tool to probe biological systems and enhance the properties of therapeutic agents.[1] By replacing hydrogen with deuterium, researchers can introduce a "heavy" label that, while minimally altering the fundamental chemistry of a molecule, provides a unique signature for tracking and analysis.[2] This guide will delve into the foundational concepts of deuterium labeling, from the kinetic isotope effect to its practical implementation in the laboratory.

Core Principles: The Foundation of Deuterium's Utility

The primary principle underpinning the broad applicability of deuterium labeling is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, chemical reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[3] This phenomenon, known as a primary KIE, is a cornerstone of deuterium's utility in drug development.[3][4]

By strategically substituting deuterium for hydrogen at sites of metabolic vulnerability in a drug molecule, it is possible to slow down its enzymatic degradation.[3] This can lead to significant improvements in a drug's pharmacokinetic profile, including a longer half-life, reduced clearance, and potentially a lower required dose.[5] A notable success story is the FDA-approved drug deutetrabenazine, a deuterated version of tetrabenazine, which exhibits an improved pharmacokinetic profile for the treatment of chorea associated with Huntington's disease.[6][7][8]

Beyond the primary KIE, secondary KIEs can also be observed in reactions where the C-D bond is not broken in the rate-determining step.[9] These effects, though generally smaller, can provide valuable insights into reaction mechanisms and transition states.

Another important consideration is the potential for metabolic switching . The selective deuteration of one metabolic site may lead to an increase in metabolism at an alternative site within the molecule.[8][10] Therefore, a thorough understanding of a compound's metabolic profile is crucial when designing deuterated drug candidates.

Applications Across the Research and Development Landscape

The applications of deuterium labeling are vast and continue to expand. In fundamental research, deuterated compounds serve as invaluable tracers for elucidating reaction mechanisms and mapping complex metabolic pathways.[2][5][11] By following the journey of the deuterium label, scientists can gain unprecedented insights into the intricate choreography of biological processes.[12][13][14][15]

In the realm of drug discovery and development, deuterium labeling offers a multifaceted toolkit:

  • Improved Pharmacokinetics: As previously discussed, deuteration can significantly enhance a drug's metabolic stability, leading to a more favorable pharmacokinetic profile.[6][7]

  • Reduced Toxicity: By slowing the formation of reactive or toxic metabolites, deuterium substitution can potentially improve the safety profile of a drug.[6]

  • Elucidation of Drug Metabolism and Pharmacokinetics (DMPK): Deuterium-labeled compounds are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[5][16]

  • Quantitative Bioanalysis: Deuterated molecules are widely used as internal standards in mass spectrometry-based assays, enabling highly accurate and precise quantification of analytes in complex biological matrices.[3][17]

Experimental Methodologies: A Practical Guide

The successful implementation of deuterium labeling hinges on robust synthetic methods for introducing the isotope and sensitive analytical techniques for its detection and quantification.

Synthetic Approaches for Deuterium Incorporation

Several methods are available for introducing deuterium into organic molecules, ranging from simple exchange reactions to complex multi-step syntheses.

dot

cluster_workflow Analytical Workflow for Deuterated Compounds Sample Deuterated Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Results Structure Confirmation Isotopic Purity Quantification Data_Analysis->Results

References

Methodological & Application

Application Notes and Protocols for the Quantification of CEP-Lysine using CEP-Lysine-d4 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-(2-carboxyethyl)pyrrole-lysine (CEP-Lysine) is a key biomarker of oxidative stress, formed from the reaction of lipid-derived reactive aldehydes with lysine (B10760008) residues in proteins. Elevated levels of CEP-Lysine have been implicated in the pathogenesis of various diseases, most notably age-related macular degeneration (AMD), where it is believed to contribute to angiogenesis and inflammation. Accurate and precise quantification of CEP-Lysine in biological matrices is crucial for understanding its role in disease progression and for the development of potential therapeutic interventions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution (SID) is the gold standard for the quantification of small molecules in complex biological samples. This application note provides a detailed protocol for the quantification of CEP-Lysine in human plasma using CEP-Lysine-d4 as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision by correcting for variability in sample preparation and matrix effects during analysis.

Signaling Pathway: CEP-Induced Angiogenesis

CEP adducts have been shown to stimulate angiogenesis, a critical process in the progression of the "wet" form of AMD. While the complete molecular mechanism is still under investigation, evidence suggests that CEP-induced angiogenesis may involve pathways that are at least partially independent of Vascular Endothelial Growth Factor (VEGF), a primary driver of neovascularization. The following diagram illustrates a potential signaling pathway where CEP adducts, formed on proteins due to oxidative stress, contribute to the angiogenic process.

CEP_Angiogenesis_Pathway cluster_0 Oxidative Stress cluster_1 Cellular Response & Angiogenesis Lipid_Peroxidation Lipid Peroxidation (e.g., of DHA) Reactive_Aldehydes Reactive Aldehydes Lipid_Peroxidation->Reactive_Aldehydes CEP_Adducts CEP-Protein Adducts Reactive_Aldehydes->CEP_Adducts Protein_Lysine Protein Lysine Residues Protein_Lysine->CEP_Adducts Receptor_Binding Receptor Binding (Putative) CEP_Adducts->Receptor_Binding Intracellular_Signaling Intracellular Signaling (VEGF-Independent Pathway) Receptor_Binding->Intracellular_Signaling Angiogenic_Factors Upregulation of Angiogenic Factors Intracellular_Signaling->Angiogenic_Factors Endothelial_Cell Endothelial Cell Activation, Proliferation, & Migration Angiogenic_Factors->Endothelial_Cell Angiogenesis Angiogenesis (Neovascularization) Endothelial_Cell->Angiogenesis VEGF_Pathway VEGF-Dependent Pathway VEGF_Pathway->Endothelial_Cell

Caption: Putative signaling pathway of CEP-induced angiogenesis.

Experimental Protocols

This section details the methodology for the quantification of CEP-Lysine in human plasma using this compound as an internal standard.

Materials and Reagents
Sample Preparation

Note: CEP-Lysine is susceptible to degradation under acidic hydrolysis conditions. Therefore, enzymatic digestion is mandatory for the release of CEP-Lysine from plasma proteins.[2]

  • Plasma Aliquoting: Thaw frozen human plasma samples on ice. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample. The final concentration of the IS should be in the mid-range of the calibration curve.

  • Reduction and Alkylation (Optional but Recommended): To denature proteins and make them more accessible to proteases, reduction and alkylation steps can be performed. This typically involves the use of dithiothreitol (B142953) (DTT) followed by iodoacetamide (B48618) (IAM).

  • Enzymatic Digestion:

    • Add 1 mL of 50 mM ammonium bicarbonate buffer (pH 8.0) containing 100 µM BHT to the plasma sample. BHT is included as an antioxidant to prevent further oxidative modification during sample processing.[2]

    • Add Pronase E and leucine aminopeptidase to the sample. The optimal enzyme-to-protein ratio should be determined empirically, but a starting point of 1:20 (w/w) can be used.[2][3]

    • Incubate the mixture at 37°C for 24 hours with gentle agitation.[2]

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the digested sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the CEP-Lysine and this compound with an appropriate solvent (e.g., a mixture of acetonitrile and water with a small percentage of acid).

    • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitution: Reconstitute the dried extract in the LC-MS mobile phase (e.g., 100 µL of aqueous acetonitrile with heptafluorobutyric acid) for analysis.[2]

LC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Parameter Description
LC System UPLC system
Column Reversed-phase C18 column (e.g., Waters HSS C18)[2]
Mobile Phase A Water with 0.1% Heptafluorobutyric acid (HFBA)
Mobile Phase B Acetonitrile with 0.1% Heptafluorobutyric acid (HFBA)
Gradient A linear gradient from low to high organic phase (Mobile Phase B) over several minutes to ensure separation from other matrix components.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
CEP-Lysine269.3206.2Primary transition[3]
148.2Confirmatory transition[3]
This compound273.3To be determined empiricallyThe precursor ion is +4 Da compared to the analyte. Product ions will depend on the position of the deuterium (B1214612) labels.
Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of CEP-Lysine into a surrogate matrix (e.g., stripped plasma or buffer) along with a fixed concentration of this compound.

  • Quantification: The concentration of CEP-Lysine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.

Workflow Diagram

LCMS_Workflow start Start: Plasma Sample is_spike Spike with This compound (IS) start->is_spike digestion Enzymatic Digestion (Pronase E, Leucine Aminopeptidase) is_spike->digestion spe Solid Phase Extraction (SPE) digestion->spe dry_recon Dry Down & Reconstitute spe->dry_recon lcms LC-MS/MS Analysis (MRM Mode) dry_recon->lcms data_analysis Data Analysis: Peak Area Ratio (Analyte/IS) vs. Calibration Curve lcms->data_analysis end Result: CEP-Lysine Concentration data_analysis->end

Caption: General workflow for CEP-Lysine quantification.

Quantitative Data Summary

The following table is a representative example of how quantitative data for CEP-Lysine in human plasma from a control and an AMD patient cohort could be presented.

Sample Group Number of Subjects (n) CEP-Lysine Concentration (pmol/mg protein) Mean ± SD p-value
Control500.85 ± 0.21<0.001
AMD Patients501.58 ± 0.45

Note: The data presented in this table is illustrative and not from a specific study. Actual concentrations may vary depending on the patient population and the specifics of the analytical method.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantification of the oxidative stress biomarker CEP-Lysine in human plasma using this compound as an internal standard. The use of enzymatic digestion is critical for accurate measurement, and the stable isotope dilution LC-MS/MS approach ensures high sensitivity and specificity. This method can be a valuable tool for researchers and clinicians investigating the role of oxidative stress in AMD and other pathologies, as well as for the development and evaluation of novel therapeutic agents.

References

Application Note & Protocol: Quantitative Analysis of Nε-(carboxyethyl)lysine (CEP) in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nε-(carboxyethyl)lysine, commonly known as CEP, is an advanced lipoxidation end-product (ALE). It is formed from the covalent modification of lysine (B10760008) residues in proteins by reactive dicarbonyls derived from the peroxidation of polyunsaturated fatty acids. As a stable biomarker of oxidative stress and lipid peroxidation, the quantification of CEP in plasma is crucial for research into various pathological conditions, including age-related macular degeneration, atherosclerosis, and neurodegenerative diseases. This document provides detailed protocols for the quantitative analysis of CEP in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of Methods

Two primary methods are employed for the quantification of CEP-lysine in plasma:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for small molecule quantification. The method involves the liberation of CEP-lysine from plasma proteins via acid hydrolysis, followed by chromatographic separation using liquid chromatography. The separated analyte is then ionized and detected by a mass spectrometer. By monitoring specific mass transitions for CEP and a stable isotope-labeled internal standard, highly selective and sensitive quantification can be achieved.[1][2]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is an immunoassay-based method that utilizes antibodies specific to CEP. In a competitive ELISA format, CEP present in the sample competes with a known amount of CEP-conjugate coated on a microplate for binding to a limited amount of anti-CEP antibody.[3] The amount of antibody bound to the plate is inversely proportional to the concentration of CEP in the sample, which is determined by a colorimetric reaction.[3][4]

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample collection and handling are critical to prevent degradation or artificial formation of CEP.

  • Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[5][6]

  • Processing: Centrifuge the blood at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection to separate the plasma. Transfer the plasma supernatant to clean polypropylene (B1209903) tubes.

  • Storage: For immediate analysis, store plasma at 4°C. For long-term storage, aliquot the plasma and store it at -80°C. Avoid repeated freeze-thaw cycles.[5][6]

Method 1: LC-MS/MS Quantification of CEP-Lysine

This protocol is based on established methods for quantifying carboxyethyl lysine in human plasma.[1][7]

a. Materials and Reagents

  • Plasma samples

  • Internal Standard (IS): Cotinine-D3 (as an example, a suitable stable-isotope labeled standard for CEL should be used if available)[1][7]

  • Perfluorovaleric acid (NFPA)

  • Trichloroacetic acid (TCA)[1]

  • Hydrochloric acid (HCl), 6N[1][6]

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Nitrogen gas supply

  • Heating block or oven (110°C)

  • Centrifuge

  • LC-MS/MS system

b. Sample Preparation: Protein Precipitation and Acid Hydrolysis

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 100 µL of plasma sample to the tube.

  • Add 290 µL of aqueous perfluorovaleric acid (NFPA, 5 mmol/L) and vortex.[1][7]

  • Add an equal volume of 10% Trichloroacetic acid (TCA) for protein precipitation.[1][6]

  • Vortex thoroughly and incubate at 4°C for 30 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Discard the supernatant. To the protein pellet, add 1-2 mL of 6N HCl.[6]

  • Seal the tube tightly and incubate at 110°C for 20-24 hours for acid hydrolysis.[6]

  • After hydrolysis, cool the sample to room temperature and dry the sample completely under a stream of nitrogen gas.[1][7]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., NFPA or ACN/water with formic acid).[1][7]

  • Vortex to mix, then centrifuge at high speed to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

c. LC-MS/MS Instrumentation and Conditions

  • LC Column: Agela Venusil ASB C18 (50 mm × 4.6 mm, 5 μm) or equivalent.[1][7]

  • Mobile Phase A: 5 mmol/L NFPA in water.[1][7]

  • Mobile Phase B: Acetonitrile/water (60:40, v/v) containing 0.15% formic acid.[1][7]

  • Flow Rate: 0.5 - 0.8 mL/min (will need optimization).

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • CEP-Lysine (CEL): m/z 219.1 > 84.1 (quantitative) and m/z 219.1 > 130.1 (qualifier).[1][7]

    • Internal Standard (e.g., Cotinine-D3): m/z 180.1 > 80.1.[1][7]

d. Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + Internal Standard Precip Protein Precipitation (TCA) Plasma->Precip Add TCA Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Precip->Hydrolysis Pellet Dry Dry Down (Nitrogen) Hydrolysis->Dry Cool Recon Reconstitution Dry->Recon Mobile Phase LC LC Separation (C18 Column) Recon->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Data Data Quantification MS->Data

Caption: LC-MS/MS workflow for CEP-lysine quantification.

Method 2: Competitive ELISA for CEP-Lysine

This protocol is a general guideline based on commercially available competitive ELISA kits.[3][5] Always refer to the specific manufacturer's instructions.

a. Materials and Reagents

  • Plasma samples

  • OxiSelect™ Nε-(carboxyethyl) lysine (CEL) Competitive ELISA Kit (or equivalent) containing:

    • CEL-conjugate coated 96-well plate

    • Anti-CEL Antibody

    • HRP-conjugated Secondary Antibody

    • Assay Diluent

    • Wash Buffer

    • Substrate Solution (e.g., TMB)

    • Stop Solution

    • CEL-BSA Standard

  • Microplate reader

b. Assay Protocol

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Create a serial dilution of the CEL-BSA standard to generate a standard curve (e.g., 0 to 25 µg/mL).[3]

  • Sample Addition: Add 50 µL of the unknown samples or CEL-BSA standards to the wells of the CEL-conjugate coated plate. Incubate for 10 minutes at room temperature on an orbital shaker.[3]

  • Primary Antibody Addition: Add 50 µL of the diluted anti-CEL antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[3]

  • Washing: Wash the plate 3 times with 250 µL of 1X Wash Buffer per well.[3]

  • Secondary Antibody Addition: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[3]

  • Washing: Repeat the wash step as in step 4.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate at room temperature for 2-30 minutes, protected from light.[3]

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of CEP in the samples by comparing their absorbance to the standard curve. The signal intensity is inversely proportional to the amount of CEP in the sample.

c. Workflow Diagram

ELISA_Workflow Start Prepare Standards & Samples AddSample Add Standards/Samples to CEP-Coated Plate Start->AddSample AddPriAb Add Anti-CEP Primary Ab AddSample->AddPriAb Incubate Wash1 Wash Plate AddPriAb->Wash1 Incubate AddSecAb Add HRP-Secondary Ab Wash1->AddSecAb Wash2 Wash Plate AddSecAb->Wash2 Incubate AddSub Add TMB Substrate Wash2->AddSub Stop Add Stop Solution AddSub->Stop Incubate Read Read Absorbance @ 450nm Stop->Read Calc Calculate Concentration Read->Calc

Caption: Competitive ELISA workflow for CEP-lysine quantification.

Data Presentation

Quantitative data from the LC-MS/MS method validation should be clearly presented to demonstrate the method's performance.

Table 1: LC-MS/MS Method Performance Characteristics for CEP-Lysine Quantification

Parameter Result Reference
Linearity Range 0.025–1.500 µmol/L [1][7]
Lower Limit of Quantification (LLOQ) 0.025 µmol/L [1][7]
Intra-day Precision (RSD%) < 9% [1][7]
Inter-day Precision (RSD%) < 9% [1][7]
Accuracy (Relative Error %) Within ±4% [1][7]

| Average Recovery | 97.89% |[1][7] |

Note: This data is for Nε-(carboxyethyl)lysine (CEL) as reported in the cited literature.

CEP-Lysine Formation Pathway

CEP is formed from the reaction of lysine residues with degradation products of polyunsaturated fatty acids (PUFAs).

CEP_Formation PUFA PUFAs (e.g., Arachidonic Acid) LPO Lipid Peroxidation PUFA->LPO ROS Reactive Oxygen Species (ROS) ROS->LPO Intermediates Reactive Carbonyls (e.g., HNE, MDA) LPO->Intermediates CEP CEP-Lysine Adduct (Advanced Lipoxidation End-product) Intermediates->CEP Protein Protein Lysine Residue Protein->CEP

Caption: Formation pathway of CEP-lysine from lipid peroxidation.

References

Application Notes and Protocols for Sample Preparation in Capillary Electrophoresis with Photodiode Array Detection (CEP-PDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary Electrophoresis (CE) is a powerful analytical technique renowned for its high resolution, speed, and minimal sample consumption. When coupled with a Photodiode Array (PDA) detector, it offers the additional advantage of spectral analysis, enhancing peak identification and purity assessment. However, the success of any CEP-PDA analysis is critically dependent on the quality of the sample preparation. Inadequate sample preparation can lead to a host of issues, including capillary clogging, poor peak shape, and inaccurate quantification.

These application notes provide detailed protocols for the preparation of various sample matrices for CEP-PDA analysis, catering to the needs of researchers in clinical diagnostics, pharmaceutical quality control, and environmental and food safety monitoring. The protocols are designed to be robust and reproducible, ensuring high-quality data for your research and development needs.

General Considerations for Sample Preparation in CEP-PDA

Before proceeding to specific protocols, it is essential to consider some general principles applicable to all sample types:

  • Solubility: The final sample must be completely dissolved in a buffer that is compatible with the CE separation buffer (Background Electrolyte - BGE).

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter that could block the capillary. The choice of filter material is crucial to prevent analyte adsorption or leaching of contaminants.

  • Ionic Strength: The ionic strength of the sample should ideally be lower than that of the BGE to enable efficient sample stacking, which improves peak shape and sensitivity.

  • Concentration: The analyte concentration should be within the linear dynamic range of the CEP-PDA method. Dilution or pre-concentration steps may be necessary.

I. Biological Fluid Samples

Biological fluids are complex matrices containing proteins, salts, and other endogenous substances that can interfere with CE analysis. The primary goal of sample preparation is to remove these interferences while efficiently extracting the analytes of interest.

A. Plasma and Serum

Protocol 1: Protein Precipitation (PPT)

This is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.

Methodology:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724), methanol (B129727), or acetone).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analytes of interest.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of BGE or a compatible solvent.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that can provide a cleaner extract compared to PPT.

Methodology:

  • To 500 µL of plasma or serum in a glass tube, add an appropriate internal standard.

  • Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The choice of solvent depends on the polarity of the target analytes.

  • Vortex the mixture for 5 minutes to facilitate the transfer of analytes into the organic phase.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of BGE.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[1]

B. Urine

Urine samples are generally less complex than plasma but may require pH adjustment and dilution.

Methodology:

  • Collect a mid-stream urine sample.

  • Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any sediment.

  • Dilute the supernatant 1:1 to 1:10 with the BGE or deionized water. The dilution factor will depend on the analyte concentration and the ionic strength of the urine.

  • Adjust the pH of the diluted sample to be compatible with the BGE, if necessary.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

C. Cerebrospinal Fluid (CSF)

CSF is a relatively clean matrix, but proper collection and handling are crucial to avoid contamination.

Methodology:

  • Collect CSF in polypropylene (B1209903) tubes.[2]

  • Centrifuge the CSF sample at 3,000 x g for 10 minutes at room temperature to remove any cells or debris.[2]

  • Carefully transfer the supernatant to a clean tube.

  • For most analyses, CSF can be directly injected after filtration through a 0.22 µm syringe filter. If pre-concentration is needed, a lyophilization and reconstitution step can be included.

II. Pharmaceutical Formulations

The primary objective for pharmaceutical dosage forms is the complete extraction of the active pharmaceutical ingredient (API) from the excipients.

A. Tablets and Capsules

Methodology:

  • Weigh and finely powder a representative number of tablets or the contents of capsules.

  • Accurately weigh a portion of the powder equivalent to a single dose of the API.

  • Transfer the powder to a volumetric flask.

  • Add a suitable solvent (e.g., methanol, acetonitrile, water, or a buffer) to dissolve the API. The volume should be about 70% of the final volume.

  • Sonicate the flask for 15-30 minutes to ensure complete dissolution of the API.

  • Allow the solution to cool to room temperature and then dilute to the final volume with the same solvent.

  • Centrifuge an aliquot of the solution at 5,000 x g for 10 minutes to pelletize insoluble excipients.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

B. Injectable Formulations

Injectable formulations are often the simplest to prepare as the API is already in solution.

Methodology:

  • Accurately dilute the injectable formulation with the BGE to a concentration within the method's linear range.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

III. Food and Environmental Samples

These matrices are highly variable and often require more extensive cleanup procedures to remove complex interferences.

A. Fruits and Vegetables (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for pesticide residue analysis.

Methodology:

  • Homogenize 10-15 g of the fruit or vegetable sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge at 4,000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (dSPE) tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences like fatty acids and sugars.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Collect the supernatant, evaporate to dryness, and reconstitute in the BGE.

  • Filter through a 0.22 µm syringe filter before injection.

B. Water Samples (Solid-Phase Extraction - SPE)

SPE is an effective technique for concentrating and cleaning up analytes from water samples.

Methodology:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100-500 mL of the water sample (previously filtered to remove suspended solids) through the cartridge at a slow, steady flow rate.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under vacuum for 10-20 minutes.

  • Elute the analytes with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent (e.g., methanol, acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the BGE.

  • Filter through a 0.22 µm syringe filter before injection.[3]

Quantitative Data Summary

The following table summarizes typical performance data for CEP-PDA analysis following various sample preparation protocols. Note that these values are indicative and can vary depending on the specific analyte, matrix, and instrument conditions.

Sample TypeAnalyte ClassPreparation MethodRecovery (%)LOD (µg/mL)LOQ (µg/mL)Reference
PlasmaAntineoplastic DrugsLLE60-98-0.5-1.0[4][5]
PlasmaVarious DrugsSPE-HPLC-MS>96-<0.0005[6]
UrineNSAIDsSDME-1.0-2.5-[7]
UrineL-Ascorbic AcidDilution94-1070.1441[8]
PharmaceuticalLenalidomideDissolution98.5-100.80.250.80
Fruits & VegetablesPesticidesQuEChERS70-1240.01 mg/kg-[9]
River/WastewaterPharmaceuticalsSPE78-1200.01-0.020.03-0.06[10]

Experimental Workflow Diagrams

experimental_workflow_biological_fluid cluster_plasma Plasma/Serum Sample cluster_urine Urine Sample start_plasma Start: Plasma/Serum Sample ppt Protein Precipitation (e.g., Acetonitrile) start_plasma->ppt Method 1 lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start_plasma->lle Method 2 centrifuge_ppt Centrifuge ppt->centrifuge_ppt centrifuge_lle Centrifuge lle->centrifuge_lle evaporate_ppt Evaporate Supernatant centrifuge_ppt->evaporate_ppt reconstitute_ppt Reconstitute evaporate_ppt->reconstitute_ppt filter_ppt Filter (0.22 µm) reconstitute_ppt->filter_ppt evaporate_lle Evaporate Organic Phase centrifuge_lle->evaporate_lle reconstitute_lle Reconstitute evaporate_lle->reconstitute_lle filter_lle Filter (0.22 µm) reconstitute_lle->filter_lle end_ppt Inject into CEP-PDA filter_ppt->end_ppt end_lle Inject into CEP-PDA filter_lle->end_lle start_urine Start: Urine Sample centrifuge_urine Centrifuge start_urine->centrifuge_urine dilute_urine Dilute centrifuge_urine->dilute_urine filter_urine Filter (0.22 µm) dilute_urine->filter_urine end_urine Inject into CEP-PDA filter_urine->end_urine

Caption: Workflow for Biological Fluid Sample Preparation.

experimental_workflow_pharma cluster_tablet Tablet/Capsule Sample start_tablet Start: Tablet/Capsule powder Weigh & Powder start_tablet->powder dissolve Dissolve in Solvent powder->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute centrifuge_tablet Centrifuge dilute->centrifuge_tablet filter_tablet Filter (0.22 µm) centrifuge_tablet->filter_tablet end_tablet Inject into CEP-PDA filter_tablet->end_tablet

Caption: Workflow for Pharmaceutical Sample Preparation.

experimental_workflow_food_env cluster_quechers Fruits/Vegetables (QuEChERS) cluster_spe Water Sample (SPE) start_quechers Start: Fruit/Veg Sample homogenize Homogenize start_quechers->homogenize extract Extract with Acetonitrile & Salts homogenize->extract centrifuge_quechers1 Centrifuge extract->centrifuge_quechers1 dspe dSPE Cleanup centrifuge_quechers1->dspe centrifuge_quechers2 Centrifuge dspe->centrifuge_quechers2 evaporate_quechers Evaporate centrifuge_quechers2->evaporate_quechers reconstitute_quechers Reconstitute evaporate_quechers->reconstitute_quechers filter_quechers Filter (0.22 µm) reconstitute_quechers->filter_quechers end_quechers Inject into CEP-PDA filter_quechers->end_quechers start_spe Start: Water Sample condition Condition SPE Cartridge start_spe->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate_spe Evaporate elute->evaporate_spe reconstitute_spe Reconstitute evaporate_spe->reconstitute_spe filter_spe Filter (0.22 µm) reconstitute_spe->filter_spe end_spe Inject into CEP-PDA filter_spe->end_spe

Caption: Workflow for Food & Environmental Sample Prep.

References

Application Notes and Protocols for the Derivatization of CEP-Lysine for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-(2-carboxyethyl)pyrrole-lysine (CEP-Lysine) is a significant biomarker of oxidative stress and lipid peroxidation. Formed from the reaction of docosahexaenoic acid (DHA) oxidation products with the ε-amino group of lysine (B10760008) residues in proteins, CEP-Lysine adducts have been implicated in the pathogenesis of several diseases, most notably age-related macular degeneration (AMD). In AMD, CEP adducts are known to be potent promoters of angiogenesis, contributing to the progression of the "wet" form of the disease. The accurate and sensitive detection of CEP-Lysine in biological matrices is therefore crucial for both basic research into disease mechanisms and the development of potential diagnostic and therapeutic strategies.

However, the detection of CEP-Lysine at endogenous levels presents analytical challenges due to its low abundance and potential for poor ionization efficiency in mass spectrometry. Chemical derivatization offers a powerful strategy to overcome these limitations by modifying the CEP-Lysine molecule to enhance its detectability. This application note provides a detailed overview of potential derivatization strategies and protocols adaptable for CEP-Lysine to improve its detection by mass spectrometry (MS) and fluorescence-based methods.

Rationale for Derivatization

Chemical derivatization can significantly improve the analytical properties of CEP-Lysine in several ways:

  • Increased Ionization Efficiency in Mass Spectrometry: By introducing a readily ionizable group (e.g., a permanently charged moiety or a group with high proton affinity), derivatization can substantially enhance the signal intensity of CEP-Lysine in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of CEP-Lysine, leading to better separation from matrix components, reduced peak tailing, and improved resolution in liquid chromatography (LC) and gas chromatography (GC).

  • Enhanced Sensitivity and Selectivity in GC-MS: For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the polar CEP-Lysine molecule. The use of halogenated derivatizing agents, such as those containing fluorine atoms, can dramatically increase sensitivity in electron capture negative ionization (ECNI) mode.

  • Introduction of a Fluorescent Tag: Derivatizing CEP-Lysine with a fluorescent moiety allows for highly sensitive detection using high-performance liquid chromatography with fluorescence detection (HPLC-FLD), which can be an orthogonal and complementary technique to mass spectrometry.

CEP-Lysine possesses two primary reactive sites for derivatization: the primary amine of the lysine residue and the keto group within the carboxyethylpyrrole ring. This dual functionality allows for a range of derivatization strategies targeting one or both of these sites.

Signaling Pathway of CEP-Lysine in Angiogenesis

CEP-protein adducts have been identified as key players in the pathological angiogenesis associated with AMD. They are thought to exert their pro-angiogenic effects through a complex signaling cascade that involves both vascular endothelial growth factor (VEGF)-dependent and independent pathways. The accumulation of CEP adducts in the retina can trigger inflammatory responses and activate signaling pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels.

CEP_Signaling_Pathway Conceptual Signaling Pathway of CEP-Lysine in Angiogenesis Oxidative_Stress Oxidative Stress (e.g., in Retina) DHA_Oxidation DHA Oxidation Oxidative_Stress->DHA_Oxidation CEP_Adducts CEP-Protein Adducts DHA_Oxidation->CEP_Adducts Protein_Lysine Protein Lysine Residues Protein_Lysine->CEP_Adducts TLR2 Toll-like Receptor 2 (TLR2) CEP_Adducts->TLR2 VEGF-Independent Pathway Inflammatory_Response Inflammatory Response CEP_Adducts->Inflammatory_Response Pro-inflammatory Signaling Angiogenesis Angiogenesis TLR2->Angiogenesis VEGF_Secretion VEGF Secretion Inflammatory_Response->VEGF_Secretion VEGF-Dependent Pathway VEGFR VEGF Receptor (VEGFR) VEGF_Secretion->VEGFR VEGFR->Angiogenesis

CEP-Lysine's role in angiogenesis.

Experimental Protocols

While specific protocols for the derivatization of CEP-Lysine are not yet widely established, the following protocols for related compounds can be adapted. It is recommended to optimize reaction conditions such as reagent concentration, temperature, and time for CEP-Lysine analysis.

General Experimental Workflow

The following diagram illustrates a general workflow for the analysis of CEP-Lysine from biological samples, incorporating a derivatization step.

Experimental_Workflow General Workflow for CEP-Lysine Derivatization and Analysis Sample Biological Sample (Plasma, Tissue) Hydrolysis Protein Hydrolysis (Enzymatic or Acidic) Sample->Hydrolysis Extraction Solid Phase Extraction (SPE) or Immunoaffinity Purification Hydrolysis->Extraction Derivatization Derivatization (e.g., Dansylation, PFBHA) Extraction->Derivatization Analysis LC-MS/MS, GC-MS, or HPLC-FLD Analysis Derivatization->Analysis Data Data Analysis and Quantification Analysis->Data

Workflow for CEP-Lysine analysis.
Protocol 1: Dansyl Chloride Derivatization for LC-MS or HPLC-FLD

This protocol targets the primary amine group of the lysine moiety, introducing a dansyl group that enhances reverse-phase retention and ionization efficiency for LC-MS and provides a fluorescent tag for HPLC-FLD.

Materials:

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Formic acid

  • Methanol

  • Water, LC-MS grade

  • Sample containing CEP-Lysine, dried or in a small volume of aqueous solution

Procedure:

  • Reconstitute the dried CEP-Lysine sample in 50 µL of sodium bicarbonate buffer.

  • Add 100 µL of dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • After incubation, cool the sample to room temperature.

  • Add 10 µL of 25% formic acid to quench the reaction.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for analysis.

  • For LC-MS: Analyze using a C18 reverse-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). Monitor for the protonated molecule of dansyl-CEP-Lysine.

  • For HPLC-FLD: Use a similar chromatographic setup as for LC-MS. Set the fluorescence detector to an excitation wavelength of approximately 335 nm and an emission wavelength of approximately 520 nm.

Protocol 2: PFBHA Derivatization for GC-MS

This protocol targets the keto group of the pyrrole (B145914) ring, forming a pentafluorobenzyl oxime derivative that is volatile and highly sensitive to detection by GC-MS, especially in negative chemical ionization (NCI) mode.

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)

  • Pyridine

  • Hexane (B92381) or Ethyl Acetate, GC grade

  • Anhydrous sodium sulfate

  • Sample containing CEP-Lysine, dried

Procedure:

  • To the dried CEP-Lysine sample, add 50 µL of PFBHA solution and 20 µL of pyridine.

  • Cap the reaction vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature.

  • Add 200 µL of hexane and 100 µL of water. Vortex vigorously for 1 minute.

  • Allow the layers to separate. Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Inject 1-2 µL of the hexane extract into the GC-MS.

  • For GC-MS: Use a non-polar or semi-polar capillary column (e.g., DB-5ms). A typical temperature program would be an initial temperature of 80°C, ramped to 280°C. For enhanced sensitivity, operate the mass spectrometer in NCI mode, monitoring for characteristic fragment ions of the PFBHA-CEP-Lysine derivative.

Protocol 3: FMOC-Cl Derivatization for HPLC-FLD/UV

This protocol targets the primary amine of the lysine residue with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which provides a highly fluorescent and UV-active tag.

Materials:

  • FMOC-Cl solution (15 mM in acetonitrile)

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • Sample containing CEP-Lysine in borate buffer

Procedure:

  • To 100 µL of the CEP-Lysine sample in borate buffer, add 100 µL of the FMOC-Cl solution.

  • Mix thoroughly and let the reaction proceed at room temperature for 10 minutes in the dark.

  • Inject the reaction mixture directly into the HPLC system.

  • For HPLC-FLD/UV: Use a C18 reverse-phase column. For fluorescence detection, set the excitation wavelength to 265 nm and the emission wavelength to 315 nm. For UV detection, monitor at 265 nm.

Quantitative Data and Expected Improvements

Derivatization ReagentAnalyte ClassAnalytical TechniqueReported Improvement in Detection
Dansyl Chloride Amino AcidsLC-MSSignificant signal enhancement in positive mode ESI.
PFBHA Carbonyl CompoundsGC-MS (ECNI)Limits of detection in the low pg/mL to fg/mL range.
FMOC-Cl Amino AcidsHPLC-FLDEnables highly sensitive fluorescence detection.
Charge-Tagging Reagents Lysine-containing peptidesLC-MS/MS5-fold improvement in sensitivity.[1]
Guanidination Lysine-containing peptidesMALDI-MSDramatic increase in signal intensity.

Conclusion

The derivatization of CEP-Lysine is a promising approach to significantly enhance its detection in biological samples. The choice of derivatization strategy will depend on the available instrumentation and the specific analytical goals. For highly sensitive and specific quantification, LC-MS/MS combined with derivatization of the primary amine group offers a robust methodology. For applications requiring high sensitivity with GC-MS, derivatization of the keto group with PFBHA is a valuable technique. Fluorescent labeling provides a sensitive alternative or complementary method to mass spectrometry. The protocols provided in this application note serve as a starting point for the development and optimization of methods for the analysis of this important biomarker of oxidative stress and disease.

References

Application Note: Quantification of CEP-Lysine-d4 by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(ω-carboxyethyl)pyrrole (CEP)-lysine is a significant biomarker associated with oxidative stress and is implicated in the pathogenesis of age-related macular degeneration (AMD).[1][2][3] It is formed through the covalent modification of protein lysine (B10760008) residues by reactive aldehydes derived from the oxidative cleavage of docosahexaenoate (DHA)-containing lipids.[1][4] Accurate and sensitive quantification of CEP-lysine in biological matrices is crucial for understanding its role in disease and for the development of potential therapeutic interventions. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples, offering high selectivity and sensitivity. This application note provides a detailed protocol for the detection and quantification of CEP-lysine using CEP-Lysine-d4 as an internal standard.

Analytical Method

The method employs a stable isotope dilution LC-MS/MS approach for the accurate quantification of CEP-Lysine. The deuterated internal standard, this compound, is spiked into the sample, which accounts for variability in sample preparation and matrix effects. Separation is achieved by reverse-phase liquid chromatography, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Mass Spectrometry Parameters

The following table summarizes the key mass spectrometry parameters for the detection of CEP-Lysine and this compound.

ParameterCEP-LysineThis compound (Internal Standard)
Precursor Ion (m/z) 269.3273.3
Product Ion (m/z) 84.188.1
Polarity PositivePositive
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Collision Energy (CE) To be optimized (start at 20 eV)To be optimized (start at 20 eV)
Declustering Potential (DP) To be optimized (start at 50 V)To be optimized (start at 50 V)
Dwell Time 100 ms100 ms

*Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent and should be optimized for maximum signal intensity.

Liquid Chromatography Parameters
ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B

Experimental Protocols

Sample Preparation from Plasma Proteins

This protocol describes the liberation of CEP-lysine adducts from plasma proteins by acid hydrolysis.

Materials:

  • Human plasma

  • This compound internal standard solution (1 µg/mL in 0.1% formic acid)

  • 6 M Hydrochloric Acid (HCl)

  • Nitrogen gas

  • Heating block or oven

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • Reconstitution solution (0.1% formic acid in water)

Procedure:

  • To 100 µL of human plasma, add 10 µL of the 1 µg/mL this compound internal standard solution.

  • Add 1 mL of 6 M HCl to the plasma sample.

  • Flush the sample tube with nitrogen gas, seal tightly, and heat at 110°C for 24 hours to hydrolyze the proteins.

  • After hydrolysis, cool the sample to room temperature and centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the HCl from the supernatant under a stream of nitrogen gas or using a lyophilizer.

  • Reconstitute the dried sample in 100 µL of reconstitution solution (0.1% formic acid in water).

  • Vortex the sample for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Procedure:

  • Set up the LC-MS/MS system with the parameters described in the tables above.

  • Equilibrate the column with the initial mobile phase conditions (5% B) for at least 10 minutes.

  • Inject 5 µL of the prepared sample onto the LC-MS/MS system.

  • Acquire data in MRM mode for the specified transitions of CEP-Lysine and this compound.

Data Analysis and Quantification
  • Integrate the peak areas for the MRM transitions of both CEP-Lysine and this compound.

  • Calculate the peak area ratio of CEP-Lysine to this compound.

  • Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of CEP-Lysine and a fixed concentration of this compound.

  • Plot the peak area ratio against the concentration of CEP-Lysine to generate the calibration curve.

  • Determine the concentration of CEP-Lysine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with this compound Internal Standard plasma->add_is hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) add_is->hydrolysis cleanup Evaporation & Reconstitution hydrolysis->cleanup lc Liquid Chromatography Separation (C18 Column) cleanup->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms integration Peak Area Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for CEP-Lysine quantification.

cep_formation_pathway dha DHA-containing Phospholipid oxidized_lipid Oxidized Lipid Intermediate (e.g., HOHA-PC) dha->oxidized_lipid Oxidation ros Reactive Oxygen Species (ROS) ros->oxidized_lipid cep_lysine CEP-Lysine Adduct oxidized_lipid->cep_lysine Adduction protein Protein with Lysine Residue protein->cep_lysine

Caption: Formation of CEP-Lysine adducts.

References

Application Note and Protocol for the Quantification of Nε-(2-carboxyethyl)pyrrole-lysine (CEP-Lysine) in Biological Samples using CEP-Lysine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-(2-carboxyethyl)pyrrole-lysine (CEP-Lysine) is a biomarker of oxidative stress and lipid peroxidation. It is formed from the reaction of lipid-derived reactive aldehydes with lysine (B10760008) residues on proteins. Accurate quantification of CEP-Lysine in biological matrices such as plasma and urine is crucial for understanding its role in various pathological conditions, including age-related macular degeneration and cardiovascular diseases. This application note provides a detailed protocol for the quantification of CEP-Lysine in biological samples using a stable isotope-labeled internal standard, CEP-Lysine-d4, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopic internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Principle

The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of this compound is spiked into the biological sample. The endogenous (unlabeled) CEP-Lysine and the spiked this compound are then extracted, and if protein-bound, released by acid hydrolysis. The analytes are subsequently analyzed by LC-MS/MS. The ratio of the signal from the endogenous CEP-Lysine to the signal from the this compound internal standard is used to calculate the concentration of endogenous CEP-Lysine in the original sample.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Spike Spike with This compound Sample->Spike Add Internal Standard Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) (for total CEP-Lysine) Precipitation->Hydrolysis For protein-bound analytes SPE Solid-Phase Extraction (SPE) Cleanup Hydrolysis->SPE Drydown Drydown and Reconstitution SPE->Drydown LC_MS LC-MS/MS Analysis (UPLC-Triple Quadrupole MS) Drydown->LC_MS Inject Data_Processing Data Processing and Quantification LC_MS->Data_Processing Generate Data Result Report CEP-Lysine Concentration Data_Processing->Result

Caption: Experimental workflow for the quantification of CEP-Lysine.

Materials and Reagents

  • This compound (Internal Standard)

  • Biological Sample (e.g., human plasma, urine)

  • Acetonitrile (B52724) (LC-MS grade)

  • Hydrochloric Acid (HCl), 6N

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • Standard laboratory equipment (vortex mixer, centrifuge, heating block, nitrogen evaporator)

Detailed Experimental Protocol

This protocol is adapted from established methods for the analysis of similar advanced glycation end products.[1][2]

Sample Preparation
  • Sample Collection and Storage:

    • Collect blood samples in EDTA-containing tubes.

    • Centrifuge to separate plasma and store at -80°C until analysis.

    • Collect urine samples and store at -80°C.

  • Spiking with Internal Standard:

    • Thaw biological samples on ice.

    • Vortex the samples to ensure homogeneity.

    • To a 100 µL aliquot of the sample (plasma or urine), add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution). The final concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected endogenous levels of CEP-Lysine.

  • Protein Precipitation (for plasma and other protein-rich samples):

    • Add 400 µL of ice-cold acetonitrile to the spiked sample.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Acid Hydrolysis (for total CEP-Lysine quantification):

    • Note: This step is necessary to release CEP-Lysine that is bound to proteins. For the analysis of free CEP-Lysine, this step can be omitted.

    • Dry the supernatant from the protein precipitation step under a gentle stream of nitrogen.

    • Add 1 mL of 6N HCl to the dried residue.[1]

    • Seal the tube tightly and incubate at 110°C for 24 hours.[1]

    • After hydrolysis, cool the sample to room temperature and evaporate the HCl under vacuum or a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried hydrolysate (or the supernatant after protein precipitation if hydrolysis was not performed) in 1 mL of 0.1% formic acid in water.

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.

    • Elute the analytes with 1 mL of methanol.

    • Dry the eluate under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor and product ions for CEP-Lysine and this compound should be optimized by infusing standard solutions of each compound. Based on the structures and data from similar compounds, the following are proposed as starting points:

      • CEP-Lysine (C13H20N2O4, MW: 284.31): Precursor ion [M+H]+ at m/z 285.1. Product ions would be determined by fragmentation, likely corresponding to the loss of water, the pyrrole (B145914) moiety, or parts of the lysine side chain.

      • This compound (C13H16D4N2O4, MW: 288.34): Precursor ion [M+H]+ at m/z 289.1. The product ions are expected to be shifted by +4 Da if the deuterium (B1214612) atoms are retained in the fragment, or be the same as the unlabeled compound if the deuterated part is lost.

Data Presentation

The following tables present typical performance data for the quantification of related advanced glycation end products, Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), using deuterated internal standards.[2] Similar performance characteristics are expected for a validated CEP-Lysine assay.

Table 1: Method Validation Parameters for CML and CEL in Human Plasma

ParameterCMLCEL
Linearity Range (µmol/L)0.05 - 100.05 - 10
Correlation Coefficient (r²)>0.99>0.99
Lower Limit of Quantification (LLOQ) (µmol/L)0.020.02
Mean Recovery (%)9298
Within-day Precision (CV%)<7.2<8.2
Between-day Precision (CV%)<8.5<9.0

Table 2: Typical Concentrations of CML and CEL in Human Plasma

AnalyteHealthy Individuals (n=10) Mean (SD) µmol/L
CML2.80 (0.40)
CEL0.82 (0.21)

Signaling Pathways and Logical Relationships

As a biomarker of oxidative damage, CEP-Lysine is not a signaling molecule and therefore does not participate in a classical signaling pathway. The logical relationship in its use is in the context of disease monitoring, where its levels are correlated with the extent of oxidative stress and disease severity.

The following diagram illustrates the logical flow of using CEP-Lysine as a biomarker.

Biomarker_Logic Oxidative_Stress Increased Oxidative Stress & Lipid Peroxidation PUFA Polyunsaturated Fatty Acids (PUFAs) Oxidative_Stress->PUFA Reactive_Aldehydes Generation of Reactive Aldehydes PUFA->Reactive_Aldehydes CEP_Formation Formation of CEP-Lysine Adducts Reactive_Aldehydes->CEP_Formation Protein_Lysine Lysine Residues on Proteins Protein_Lysine->CEP_Formation Disease Pathological Conditions (e.g., AMD, CVD) CEP_Formation->Disease Correlates with Biomarker CEP-Lysine as a Biomarker Disease->Biomarker Monitored by

Caption: Logical relationship of CEP-Lysine as a biomarker.

Conclusion

The protocol described provides a robust and reliable method for the quantification of CEP-Lysine in biological samples. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for clinical research and drug development applications where the monitoring of oxidative stress is critical. Proper method validation in the specific biological matrix of interest is essential before analyzing study samples.

References

Application Note & Protocol: Quantitative Analysis of Nε-(Carboxyethyl)lysine (CEP) using a Calibration Curve with CEP-Lysine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-(Carboxyethyl)lysine (CEP) is a significant advanced glycation end-product (AGE) formed from the reaction of proteins with lipid peroxidation products. As a biomarker for oxidative stress, CEP is implicated in the pathology of various diseases, including age-related macular degeneration and atherosclerosis. Accurate quantification of CEP in biological samples is crucial for understanding its role in disease progression and for the development of potential therapeutic interventions.

This document provides a detailed protocol for the quantitative analysis of CEP in biological samples using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Nε-(Carboxyethyl)lysine-d4 (CEP-Lysine-d4), ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2][3][4]

Principle

The method is based on the principle of stable isotope dilution, where a known amount of the deuterated internal standard (this compound) is added to both the calibration standards and the unknown samples. The samples are then processed, and the analyte (CEP-Lysine) and the internal standard are detected by LC-MS/MS. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of CEP-Lysine in the unknown samples is then determined by interpolating their peak area ratios onto the calibration curve.

Materials and Reagents

  • Nε-(Carboxyethyl)lysine (CEP-Lysine) standard

  • Nε-(Carboxyethyl)lysine-d4 (this compound) internal standard[1]

  • Hydrochloric acid (HCl), 6 M

  • Borate (B1201080) buffer, 0.2 M, pH 9.2

  • Sodium borohydride (B1222165) (NaBH4)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Cation-exchange)[2][5]

  • LC-MS grade water, acetonitrile, and formic acid

  • Biological matrix (e.g., plasma, tissue homogenate)

Experimental Protocols

Preparation of Stock and Working Solutions
  • CEP-Lysine Stock Solution (1 mg/mL): Accurately weigh 1 mg of CEP-Lysine standard and dissolve it in 1 mL of LC-MS grade water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade water.[1]

  • CEP-Lysine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the CEP-Lysine stock solution with LC-MS grade water to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100, 250, 500 ng/mL).

  • This compound Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with LC-MS grade water to a final concentration of 50 ng/mL.

Preparation of Calibration Standards
  • To a series of clean microcentrifuge tubes, add a fixed volume of the this compound internal standard working solution (e.g., 10 µL of 50 ng/mL).

  • To each tube, add an equal volume of the corresponding CEP-Lysine working standard solution to create a calibration curve with final concentrations ranging from, for example, 1 to 500 ng/mL.

  • Add the appropriate biological matrix (that is free of CEP-Lysine or has a known low background level) to each tube to match the matrix of the unknown samples.

  • Proceed with the sample preparation protocol (Section 4.3).

Sample Preparation (for Protein-Bound CEP)
  • Reduction and Hydrolysis:

    • To your biological sample (e.g., 100 µL of plasma or tissue homogenate), add the this compound internal standard working solution.

    • Add borate buffer and sodium borohydride solution and incubate to reduce any Schiff base intermediates.[5]

    • Add 6 M HCl and hydrolyze the protein by heating at 110°C for 24 hours.[5]

  • Solid-Phase Extraction (SPE):

    • Condition the cation-exchange SPE cartridge according to the manufacturer's instructions.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the CEP-Lysine and this compound with an appropriate elution solvent (e.g., methanol (B129727) containing ammonia).[5]

  • Dry and Reconstitute:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the initial LC mobile phase (e.g., 100 µL).

    • Filter the reconstituted sample through a 0.22 µm filter before LC-MS/MS analysis.[5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to separate the analyte from other components.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both CEP-Lysine and this compound need to be determined by direct infusion of the individual standards. The 4 Da mass difference due to deuterium (B1214612) labeling will be reflected in the precursor and/or product ions.[6]

Data Presentation

Calibration Curve Data

A representative calibration curve for CEP-Lysine is presented below. The curve is constructed by plotting the peak area ratio (CEP-Lysine / this compound) against the concentration of CEP-Lysine.

CEP-Lysine Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.021
50.105
100.212
250.528
501.045
1002.110
2505.235
50010.510

Linearity: The calibration curve should exhibit good linearity, with a correlation coefficient (R²) greater than 0.99.[2][7]

Visualization

Experimental Workflow

experimental_workflow prep_standards Preparation of CEP-Lysine Standards add_is Addition of Internal Standard prep_standards->add_is prep_is Preparation of This compound (IS) prep_is->add_is sample Biological Sample (e.g., Plasma, Tissue) sample->add_is hydrolysis Protein Hydrolysis (6M HCl, 110°C) add_is->hydrolysis spe Solid-Phase Extraction (Cation Exchange) hydrolysis->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lcms LC-MS/MS Analysis (MRM Mode) dry_reconstitute->lcms data_analysis Data Analysis: Peak Area Ratio vs. Conc. lcms->data_analysis calibration_curve Generate Calibration Curve data_analysis->calibration_curve quantification Quantify CEP in Samples data_analysis->quantification calibration_curve->quantification

Caption: Workflow for CEP-Lysine quantification.

Conclusion

This application note provides a comprehensive protocol for the accurate and precise quantification of Nε-(Carboxyethyl)lysine using a stable isotope dilution LC-MS/MS method. The use of this compound as an internal standard is critical for reliable results in complex biological matrices. This method is suitable for researchers and scientists in various fields, including drug development, who are investigating the role of oxidative stress and advanced glycation end-products in health and disease.

References

Application of CEP-Lysine-d4 in Age-Related Macular Degeneration (AMD) Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to CEP-Lysine in AMD

Nε-(2-carboxyethyl)lysine (CEP-Lysine) is a unique protein modification that arises from the oxidative degradation of docosahexaenoate (DHA), a polyunsaturated fatty acid highly abundant in the retina. In the context of Age-Related Macular Degeneration (AMD), CEP-Lysine has emerged as a significant biomarker and a key player in the disease's pathogenesis. It is formed when a reactive seven-carbon oxidation fragment of DHA covalently binds to the ε-amino group of lysine (B10760008) residues in proteins. Elevated levels of CEP-modified proteins have been identified in the drusen, retina, and plasma of AMD patients, implicating them in both the "dry" (atrophic) and "wet" (neovascular) forms of the disease.

The deuterated form, CEP-Lysine-d4, serves as a critical tool for the precise and accurate quantification of endogenous CEP-Lysine in biological samples. As a stable isotope-labeled internal standard, it is indispensable for mass spectrometry-based proteomics, enabling researchers to unravel the complex role of this adduct in AMD progression.

Application Notes

Biomarker for AMD Risk Assessment and Diagnosis

CEP-Lysine has been identified as a promising biomarker for AMD. Studies have shown that plasma levels of CEP-adducted proteins and autoantibodies against CEP are significantly higher in individuals with AMD compared to age-matched controls.[1][2]

  • Clinical Utility: Quantitative analysis of CEP-Lysine in patient plasma can aid in early diagnosis, risk stratification, and monitoring of disease progression.

  • Role of this compound: As an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays, this compound allows for the absolute quantification of CEP-Lysine levels, providing the high degree of accuracy and reproducibility required for a clinical biomarker.

Tool for Investigating AMD Pathogenesis

CEP-modified proteins are not merely byproducts of oxidative stress; they are biologically active and contribute directly to AMD pathology. They have been shown to stimulate inflammatory and angiogenic pathways.[2][3][4]

  • Induction of Pro-inflammatory Responses: CEP adducts can activate the complement cascade and engage with receptors like Toll-like receptor 2 (TLR2) on immune cells, leading to chronic inflammation, a key feature of AMD.

  • Promotion of Angiogenesis: CEP-modified proteins can induce neovascularization, a hallmark of wet AMD, by stimulating the production of vascular endothelial growth factor (VEGF).[3]

  • Development of Animal Models: Immunization of mice with CEP-modified albumin has been shown to induce an autoimmune response that leads to AMD-like pathologies, including the development of drusen and geographic atrophy.[4] This provides a valuable in vivo model for studying disease mechanisms and testing potential therapies.

Target for Therapeutic Intervention

Given its role in driving inflammation and angiogenesis, the CEP pathway presents a novel target for the development of AMD therapies.

  • Drug Development: Strategies aimed at inhibiting the formation of CEP adducts, neutralizing their pathological effects, or clearing them from ocular tissues could slow or prevent AMD progression.

  • Screening Assays: CEP-Lysine and CEP-modified proteins can be used in high-throughput screening assays to identify compounds that interfere with their formation or downstream signaling. This compound would be crucial for validating the efficacy of such compounds in reducing CEP levels in cell culture or animal models.

Quantitative Data Summary

The following table summarizes key quantitative findings from research on CEP-Lysine in AMD.

ParameterFindingFold Change (AMD vs. Control)Reference
CEP Immunoreactivity in PlasmaMean level of anti-CEP immunoreactivity1.5x higher[1]
Anti-CEP Autoantibody Titer in SeraMean titer of anti-CEP autoantibodies2.3x higher[1]

Experimental Protocols

Protocol 1: Quantification of CEP-Lysine in Human Plasma using LC-MS/MS with a this compound Internal Standard

This protocol outlines a method for the accurate measurement of CEP-Lysine in plasma samples, a key application for assessing its role as an AMD biomarker.

1. Materials and Reagents:

  • Human plasma samples (from AMD patients and controls)

  • This compound (stable isotope-labeled internal standard)

  • Protease inhibitors

  • Protein precipitation solution (e.g., acetonitrile)

  • Enzymatic digestion buffer (e.g., ammonium (B1175870) bicarbonate)

  • Trypsin (for protein digestion)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

2. Sample Preparation:

  • Thaw plasma samples on ice and add protease inhibitors.

  • Spike a known concentration of this compound internal standard into each plasma sample.

  • Precipitate proteins by adding cold acetonitrile. Centrifuge to pellet the protein.

  • Wash the protein pellet to remove contaminants.

  • Resuspend the protein pellet in digestion buffer and add trypsin. Incubate overnight at 37°C to digest proteins into peptides.

  • Purify the resulting peptides using SPE cartridges.

  • Dry the purified peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Separate the peptides using a reverse-phase liquid chromatography column with a suitable gradient.

  • Perform mass spectrometry in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.

    • Monitor the specific precursor-to-product ion transitions for both endogenous (light) CEP-Lysine and the (heavy) this compound standard.

  • Quantify the amount of endogenous CEP-Lysine by calculating the ratio of the peak area of the light analyte to the peak area of the heavy internal standard.

Protocol 2: Induction of an AMD-like Phenotype in Mice using CEP-Modified Albumin

This protocol describes how to create an animal model of dry AMD by immunizing mice with CEP-adducted protein, as demonstrated in foundational research.[4]

1. Materials and Reagents:

  • Mouse Serum Albumin (MSA)

  • Reagents for CEP modification of MSA[5]

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Wild-type mice (e.g., C57BL/6J strain)

  • Syringes and needles for immunization

2. Preparation of CEP-MSA Immunogen:

  • Synthesize CEP-modified MSA according to established chemical methods.[5]

  • Verify the extent of CEP modification using techniques such as mass spectrometry or immunoassay.

  • Emulsify the CEP-MSA with CFA for the initial immunization and with IFA for subsequent booster immunizations.

3. Immunization Procedure:

  • Perform a primary immunization by injecting the CEP-MSA/CFA emulsion subcutaneously at multiple sites on the mouse's back.

  • Administer booster immunizations with the CEP-MSA/IFA emulsion at 2-3 week intervals.

  • Monitor the immune response by measuring anti-CEP antibody titers in the serum via ELISA.

4. Phenotypic Analysis:

  • Age the mice for several months following the final immunization.

  • Examine the eyes for signs of AMD pathology, including:

    • Fundus Photography: To visualize drusen-like deposits.

    • Optical Coherence Tomography (OCT): For cross-sectional imaging of the retina.

    • Histology and Immunohistochemistry: To examine retinal sections for drusen, RPE atrophy, and complement deposition.

Visualizations

Signaling Pathway of CEP in AMD Pathogenesis

CEP_Pathway_in_AMD cluster_Extracellular Extracellular Space / Bruch's Membrane cluster_RPE Retinal Pigment Epithelium (RPE) / Immune Cell cluster_Pathology AMD Pathology DHA DHA in Photoreceptors CEP_Protein CEP-Modified Protein DHA->CEP_Protein Oxidation Oxidative_Stress Oxidative Stress (Light, Oxygen) TLR2 TLR2 CEP_Protein->TLR2 Binds Complement Complement Cascade CEP_Protein->Complement Activates Inflammation Inflammatory Cytokine Production (e.g., VEGF) TLR2->Inflammation Atrophy Drusen Formation & Geographic Atrophy (Dry AMD) TLR2->Atrophy C3a_C5a C3a, C5a Generation Complement->C3a_C5a Neovascularization Neovascularization (Wet AMD) Inflammation->Neovascularization C3a_C5a->Neovascularization C3a_C5a->Atrophy

Caption: CEP-Lysine's role in AMD pathogenesis.

Experimental Workflow: Quantification of CEP-Lysine

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma 1. Plasma Sample Collection Spike 2. Spike with this compound (Internal Standard) Plasma->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Digest 4. Enzymatic Digestion (Trypsin) Precipitate->Digest Purify 5. Peptide Purification (SPE) Digest->Purify LCMS 6. LC-MS/MS Analysis Purify->LCMS Quantify 7. Data Analysis: Ratio of Endogenous CEP-Lysine to this compound LCMS->Quantify

Caption: Workflow for CEP-Lysine quantification.

Experimental Workflow: Mouse Model of AMD

AMD_Model_Workflow cluster_Preparation Preparation cluster_Procedure Procedure cluster_Analysis Phenotypic Analysis CEP_MSA 1. Synthesize CEP-Modified Mouse Serum Albumin (CEP-MSA) Emulsify 2. Emulsify CEP-MSA with Adjuvant (CFA/IFA) CEP_MSA->Emulsify Immunize 3. Primary & Booster Immunizations in Mice Emulsify->Immunize Age 4. Age Mice (Several Months) Immunize->Age Imaging 5. In Vivo Imaging (Fundus, OCT) Age->Imaging Histo 6. Histology & IHC of Retinal Sections Age->Histo

Caption: Workflow for inducing an AMD model in mice.

References

Application Notes: Quantification of CEP-Lysine-d4 in Lipidomics by LC-MS/MS

Application Notes and Protocols for Cell Culture Labeling with Deuterated Amino

Author: BenchChem Technical Support Team. Date: December 2025

Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with deuterated amino acids is a powerful technique for quantitative analysis of proteins and metabolites in cell culture. By replacing hydrogen atoms with their stable isotope, deuterium (B1214612), researchers can introduce a mass shift in biomolecules. This mass difference is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise quantification and structural analysis.[1] This approach is a cost-effective alternative to labeling with 13C and 15N isotopes.[1] Deuterated amino acids are chemically identical to their natural counterparts, ensuring they are incorporated into proteins and metabolic pathways without significantly perturbing the biological system.[1]

This document provides detailed protocols for two common methods of cell culture labeling using deuterium: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with deuterated amino acids and metabolic labeling with heavy water (D₂O). It also presents quantitative data on protein turnover rates and illustrates the application of this technique in studying signaling pathways.

Applications

Deuterium labeling of amino acids has a wide range of applications in biological research and drug development:

  • Quantitative Proteomics: SILAC with deuterated amino acids allows for the accurate relative quantification of protein abundance between different cell populations.[2][3] This is invaluable for studying changes in protein expression in response to various stimuli, such as drug treatment or disease states.

  • Metabolic Flux Analysis: By tracing the incorporation of deuterium into metabolites, researchers can elucidate metabolic pathways and determine the rates of metabolic reactions.[4][5]

  • Protein Turnover Studies: Measuring the rate of incorporation of deuterated amino acids into proteins allows for the determination of protein synthesis and degradation rates, providing insights into protein homeostasis.[6][7]

  • Structural Biology: Selective deuteration of amino acids can simplify complex NMR spectra of large proteins, aiding in structure determination and dynamic studies.[1][4]

  • Drug Metabolism and Pharmacokinetics: Deuterated compounds can be used to study the metabolic fate of drugs and to improve their pharmacokinetic profiles through the kinetic isotope effect.[4]

Experimental Protocols

Protocol 1: SILAC with Deuterated Amino Acids

This protocol describes the metabolic labeling of cells using a deuterated essential amino acid, such as Leucine-d3, for quantitative proteomics.

Materials:

  • SILAC-grade cell culture medium deficient in the amino acid to be labeled (e.g., Leucine-free DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" (unlabeled) amino acid (e.g., L-Leucine)

  • "Heavy" (deuterated) amino acid (e.g., L-Leucine-d3)

  • Cell line of interest

  • Standard cell culture reagents and equipment

  • Mass spectrometer

Procedure:

  • Media Preparation:

    • Prepare "light" medium by supplementing the amino acid-deficient base medium with the "light" amino acid and 10% dFBS.[8]

    • Prepare "heavy" medium by supplementing the amino acid-deficient base medium with the "heavy" deuterated amino acid and 10% dFBS.[8]

  • Cell Adaptation:

    • Culture two populations of cells in parallel.

    • Grow one population in the "light" medium and the other in the "heavy" medium.

    • Subculture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid into the proteome of the "heavy" cell population.[8][9] The growth rate and morphology of the cells in both media should be comparable.[3]

  • Experimental Treatment:

    • Once the "heavy" cells are fully labeled, the two cell populations can be subjected to different experimental conditions (e.g., one as a control and the other treated with a drug).

  • Cell Harvesting and Lysis:

    • After the treatment, harvest both the "light" and "heavy" cell populations.

    • Combine the cell pellets from both populations in a 1:1 ratio based on cell number or protein concentration.[9]

    • Lyse the combined cells using a suitable lysis buffer.

  • Protein Digestion and Mass Spectrometry:

    • Extract proteins from the cell lysate.

    • Digest the proteins into peptides using an enzyme such as trypsin.[10]

    • Analyze the resulting peptide mixture by LC-MS/MS.[2]

Data Analysis:

Peptides from the "light" and "heavy" samples will appear as pairs in the mass spectrum, separated by a specific mass difference corresponding to the number of deuterated amino acids in the peptide. The ratio of the peak intensities of the heavy and light peptides reflects the relative abundance of the protein in the two samples.[11]

Protocol 2: Metabolic Labeling with Heavy Water (D₂O)

This protocol describes the labeling of non-essential amino acids in cell culture by supplementing the growth medium with heavy water (D₂O).

Materials:

  • Standard cell culture medium

  • Heavy water (D₂O, 99.9%)

  • Cell line of interest

  • Standard cell culture reagents and equipment

  • Mass spectrometer

Procedure:

  • Media Preparation:

    • Prepare the labeling medium by supplementing the standard cell culture medium with a low concentration of D₂O, typically between 2% and 8%.[5][12] Higher concentrations can be toxic to cells.[7]

  • Cell Labeling:

    • Culture the cells in the D₂O-containing medium. Deuterium from D₂O is incorporated into non-essential amino acids through metabolic pathways.[12]

    • The labeling duration can be varied depending on the experimental goals, from a few hours to several days, to measure protein turnover rates.[12]

  • Cell Harvesting and Sample Preparation:

    • Harvest the cells at different time points during the labeling period.

    • Lyse the cells and extract the proteins.

    • Digest the proteins into peptides.[10]

  • Mass Spectrometry Analysis:

    • Analyze the peptide samples by LC-MS/MS. The incorporation of deuterium will result in a shift in the isotopic distribution of the peptides.[5]

Data Analysis:

The rate of deuterium incorporation into peptides over time is used to calculate the synthesis and degradation rates of their corresponding proteins.[1] This requires specialized software to analyze the complex isotopic patterns.[13]

Quantitative Data Presentation

The following table summarizes protein turnover rates determined in HeLa cells using a pulse-SILAC approach.[7]

ProteinSubcellular LocalizationHalf-life (hours)Abundance (molecules/cell)
NPM1Nucleolus73.12.5 x 10⁷
HSP90AA1Cytoplasm26.31.1 x 10⁷
ACTBCytoplasm48.58.9 x 10⁶
GAPDHCytoplasm70.27.6 x 10⁶
MYCNucleus0.61.5 x 10⁴

The next table presents data on the number of deuterium atoms incorporated into different amino acids in AC16 human cells cultured in a medium containing 6% D₂O.[1]

Amino AcidNumber of Deuterium Atoms Incorporated
Alanine2.0
Aspartate1.5
Glutamate2.5
Glycine1.0
Proline3.0
Serine1.0

Visualizations

Experimental Workflow: SILAC with Deuterated Amino Acids

SILAC_Workflow cluster_adaptation Cell Adaptation Phase cluster_experiment Experimental Phase Light_Culture Cell Culture in 'Light' Medium (unlabeled amino acid) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture in 'Heavy' Medium (deuterated amino acid) Treatment Experimental Treatment (e.g., Drug Addition) Heavy_Culture->Treatment Harvest_Mix Harvest and Mix Cells (1:1) Control->Harvest_Mix Treatment->Harvest_Mix Lysis Cell Lysis Harvest_Mix->Lysis Digestion Protein Digestion (e.g., with Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Data Analysis and Relative Quantification LC_MS->Quantification

Caption: Workflow for quantitative proteomics using SILAC with deuterated amino acids.

Signaling Pathway: Amino Acid Sensing by mTORC1

The mTORC1 signaling pathway is a key regulator of cell growth and is sensitive to amino acid availability.[14][15] Deuterated amino acids can be used to trace their uptake and utilization, and to study their impact on mTORC1 activation.

mTOR_Signaling Amino_Acids Amino Acids (including Deuterated Tracers) Transporter Amino Acid Transporters (e.g., SLC38A9) Amino_Acids->Transporter Lysosome Lysosome Transporter->Lysosome Uptake Rag_GTPases Rag GTPases Lysosome->Rag_GTPases Sensing mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruitment and Activation Activation Activation mTORC1->Activation Protein_Synthesis Protein Synthesis Activation->Protein_Synthesis Cell_Growth Cell Growth Activation->Cell_Growth

Caption: Simplified diagram of the mTORC1 signaling pathway activated by amino acids.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Labeling in SILAC Insufficient number of cell doublings.Ensure at least 5-6 cell doublings in the heavy medium.[8][9] Verify labeling efficiency by MS analysis of a small sample.
Contamination with light amino acids from serum.Use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.[8]
Cell Toxicity with D₂O Labeling High concentration of D₂O.Use a lower concentration of D₂O (typically 2-8%).[5][12] Monitor cell viability and growth rate.
Low Signal Intensity in MS Poor protein extraction or digestion.Optimize protein extraction and digestion protocols. Ensure complete digestion by checking on a gel.
Sample loss during preparation.Handle samples carefully and minimize the number of transfer steps.
Complex Mass Spectra Natural isotope abundance and overlapping peaks.Use high-resolution mass spectrometry.[1] Employ specialized software for data analysis that can deconvolve complex spectra.[13]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal with CEP-Lysine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to poor signal intensity when using CEP-Lysine-d4 in their experiments. The following guides and FAQs will help you identify and resolve common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not detecting any signal, or a very weak signal, for this compound. What are the potential causes?

A complete or significant loss of signal can be frustrating. The issue can typically be traced back to one of three main areas: the sample itself, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1]

Here’s a step-by-step guide to diagnose the problem:

  • Verify Sample Integrity and Concentration:

    • Concentration: Ensure your this compound standard is at an appropriate concentration. A sample that is too dilute may not produce a detectable signal, while an overly concentrated sample can lead to ion suppression.[2]

    • Solubility: Confirm that this compound is fully dissolved in a compatible solvent. According to the manufacturer, it is soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2, 10 mg/ml).[3]

    • Freshness: Prepare fresh standards to rule out degradation, especially if the stock solution has been stored for an extended period.[1]

  • Check the LC-MS System:

    • LC System: A common culprit for signal loss is an issue with the liquid chromatography system. Check for air bubbles in the lines, which can prevent your sample from reaching the mass spectrometer.[1] Ensure the correct mobile phases are being used and that the system is properly primed.

    • MS Functionality: To isolate the problem, you can perform a direct infusion of your this compound standard into the mass spectrometer, bypassing the LC column. If you see a signal with direct infusion, the problem likely lies with your chromatography. If there is still no signal, the issue is with the mass spectrometer or the sample itself.

  • Mass Spectrometer Settings:

    • Tuning and Calibration: All mass spectrometers require regular tuning and calibration to ensure optimal performance.[2] Use the manufacturer's recommended calibration standards and procedures.

    • Ion Source Parameters: The settings for the ion source, such as spray voltage and gas flows, are critical for efficient ionization. These may need to be optimized for this compound.[4][5]

Q2: My signal for this compound is inconsistent or showing poor reproducibility. What should I investigate?

Inconsistent signal intensity can make quantification unreliable. Here are some factors to consider:

  • Sample Preparation: Inconsistent sample preparation is a frequent source of variability. Ensure that all steps, from protein digestion to solid-phase extraction (SPE), are performed consistently across all samples.

  • Contamination: Contaminants can interfere with the ionization of your target analyte. Common contaminants include:

    • Keratins: From dust, skin, and hair.[6]

    • Polymers: Such as polyethylene (B3416737) glycol (PEG) from lab consumables like detergents and plasticware.[5][6]

    • Salts: Non-volatile salts from buffers (e.g., PBS) can suppress the signal.[6]

  • Instrument Stability: Monitor the stability of your LC-MS system by injecting a standard at regular intervals throughout your sample sequence. This will help you determine if there is instrument drift over time.

Q3: I am observing unexpected peaks or high background noise in my mass spectra. How can I address this?

High background noise or unexpected peaks can mask the signal of your analyte of interest.

  • Purity of Reagents: Ensure that all solvents and reagents used in your sample preparation and LC-MS analysis are of high purity (e.g., LC-MS grade).

  • Sample Matrix Effects: The sample matrix can contain components that interfere with the analysis. Optimize your sample cleanup procedures to remove these interfering substances.

  • Isotopic Purity: this compound is specified to have ≥99% deuterated forms (d1-d4).[3][7] The presence of unlabeled CEP-Lysine (d0) in your standard could lead to unexpected peaks.

Quantitative Data Summary

For accurate quantification using this compound as an internal standard, it is crucial to know its precise mass.

CompoundChemical FormulaMolecular Weight (Da)
This compoundC13H16D4N2O4272.3

Note: The molecular weight may vary slightly depending on the specific isotopic distribution.

Experimental Protocols

Standard Protocol for Quantification of CEP-Lysine in Biological Samples using LC-MS/MS

This protocol provides a general workflow for the analysis of CEP-Lysine using this compound as an internal standard. Optimization may be required for specific sample types and instrumentation.

  • Sample Preparation:

    • Protein Digestion: If analyzing protein-bound CEP-Lysine, perform a proteolytic digestion (e.g., with trypsin) of your protein sample.

    • Internal Standard Spiking: Add a known amount of this compound to each sample and calibration standard.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and enrich for the analyte of interest.

  • LC Separation:

    • Column: Use a C18 reverse-phase column suitable for peptide or small molecule separation.

    • Mobile Phases:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Develop a gradient that provides good separation of CEP-Lysine from other sample components.

  • MS/MS Detection:

    • Ionization Mode: Use positive ion electrospray ionization (ESI).

    • Multiple Reaction Monitoring (MRM): Set up MRM transitions for both CEP-Lysine and this compound. The precursor ion will be the [M+H]+ ion, and the fragment ions will need to be determined by infusing the standards and performing a product ion scan.

Diagrams

Below are diagrams illustrating key concepts and workflows relevant to troubleshooting this compound analysis.

troubleshooting_workflow start Poor or No Signal for this compound check_sample Verify Sample Integrity - Concentration - Solubility - Freshness start->check_sample direct_infusion Direct Infusion of Standard check_sample->direct_infusion signal_ok Signal Observed direct_infusion->signal_ok Yes no_signal No Signal direct_infusion->no_signal No check_lc Troubleshoot LC System - Check for leaks/bubbles - Verify mobile phases - Prime system check_ms Troubleshoot MS - Tuning & Calibration - Ion Source Parameters - Detector Function lc_issue Issue is with LC System signal_ok->lc_issue ms_issue Issue is with MS or Sample no_signal->ms_issue lc_issue->check_lc ms_issue->check_ms

Caption: A logical workflow for troubleshooting poor or no signal with this compound.

potential_contaminants cluster_sources Sources of Contamination cluster_contaminants Common Contaminants cluster_effects Effects on MS Signal lab Lab Environment (Dust, Skin, Hair) keratins Keratins lab->keratins reagents Reagents & Solvents (Low Purity) salts Non-volatile Salts reagents->salts consumables Lab Consumables (Plasticware, Detergents) polymers Polymers (e.g., PEG) consumables->polymers ion_suppression Ion Suppression keratins->ion_suppression salts->ion_suppression signal_masking Signal Masking polymers->signal_masking

Caption: Common sources of contamination and their effects on mass spectrometry signal.

References

Technical Support Center: Minimizing Ion Suppression for CEP-Lysine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to minimizing ion suppression effects on CEP-Lysine-d4 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the mass spectrometer's ion source. This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins) that compete for ionization, leading to a decreased signal intensity. For accurate quantification of CEP-Lysine, which is often at low concentrations in complex biological matrices, unaddressed ion suppression can lead to inaccurate and unreliable results.

Q2: How does a deuterated internal standard like this compound help in mitigating ion suppression?

A deuterated internal standard (d-IS) is chemically almost identical to the analyte of interest (CEP-Lysine). The core assumption is that the d-IS will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the d-IS signal, variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: What are the primary sources of ion suppression when analyzing this compound in biological samples?

The primary sources of ion suppression for this compound in biological matrices such as plasma or tissue homogenates include:

  • Phospholipids: These are abundant in biological membranes and are known to cause significant ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, reducing ionization efficiency.

  • Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with this compound and compete for ionization.

  • Proteins: Although larger molecules, residual proteins after incomplete precipitation can still interfere with the ionization process.

Q4: Can this compound itself contribute to ion suppression?

Yes, at very high concentrations, the analyte and its deuterated internal standard can cause "self-suppression" where they compete with themselves for ionization, leading to a non-linear response.[1] It is crucial to work within a validated linear dynamic range for the assay.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.

Problem 1: Low or Inconsistent Signal for this compound
Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: Enhance the removal of interfering matrix components. Transition from simple protein precipitation to a more rigorous method like solid-phase extraction (SPE). 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions of major ion suppression. A post-column infusion experiment can identify these regions. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[2]
Poor Ionization Efficiency 1. Adjust Mobile Phase Composition: Optimize the pH of the mobile phase. For a basic compound like CEP-Lysine, an acidic mobile phase can improve protonation and signal in positive ion mode. 2. Check Ion Source Parameters: Systematically tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound.
Instrument Contamination 1. Clean the Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source as per the manufacturer's guidelines. 2. Implement a Divert Valve: Use a divert valve to direct the early and late eluting, non-target components of the sample to waste, preventing them from entering and contaminating the mass spectrometer.
Problem 2: Poor Accuracy and Precision in Quantification
Possible Cause Troubleshooting Steps
Differential Ion Suppression 1. Verify Co-elution: Ensure that CEP-Lysine and this compound are perfectly co-eluting. Even a slight separation can expose them to different matrix components, leading to differential suppression.[3] 2. Adjust Chromatographic Conditions: Modify the mobile phase gradient, temperature, or even the analytical column to achieve complete co-elution.
Internal Standard Instability 1. Check for H/D Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions. This can alter the mass and signal of the internal standard.[4] 2. Evaluate Stability: Assess the stability of this compound in the sample processing and storage conditions.
Cross-Contamination 1. Check for Analyte in IS: Ensure the this compound standard is not contaminated with unlabeled CEP-Lysine.[4] 2. Prevent Carryover: Implement a robust needle and column wash protocol between injections to prevent carryover from high concentration samples to subsequent ones.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where ion suppression is occurring.

Methodology:

  • Prepare Infusion Solution: Create a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile (B52724):water).

  • Set up Infusion: Use a syringe pump and a T-connector to introduce the infusion solution at a constant low flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the mass spectrometer.

  • Acquire Data:

    • Inject a blank matrix sample (an extracted sample from a matrix known to be free of the analyte).

    • Monitor the signal of this compound.

  • Analyze Results: A stable baseline signal will be observed. Any dips in this baseline indicate regions of ion suppression caused by co-eluting matrix components. The retention time of CEP-Lysine can then be compared to these regions to assess the potential for ion suppression.

Protocol 2: Sample Preparation via Protein Precipitation

This is a common first-step approach for cleaning up biological samples like plasma.

Methodology:

  • Sample Aliquot: Take a known volume of your biological sample (e.g., 100 µL of plasma).

  • Add Internal Standard: Spike the sample with a known amount of this compound solution.

  • Precipitate Proteins: Add 3-4 volumes of ice-cold acetonitrile or methanol.[5]

  • Vortex: Mix thoroughly for at least 30 seconds to ensure complete protein precipitation.

  • Incubate: Let the mixture stand at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.[6]

  • Collect Supernatant: Carefully transfer the clear supernatant to a new tube for evaporation or direct injection.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for lysine (B10760008) and related compounds, which can serve as a benchmark when developing a method for CEP-Lysine.

ParameterTypical ValueReference
Linearity (R²) > 0.99[7]
Limit of Detection (LOD) 0.5 - 5 nM[7]
Limit of Quantification (LOQ) 1.5 - 15 nM[7]
Intra-day Precision (%CV) < 15%[7]
Inter-day Precision (%CV) < 15%[7]
Accuracy (% Recovery) 85 - 115%[7]
Matrix Effect (%) < 15%[7]

Visualizations

Ion_Suppression_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Outcome A Inconsistent or Low This compound Signal C Post-Column Infusion Experiment A->C E Assess Sample Preparation Efficacy A->E B Poor Accuracy/Precision D Verify Co-elution of Analyte and d-IS B->D B->E F Optimize Chromatography C->F Suppression Zone Identified G Enhance Sample Cleanup (e.g., SPE) C->G Significant Matrix Effects D->F Poor Co-elution E->G F->D J Reliable & Accurate Quantification F->J G->J H Dilute Sample H->J I Adjust Mobile Phase pH and Composition I->J

Caption: Troubleshooting workflow for ion suppression issues.

Sample_Prep_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with This compound Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Caption: General sample preparation workflow.

References

Technical Support Center: Optimizing Chromatographic Separation of CEP-Lysine and CEP-Lysine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the chromatographic separation of Nε-(2-carboxyethyl)lysine (CEP-Lysine) and its deuterated internal standard, CEP-Lysine-d4.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the analysis of CEP-Lysine?

A1: this compound serves as an internal standard (IS) for the accurate quantification of CEP-Lysine in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] Since this compound is chemically and physically very similar to CEP-Lysine, it co-elutes and experiences similar ionization effects in the mass spectrometer.[2] This allows for correction of variations that may occur during sample preparation, injection, and analysis, leading to more precise and accurate results.[1]

Q2: What are the common chromatographic techniques used for the analysis of CEP-Lysine and this compound?

A2: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a widely used and highly sensitive method for the quantification of CEP-Lysine.[3][4][5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is also a common technique employed for the separation of lysine (B10760008) and its derivatives.[6] The choice of technique often depends on the required sensitivity, sample matrix, and available instrumentation.

Q3: Why is sample preparation critical for accurate CEP-Lysine analysis?

A3: Proper sample preparation is essential to remove interfering substances from the biological matrix, such as proteins and phospholipids, which can cause matrix effects like ion suppression or enhancement in the mass spectrometer.[7][8] Inadequate sample preparation can lead to inaccurate quantification, poor peak shape, and column contamination.[9] Common sample preparation steps include protein precipitation, hydrolysis (for protein-bound CEP-Lysine), and solid-phase extraction (SPE).[9][10]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic separation of CEP-Lysine and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for both CEP-Lysine and this compound. What are the potential causes and how can I resolve this?

A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in chromatography.[11][12]

  • Potential Causes:

    • Secondary Interactions: Strong interactions between the basic amine groups of CEP-Lysine and residual acidic silanol (B1196071) groups on the silica-based stationary phase are a primary cause of peak tailing.[13][14][15]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[14]

    • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape.[13]

    • Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of the analyte can result in inconsistent ionization and peak tailing.[14]

    • Dead Volume: Excessive tubing length or poorly fitted connections can cause peak broadening and tailing.[13]

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of CEP-Lysine to ensure consistent ionization.

    • Use a High-Purity, End-Capped Column: Select a modern, high-purity silica (B1680970) column with robust end-capping to minimize exposed silanol groups.

    • Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), or an ion-pairing agent, like perfluoroheptanoic acid (PFHA), into the mobile phase to mask residual silanol groups.[16]

    • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid column overload.[14]

    • Clean or Replace the Column: If the column is contaminated, follow the manufacturer's instructions for cleaning. If performance does not improve, replace the column.

    • Minimize Dead Volume: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter and length.

Issue 2: Co-elution or Poor Resolution of CEP-Lysine and this compound

Q: I am observing incomplete separation between the peaks for CEP-Lysine and this compound. What could be the reason and how can I improve the resolution?

A: While CEP-Lysine and its deuterated internal standard are expected to have very similar retention times, a slight chromatographic separation, known as the "isotope effect," can sometimes occur. However, if they are completely co-eluting and cannot be distinguished by the mass spectrometer, or if their resolution is poor, it can affect quantification.

  • Potential Causes:

    • Insufficient Chromatographic Efficiency: A column with low theoretical plates or a non-optimized mobile phase can lead to broad peaks and poor resolution.

    • Inappropriate Gradient Program: A gradient that is too steep may not provide sufficient time for separation.

  • Troubleshooting Steps:

    • Optimize the Gradient: Decrease the ramp of the organic solvent gradient to allow for better separation.

    • Change the Mobile Phase Composition: Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) or different mobile phase additives.

    • Use a Longer Column or a Column with Smaller Particle Size: This will increase the column efficiency and potentially improve resolution.

    • Adjust the Flow Rate: A lower flow rate can sometimes improve separation, although it will increase the run time.

Issue 3: Inconsistent or Low Signal Intensity (Matrix Effects)

Q: The signal intensity for my analytes is inconsistent across different samples, and sometimes very low. I suspect matrix effects. How can I confirm and mitigate this?

A: Matrix effects, particularly ion suppression, are a significant challenge in LC-MS analysis of biological samples.[7][8] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source.[7]

  • Confirmation of Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of CEP-Lysine and this compound solution into the LC eluent after the analytical column.[1] Inject a blank matrix extract and observe any dips in the baseline signal at the retention time of the analytes.[1]

    • Post-Extraction Spike: Compare the signal response of an analyte spiked into a blank matrix extract after extraction with the response of the same analyte in a neat solution. A lower response in the matrix indicates ion suppression.[8]

  • Mitigation Strategies:

    • Improve Sample Preparation: Employ more rigorous sample clean-up procedures like solid-phase extraction (SPE) to remove interfering matrix components.

    • Optimize Chromatography: Modify the chromatographic method to separate the analytes from the matrix components that are causing ion suppression.

    • Use a Stable Isotope-Labeled Internal Standard: this compound is crucial for compensating for matrix effects, as it is affected similarly to the unlabeled analyte.[2]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for CEP-Lysine Quantification in Biological Samples

This protocol is adapted from a method for the analysis of Nε-(carboxyethyl)lysine.[4]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
  • Vortex for 30 seconds.
  • Incubate at -20°C for 20 minutes to precipitate proteins.
  • Centrifuge at 12,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: High Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 µm particle size.
  • Mobile Phase A: 10 mM Perfluoroheptanoic Acid (PFHA) in water.[16]
  • Mobile Phase B: 10 mM Ammonium Formate in 45:45:10 (v/v/v) Acetonitrile:Methanol:Water.[4]
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 10 µL.

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.06535
5.1199
6.0199
6.19010
8.09010

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • CEP-Lysine: To be determined based on instrument optimization (e.g., precursor ion [M+H]+ to a specific product ion).
  • This compound: To be determined based on instrument optimization (e.g., precursor ion [M+H]+ to a specific product ion, taking into account the +4 Da mass shift).
  • Instrument-specific parameters such as capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity.

Data Presentation

Table 1: UPLC-MS/MS Method Parameters
ParameterValue
Chromatography System UPLC-MS/MS
Column HSS T3, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM PFHA in Water
Mobile Phase B 10 mM Ammonium Formate in 45:45:10 ACN:MeOH:Water
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Ionization Mode ESI+
Table 2: Example MRM Transitions for CEP-Lysine and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)
CEP-Lysine[M+H]+Optimized Fragment
This compound[M+H+4]+Optimized Fragment

Note: The exact m/z values need to be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Ice-cold Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation to Dryness Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into UPLC System Reconstitution->Injection Separation Chromatographic Separation (HSS T3 Column) Injection->Separation Detection Mass Spectrometric Detection (ESI+, MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification Results Final Concentration Results Quantification->Results

Caption: Experimental workflow for the quantification of CEP-Lysine.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_signal Signal Intensity Issues Start Chromatographic Problem Identified Peak_Shape Poor Peak Shape? (Tailing/Fronting) Start->Peak_Shape Resolution Poor Resolution? Start->Resolution Signal Inconsistent/Low Signal? Start->Signal Cause_Secondary Secondary Interactions? Peak_Shape->Cause_Secondary Yes Cause_Overload Column Overload? Peak_Shape->Cause_Overload Yes Cause_Column_Issue Column Contamination? Peak_Shape->Cause_Column_Issue Yes Solution_Modifier Optimize Mobile Phase pH or Add Modifier (TEA/PFHA) Cause_Secondary->Solution_Modifier Solution_Dilute Dilute Sample or Reduce Injection Volume Cause_Overload->Solution_Dilute Solution_Clean_Column Clean or Replace Column Cause_Column_Issue->Solution_Clean_Column Cause_Gradient Steep Gradient? Resolution->Cause_Gradient Yes Solution_Gradient Optimize Gradient Program Cause_Gradient->Solution_Gradient Cause_Matrix Matrix Effects? Signal->Cause_Matrix Yes Solution_Cleanup Improve Sample Cleanup (SPE) Cause_Matrix->Solution_Cleanup

Caption: Troubleshooting decision tree for CEP-Lysine analysis.

References

Technical Support Center: Troubleshooting Co-elution of Analyte and Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the co-elution of analytes and internal standards in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem?

A1: Co-elution occurs when an analyte and an internal standard (IS) are not sufficiently separated during chromatographic analysis, resulting in overlapping peaks.[1][2] This is problematic because it can lead to inaccurate quantification, as the detector response for the analyte may be influenced by the presence of the co-eluting IS, and vice-versa.[3][4] In mass spectrometry, co-elution can also cause ion suppression or enhancement, further compromising the accuracy and reliability of the results.[5][6][7]

Q2: How can I detect if my analyte and internal standard are co-eluting?

A2: Several methods can be used to detect co-elution:

  • Peak Shape Analysis: Visually inspect the chromatogram for signs of peak distortion, such as shoulders or asymmetry. A pure peak should be symmetrical.[2] A shoulder on a peak is a strong indicator of a co-eluting compound.[2][8]

  • Diode Array Detector (DAD): A DAD acquires UV spectra across the entire peak. If the spectra are consistent throughout the peak, it is likely pure. Variations in the spectra across the peak suggest the presence of a co-eluting substance.[1][2]

  • Mass Spectrometry (MS): By examining the mass spectra across the chromatographic peak, you can identify if more than one compound is present. If the mass spectrum changes across the peak, it indicates co-elution.[1][2]

Q3: What are the main causes of co-elution?

A3: Co-elution is fundamentally a problem of insufficient chromatographic resolution. The resolution between two peaks is governed by three key factors:

  • Capacity Factor (k'): This relates to the retention of the analytes on the column. If the capacity factor is too low (analytes elute too early), there is insufficient time for separation to occur.[1][2]

  • Selectivity (α): This is a measure of the difference in retention between the analyte and the internal standard. If the selectivity is close to 1, it means the column and mobile phase are not differentiating between the two compounds effectively.[1][2]

  • Efficiency (N): This relates to the narrowness of the peaks. Broader peaks are more likely to overlap. Poor efficiency can be a result of a degraded column or suboptimal system conditions.[1][2]

Q4: How can I resolve co-elution issues?

A4: Resolving co-elution involves systematically adjusting chromatographic parameters to improve the capacity factor, selectivity, or efficiency. The primary strategies include:

  • Modifying the Mobile Phase: Changing the organic modifier, altering the pH, or adjusting the buffer concentration can significantly impact selectivity.[9]

  • Changing the Stationary Phase (Column): If mobile phase optimization is unsuccessful, selecting a column with a different chemistry is often the most effective solution.[1][2]

  • Adjusting the Temperature: Temperature can influence selectivity and viscosity of the mobile phase.

  • Optimizing the Gradient Profile: For gradient separations, modifying the slope of the gradient can improve resolution.[10]

Troubleshooting Guides and Experimental Protocols

Guide 1: Systematic Approach to Resolving Co-elution

This guide provides a workflow for systematically addressing co-elution issues.

G cluster_0 Start: Co-elution Observed cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Stationary Phase & Temperature cluster_3 Phase 3: Gradient Optimization cluster_4 End: Resolution Achieved start Identify Co-elution (Peak Shape, DAD, MS) a1 Check Capacity Factor (k') start->a1 a2 Is k' between 1 and 5? a1->a2 a3 Weaken Mobile Phase (Decrease % Organic) a2->a3 No b1 Change Organic Modifier (e.g., Methanol to Acetonitrile) a2->b1 Yes a3->a1 b2 Adjust Mobile Phase pH b1->b2 b3 Modify Buffer Concentration b2->b3 c1 Select Column with Different Chemistry b3->c1 If still co-eluting end Successful Separation b3->end Resolution Achieved c2 Optimize Column Temperature c1->c2 d1 Adjust Gradient Slope c2->d1 If still co-eluting c2->end Resolution Achieved d1->end Resolution Achieved

Protocol 1: Mobile Phase Optimization

Objective: To alter the selectivity (α) by modifying the mobile phase composition.

Methodology:

  • Change the Organic Modifier:

    • If currently using methanol, prepare a new mobile phase with acetonitrile (B52724) as the organic modifier, and vice versa.[1]

    • Equilibrate the column with the new mobile phase for at least 10 column volumes.

    • Inject the sample and evaluate the separation.

  • Adjust the pH (for ionizable compounds):

    • Prepare a series of mobile phases with pH values adjusted by +/- 0.5 pH units around the original pH.

    • Ensure the chosen pH is within the stable range for the column.

    • Equilibrate the column with each new mobile phase and inject the sample.

  • Modify Buffer Concentration:

    • Prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).[9]

    • Be mindful that higher buffer concentrations can increase backpressure.[9]

    • Equilibrate the column and analyze the sample with each buffer concentration.

Protocol 2: Stationary Phase Selection

Objective: To achieve separation by utilizing a column with a different chemical functionality.

Methodology:

  • Identify the Current Stationary Phase: Determine the chemistry of your current column (e.g., C18, C8).

  • Select an Alternative Stationary Phase: Choose a column with a significantly different chemistry to provide an alternative separation mechanism.[2] See the table below for guidance.

  • Install and Equilibrate the New Column: Follow the manufacturer's instructions for column installation and equilibration.

  • Perform an Initial Injection: Use the original mobile phase conditions as a starting point and inject the sample.

  • Optimize the Method: Adjust the mobile phase composition and gradient as needed for the new column.

Data Presentation

Table 1: Common Reversed-Phase HPLC Columns and Their Characteristics

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (ODS) HydrophobicGeneral purpose, non-polar to moderately polar compounds
C8 Hydrophobic (less retentive than C18)Compounds that are too strongly retained on C18
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic compounds, compounds with double bonds
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeHalogenated compounds, polar aromatics, isomers
Embedded Polar Group (EPG) Hydrophobic, hydrogen bondingPolar and basic compounds, stable in 100% aqueous mobile phases
Amide Hydrophilic Interaction Liquid Chromatography (HILIC)Very polar compounds

Table 2: Influence of Mobile Phase Parameters on Resolution

ParameterPrimary Effect OnTypical AdjustmentConsiderations
% Organic Solvent Capacity Factor (k')Decrease % to increase retentionA k' between 1 and 5 is ideal[2]
Organic Modifier Type Selectivity (α)Switch between Methanol and AcetonitrileCan significantly alter elution order
pH Selectivity (α) for ionizable compoundsAdjust pH away from pKaEnsure pH is within column stability range
Buffer Concentration Selectivity (α), Peak ShapeVary between 5-100 mM[9]Higher concentrations can increase backpressure[9]
Temperature Selectivity (α), Efficiency (N)Increase or decrease in 5°C incrementsHigher temperatures decrease viscosity and backpressure

Visualization of Key Concepts

G cluster_params Influencing Parameters Resolution Resolution (Rs) CapacityFactor Capacity Factor (k') Resolution->CapacityFactor Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency MobilePhase Mobile Phase Composition MobilePhase->CapacityFactor MobilePhase->Selectivity StationaryPhase Stationary Phase Chemistry StationaryPhase->Selectivity Temperature Column Temperature Temperature->Selectivity Temperature->Efficiency ColumnLength Column Length/Particles ColumnLength->Efficiency

References

Technical Support Center: Improving Quantification Accuracy with CEP-Lysine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantification of Nε-(Carboxyethyl)lysine (CEP) using its deuterated internal standard, CEP-Lysine-d4.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental workflows, offering step-by-step guidance to identify and resolve them.

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inconsistent analyte-to-internal standard area ratios.

  • Inaccurate back-calculation of calibration standards.

Possible Causes & Solutions:

Possible Cause Identification Recommended Solution
Isotopic Exchange (H/D Exchange) Signal decrease in this compound and potential increase in a d3- or lower deuterated species over time, especially in protic solvents or at non-neutral pH.[1]Maintain mobile phase and sample diluent at a neutral pH. If acidic or basic conditions are necessary for chromatography, prepare stock and working solutions of this compound in a non-protic solvent like acetonitrile (B52724) and minimize the time the sample spends in the aqueous mobile phase. The stability of deuterium (B1214612) labels is often greatest around pH 2.5.[1]
Chromatographic Separation of Analyte and Internal Standard Overlaying chromatograms of CEP-Lysine and this compound shows a noticeable shift in retention times.Optimize the chromatographic gradient. A shallower gradient can improve co-elution. Adjusting the mobile phase composition or temperature may also alter selectivity and reduce the separation between the analyte and the internal standard.[2]
Isotopic Impurity in the Standard The this compound standard contains a small amount of unlabeled CEP-Lysine.Analyze a high-concentration solution of the this compound standard alone and monitor the MRM transition for the unlabeled CEP-Lysine. If a significant signal is detected, contact the supplier for the certificate of analysis detailing the isotopic purity.[2]
Matrix Effects Inconsistent analyte response in different biological matrices (e.g., plasma vs. urine).[3]A post-column infusion experiment can identify regions of ion suppression or enhancement.[2] If significant matrix effects are observed, further sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. Diluting the sample can also mitigate matrix effects.[4]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks for CEP-Lysine and/or this compound.

  • Reduced peak height and sensitivity.

Possible Causes & Solutions:

Possible Cause Identification Recommended Solution
Injection Solvent Mismatch (especially in HILIC) Injecting the sample in a solvent significantly different from the initial mobile phase composition.Reconstitute the final sample extract in the initial mobile phase. For HILIC methods, the injection solvent should have a high organic content to ensure good peak shape.[5][6]
Column Contamination or Degradation Gradual deterioration of peak shape over a series of injections.Implement a column wash step between injections. If the problem persists, consider replacing the analytical column.
Secondary Interactions with Stationary Phase Peak tailing, particularly for basic compounds like lysine (B10760008) derivatives.Adjust the mobile phase pH. For basic compounds, an acidic mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.[7] The use of a different column chemistry (e.g., HILIC vs. reversed-phase) can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Nε-(Carboxyethyl)lysine (CEP), where four hydrogen atoms have been replaced with deuterium atoms.[8] It is used as an internal standard in mass spectrometry-based quantification because it is chemically almost identical to the endogenous analyte (CEP-Lysine).[9] This similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus allowing for accurate correction of variations in the analytical process.[9]

Q2: How should I store and handle this compound?

This compound is stable for at least four years when stored at -20°C.[8] It is typically shipped on wet ice. For preparing stock solutions, solvents such as DMF, DMSO, and PBS (pH 7.2) can be used.[8] It is advisable to prepare stock solutions in a non-protic solvent like acetonitrile if there are concerns about isotopic exchange.

Q3: What are the optimal LC-MS/MS parameters for CEP-Lysine and this compound?

While optimal parameters should be determined empirically on your specific instrument, here are some suggested starting points based on literature for similar lysine derivatives:

Illustrative LC-MS/MS Parameters:

Parameter Recommendation
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) or HILIC for polar compounds.
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Start with a low percentage of B, ramp up to elute the analytes, then re-equilibrate. A shallow gradient can improve co-elution of analyte and IS.[2]
Flow Rate 0.3 - 0.5 mL/min.
Ionization Mode Positive Electrospray Ionization (ESI+).
MRM Transitions (Illustrative) CEP-Lysine: 271.1 > 130.1, 271.1 > 84.1; this compound: 275.1 > 134.1, 275.1 > 88.1. These should be optimized.
Collision Energy Optimize for each transition to achieve the highest signal intensity.[10]

Q4: How can I assess and quantify matrix effects?

Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak area in spiked matrix) / (Peak area in neat solution)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[3]

Illustrative Matrix Effect Data in Different Biofluids:

Analyte Matrix Mean Recovery (%) Mean Matrix Effect (%) IS-Normalized Matrix Factor (%CV)
CEP-LysineHuman Plasma85.292.5 (Suppression)< 15
CEP-LysineHuman Urine78.9115.8 (Enhancement)< 15

Note: This data is for illustrative purposes. Actual values will vary depending on the sample and methodology.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing this compound internal standard.[11]

  • Vortex: Vortex the mixture vigorously for 30 seconds.

  • Incubate: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[5]

Protocol 2: Acid Hydrolysis for Total CEP-Lysine Quantification

  • Sample Preparation: To a protein pellet or dried biological sample, add 1 mL of 6 N HCl.[8]

  • Internal Standard Spiking: Add a known amount of this compound.

  • Hydrolysis: Incubate the sample at 110°C for 24 hours in a sealed tube.[8]

  • Evaporation: After cooling, evaporate the HCl under vacuum.

  • Reconstitution: Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Protein Precipitation or Acid Hydrolysis Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (Reversed-Phase or HILIC) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: A typical experimental workflow for the quantification of CEP-Lysine using this compound.

Troubleshooting_Logic Start Inaccurate or Imprecise Results Check_IS Check Internal Standard Response Start->Check_IS IS_Consistent IS Response Consistent? Check_IS->IS_Consistent Check_Chromatography Evaluate Chromatography IS_Consistent->Check_Chromatography Yes IS_Problem Isotopic Exchange or Impurity Issue IS_Consistent->IS_Problem No Chrom_Good Good Peak Shape & Co-elution? Check_Chromatography->Chrom_Good Check_Matrix Investigate Matrix Effects Chrom_Good->Check_Matrix Yes Optimize_LC Optimize LC Method Chrom_Good->Optimize_LC No Optimize_Sample_Prep Optimize Sample Prep Check_Matrix->Optimize_Sample_Prep Resolved Problem Resolved Optimize_Sample_Prep->Resolved Optimize_LC->Resolved IS_Problem->Resolved

Caption: A logical troubleshooting workflow for addressing inaccurate quantification results.

References

CEP-Lysine-d4 degradation and stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and stability of CEP-Lysine-d4 in solution. It is intended for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound?

This compound is a crystalline solid that should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.[1] For short-term use, it can be shipped on wet ice. Once in solution, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month, sealed and protected from moisture.

Q2: In which solvents is this compound soluble?

The solubility of this compound has been determined in several common laboratory solvents.[1] This information is summarized in the table below.

SolventSolubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL

Q3: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound have not been extensively documented in the literature, based on the chemical structure of lysine (B10760008) and related compounds, potential degradation can occur through hydrolysis of the ester linkage and oxidation of the pyrrole (B145914) ring, especially under harsh pH conditions or exposure to oxidizing agents. It is important to note that the deuterium (B1214612) labels on the carboxyethyl group are generally in stable, non-exchangeable positions.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as an internal standard in mass spectrometry-based assays.

Q4: I am observing poor precision and inaccurate quantification in my assay. What could be the cause?

Poor precision and inaccuracy when using a deuterated internal standard like this compound can stem from several factors. A common issue is the slight difference in physicochemical properties between the deuterated and non-deuterated analyte, which can lead to chromatographic separation.[3] This separation can expose the analyte and the internal standard to different matrix effects, causing differential ion suppression or enhancement.[2][3]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and this compound to confirm they are co-eluting perfectly.

  • Optimize Chromatography: If separation is observed, adjust the mobile phase composition or gradient to achieve co-elution.

  • Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

  • Check for Isotopic Contribution: Ensure that the isotopic purity of your this compound is high (≥98%) to minimize the contribution of any unlabeled analyte, which can lead to an overestimation of the analyte's concentration.[2]

Q5: My this compound signal is inconsistent or drifting between injections. What should I investigate?

Signal drift or inconsistency can be caused by the adsorption of the internal standard to the surfaces of the LC system, leading to carryover between injections.[2] It can also be a sign of degradation of the standard in the autosampler.

Troubleshooting Steps:

  • Implement a Robust Wash Method: Use a strong solvent in your needle wash and column wash steps to prevent carryover.

  • Assess Autosampler Stability: Prepare fresh dilutions of the internal standard and compare their response to older solutions to check for degradation in the autosampler. Consider using a cooled autosampler if available.

  • Inspect the LC System: Check for any potential sources of contamination or active sites in the flow path.

Q6: I suspect my this compound may be degrading in my sample matrix or mobile phase. How can I confirm this?

Degradation of the internal standard can occur if the sample matrix or mobile phase conditions are not optimal. For instance, storage in acidic or basic solutions should generally be avoided.[4]

Troubleshooting Steps:

  • Incubation Study: Incubate this compound in your sample matrix and mobile phase at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the samples. A decrease in the peak area over time would indicate degradation.

  • pH Adjustment: If your mobile phase is at an extreme pH, consider adjusting it to a more neutral range if your chromatography allows.

  • Protect from Light: If the degradation is suspected to be photo-induced, protect your solutions from light by using amber vials.

Visualizations

The following diagrams illustrate a general troubleshooting workflow for issues with deuterated internal standards and a hypothetical degradation pathway for CEP-Lysine.

G Troubleshooting Workflow for Deuterated Internal Standards cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Potential Solutions Problem Poor Precision or Inaccurate Quantification Coelution Check for Co-elution of Analyte and Internal Standard Problem->Coelution MatrixEffect Evaluate Matrix Effects (Post-Column Infusion) Problem->MatrixEffect Purity Verify Isotopic Purity of Internal Standard (≥98%) Problem->Purity Stability Assess Stability in Autosampler/Matrix Problem->Stability OptimizeLC Optimize Chromatographic Method Coelution->OptimizeLC If separated ModifyPrep Modify Sample Preparation to Reduce Matrix MatrixEffect->ModifyPrep If significant NewLot Use a New Lot of Internal Standard Purity->NewLot If impure FreshStd Prepare Fresh Standards Stability->FreshStd If degrading

Caption: Troubleshooting workflow for issues with deuterated internal standards.

G Hypothetical Degradation Pathway of CEP-Lysine cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation CEPLysine This compound (Structure) HydrolysisProduct Lysine-d4 + Carboxyethylpyrrole (Degradation Products) CEPLysine->HydrolysisProduct Harsh pH (Acid/Base) OxidationProduct Oxidized Pyrrole Derivatives (Degradation Products) CEPLysine->OxidationProduct Oxidizing Agents (e.g., radicals)

Caption: Hypothetical degradation pathways for CEP-Lysine.

References

Technical Support Center: Analysis of CEP-Lysine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Nε-(2-carboxyethyl)pyrrole (CEP)-Lysine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the LC-MS/MS analysis of CEP-Lysine, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of CEP-Lysine-d4?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of CEP-Lysine analysis, components from biological samples like plasma (e.g., salts, phospholipids, residual proteins) can interfere with the electrospray ionization (ESI) process.[2][3] This can lead to:

  • Ion Suppression: A decrease in the signal intensity of your analyte (CEP-Lysine) and/or internal standard (this compound), leading to reduced sensitivity and inaccurate quantification.[4]

  • Ion Enhancement: A less common phenomenon where the signal intensity is increased, also leading to inaccurate results.

Even with a highly selective MS/MS method, these effects occur in the ion source before mass analysis, potentially compromising the accuracy and precision of your results.[3]

Q2: Why is a deuterated internal standard like this compound used, and can it fail to correct for matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS. Because it has nearly identical physicochemical properties to the native CEP-Lysine, it is expected to co-elute and experience the same degree of ion suppression or enhancement.[5] By calculating the peak area ratio of the analyte to the internal standard, variations due to matrix effects should be normalized, leading to accurate quantification.

However, the correction is not always perfect. This phenomenon, known as "differential matrix effects," can occur for several reasons:

  • Chromatographic Shift: The deuterium (B1214612) substitution can sometimes cause a slight shift in retention time between the analyte and the internal standard. If this separation causes them to elute into regions with different concentrations of matrix interferences, they will experience different degrees of ion suppression, leading to inaccurate results.

  • High Analyte Concentration: At very high concentrations, the analyte itself can cause "self-suppression," which may not be perfectly mirrored by the fixed concentration of the internal standard.[6]

Q3: What are the initial steps to determine if I have a matrix effect issue in my CEP-Lysine analysis?

A3: If you observe poor signal intensity, inconsistent results, or poor reproducibility between samples and standards prepared in a neat solvent, matrix effects are a likely cause.[7] A systematic way to confirm this is to perform a post-column infusion experiment. This will help you visualize the specific regions in your chromatogram where ion suppression or enhancement is occurring. Comparing the retention time of CEP-Lysine to these regions will confirm if co-eluting matrix components are the source of the problem.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in the analysis of this compound.

Problem 1: Low or Inconsistent Signal for CEP-Lysine and this compound in Biological Samples
Possible Cause Recommended Action Detailed Protocol/Explanation
Inadequate Sample Cleanup Improve sample preparation to remove interfering matrix components.Protocol: Solid Phase Extraction (SPE) 1. Condition: Condition a Hypercarb SPE cartridge.[7] 2. Load: Load the enzymatically hydrolyzed plasma sample. 3. Wash: Wash the cartridge to remove salts and polar interferences. 4. Elute: Elute CEP-Lysine with an appropriate solvent mixture. 5. Evaporate & Reconstitute: Dry the eluate and reconstitute in the initial mobile phase.
Co-elution with Suppressing Agents Optimize chromatographic conditions to separate CEP-Lysine from the region of ion suppression.Protocol: Chromatographic Optimization 1. Column Selection: Use a column that provides good retention and peak shape for CEP-Lysine, such as a Waters HSS C18.[7] 2. Mobile Phase Modification: Adjust the gradient slope or the organic solvent composition (e.g., acetonitrile) to shift the retention time of CEP-Lysine away from interfering peaks.[7] Consider using ion-pairing agents like heptafluorobutyric acid (HFBA) if compatible with your MS system.[7] 3. Flow Rate Adjustment: Lowering the flow rate can sometimes reduce ion suppression.
High Concentration of Matrix Components Dilute the sample extract before injection.Diluting the sample can reduce the concentration of interfering components to a level where they no longer significantly suppress the ionization of the target analyte. However, ensure that the diluted concentration of CEP-Lysine is still well above the lower limit of quantification (LLOQ).
Problem 2: this compound Signal is Suppressed, Leading to Inaccurate Quantification
Possible Cause Recommended Action Detailed Protocol/Explanation
Differential Matrix Effects Evaluate the co-elution of the analyte and internal standard.Workflow: Co-elution Check 1. Overlay the chromatograms of CEP-Lysine and this compound from a representative sample. 2. Zoom in on the peaks to ensure their retention times are as close as possible. 3. If a significant shift is observed, chromatographic conditions may need to be adjusted to force co-elution.
Non-Optimal Internal Standard Consider an alternative stable isotope-labeled internal standard.While this compound is generally effective, a ¹³C or ¹⁵N labeled internal standard (e.g., CEP-¹⁵N₂¹³C₆-Lys) can be considered as they are less likely to exhibit a chromatographic shift compared to deuterated standards.[4]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Plasma Proteins for CEP-Lysine Release
  • Objective: To release CEP-Lysine from plasma proteins without degrading the CEP moiety, which is sensitive to acid hydrolysis.[7]

  • Materials:

  • Procedure:

    • To the plasma sample, add BHT to prevent oxidative damage during hydrolysis.

    • Add Pronase E and leucine aminopeptidase to the plasma. A combination of these enzymes has been shown to achieve approximately 90% hydrolysis efficiency.[7]

    • Incubate the mixture at 37°C for approximately 24 hours.[7]

    • The resulting hydrolysate can then be further purified using SPE or immunoaffinity chromatography.[4]

Protocol 2: Post-Column Infusion for Matrix Effect Assessment
  • Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

  • Materials:

    • LC-MS/MS system with a T-piece for post-column infusion.

    • Syringe pump.

    • Standard solution of CEP-Lysine at a concentration that provides a stable, mid-range signal.

    • Blank matrix extract (e.g., plasma from a control subject, prepared using your standard sample preparation method).

  • Procedure:

    • Infusion Setup: Infuse the CEP-Lysine standard solution at a constant flow rate into the LC eluent stream via a T-piece placed between the analytical column and the mass spectrometer's ion source.

    • Blank Injection: While infusing the standard, inject a blank matrix extract onto the LC column.

    • Data Acquisition: Monitor the signal of the infused CEP-Lysine standard using the mass spectrometer.

    • Analysis: A stable, flat baseline is expected. Any dip or decrease in the signal indicates a region of ion suppression. An increase in the signal indicates ion enhancement. Compare the retention time of your CEP-Lysine analyte with these regions to assess the impact of matrix effects.

Data Summary

Table 1: LC-MS/MS Parameters for CEP-Lysine Analysis
ParameterValueReference
LC Column Waters HSS C18[7]
Mobile Phase Aqueous Acetonitrile with Heptafluorobutyric Acid[7]
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 3000)[4][7]
Ionization Mode Electrospray Ionization (ESI), Positive ModeImplied
Detection Mode Multiple Reaction Monitoring (MRM)[4]
CEP-Lysine (m/z) Precursor: 269.3[4]
Product Ion 1: 206.2[4]
Product Ion 2: 148.2[4]
Limit of Detection < 20 fmol[4]

Visualizations

troubleshooting_workflow start Inconsistent/Low Signal for This compound in Samples check_matrix Suspect Matrix Effects? start->check_matrix post_column Perform Post-Column Infusion Experiment check_matrix->post_column Yes no_issue Issue Likely Not Matrix Effect. Check Instrument Performance. check_matrix->no_issue No suppression_zone Suppression Zone at Analyte Retention Time? post_column->suppression_zone optimize_chrom Optimize Chromatography (Gradient, Column, Flow Rate) suppression_zone->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (SPE, Immunoaffinity) suppression_zone->improve_cleanup Yes dilute_sample Dilute Sample Extract suppression_zone->dilute_sample Yes suppression_zone->no_issue No re_evaluate Re-evaluate Performance optimize_chrom->re_evaluate improve_cleanup->re_evaluate dilute_sample->re_evaluate success Problem Resolved re_evaluate->success

Caption: Troubleshooting workflow for matrix effects.

sample_prep_workflow plasma Plasma Sample add_is Spike with This compound plasma->add_is hydrolysis Enzymatic Hydrolysis (Pronase E, Leucine Aminopeptidase) add_is->hydrolysis cleanup Sample Cleanup hydrolysis->cleanup spe Solid Phase Extraction (e.g., Hypercarb) cleanup->spe Option 1 immuno Immunoaffinity Chromatography cleanup->immuno Option 2 analysis LC-MS/MS Analysis spe->analysis immuno->analysis

Caption: Sample preparation workflow for CEP-Lysine.

References

Technical Support Center: Optimizing Electrospray Ionization for CEP-Lysine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-(Carboxyethyl)pyrrole (CEP)-Lysine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing electrospray ionization (ESI) mass spectrometry for this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is CEP-Lysine-d4 and why is it used as an internal standard?

This compound is a deuterated form of CEP-Lysine, a biomarker for oxidative stress and age-related macular degeneration.[1] It contains four deuterium (B1214612) atoms, which increases its molecular weight.[1][2][3] In mass spectrometry-based quantification, a deuterated internal standard is considered the gold standard. It is chemically almost identical to the analyte of interest (the non-deuterated CEP-Lysine), meaning it behaves similarly during sample preparation, chromatography, and ionization.[4][5] This similarity allows it to accurately correct for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate quantification.[6]

Q2: What are the typical ESI-MS/MS parameters for analyzing this compound?

This compound is typically analyzed in positive ion mode (ESI+).[7] While optimal parameters vary by instrument, published methods for the non-deuterated analogue, Nε-(carboxyethyl)lysine (CEL), provide a strong starting point. Key parameters include the capillary voltage, source and desolvation temperatures, and gas flow rates.

Q3: Which mobile phase additives are recommended to enhance the ESI signal for this compound?

For positive mode ESI, acidic mobile phase additives are crucial for promoting protonation and achieving a strong signal for amine-containing compounds like this compound.

  • Formic acid or Acetic acid: Adding a low concentration (e.g., 0.1% to 1%) of formic acid or acetic acid to the mobile phase is a standard practice.[8] This lowers the pH of the droplets in the ESI source, which facilitates the protonation of the analyte to form the desired [M+H]+ ion.[9]

  • Ammonium Formate or Ammonium Acetate: These volatile buffers can also be used. They help to control the pH and can sometimes improve signal stability and peak shape.[9]

Q4: Why am I observing poor sensitivity or no signal for this compound?

Low sensitivity is a common issue that can stem from several factors:

  • Suboptimal ESI Source Parameters: The capillary voltage, gas temperatures, and gas flow rates must be optimized for your specific instrument and flow rate.[10][11] Even small adjustments can significantly impact signal intensity.[11]

  • Inappropriate Mobile Phase: The absence of an acidic additive like formic acid can severely hinder protonation and ionization. The organic content (e.g., acetonitrile (B52724) or methanol) of the mobile phase also affects desolvation efficiency.

  • Matrix Effects: Components from the sample matrix (e.g., salts, lipids, proteins) can co-elute with this compound and suppress its ionization.[6] This is known as ion suppression. Improving chromatographic separation or enhancing sample cleanup can mitigate this.[12]

  • In-source Fragmentation: Setting source voltages (like fragmentor or capillary exit voltage) too high can cause the molecule to fragment within the ion source before it reaches the mass analyzer.[4][13] This will reduce the intensity of the intended precursor ion.

Q5: My deuterated standard is not co-eluting perfectly with my analyte. Is this a problem?

Yes, this can be a significant issue. This phenomenon is known as a chromatographic isotope effect, where the deuterated standard has a slightly different retention time than the unlabeled analyte.[6] If they do not co-elute, they may experience different levels of ion suppression or enhancement from the sample matrix, which undermines the fundamental purpose of the internal standard and can lead to inaccurate quantification.[6][12] If you observe a separation, you may need to adjust your chromatographic conditions, such as the gradient or mobile phase composition, to achieve better co-elution.[4]

Troubleshooting Guides

Issue 1: Low Signal Intensity or High Background Noise
Potential Cause Troubleshooting Steps & Solutions
Suboptimal Mobile Phase Ensure an acidic additive (e.g., 0.1% formic acid) is present in the mobile phase to promote protonation.[8] Verify the purity of solvents, as contaminants like sodium can form adducts ([M+Na]+) and reduce the intensity of your target protonated ion ([M+H]+).[14]
Incorrect ESI Source Parameters Systematically optimize key parameters. Start with published values and adjust one at a time.[15] Optimize the nebulizer gas to ensure efficient droplet formation and the drying gas temperature and flow to ensure efficient desolvation.[11] A Design of Experiments (DoE) approach can comprehensively optimize multiple factors.[15]
Ion Suppression (Matrix Effects) To diagnose, infuse a constant concentration of this compound post-column while injecting a blank matrix sample. A dip in the signal at the analyte's retention time indicates ion suppression.[12] To resolve, improve sample preparation to remove interfering matrix components or adjust chromatography to separate the analyte from the suppression zone.
Contaminated Source or Optics High background noise can indicate a dirty ion source. Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and ion optics.
Issue 2: Inaccurate or Imprecise Quantification
Potential Cause Troubleshooting Steps & Solutions
Chromatographic Isotope Effect Overlay the chromatograms of the analyte and this compound. If they are not co-eluting, modify the chromatographic gradient (make it shallower) or mobile phase composition to improve overlap.[4]
Isotopic Impurity The deuterated standard may contain a small amount of the unlabeled analyte.[6] This can cause a positive bias, especially at low concentrations.[12] Analyze a high-concentration solution of only the this compound standard and monitor the mass transition for the unlabeled analyte to assess its purity.[4][12]
In-Source Fragmentation of d-IS If the deuterated standard loses a deuterium atom in the ion source, it can contribute to the signal of the unlabeled analyte.[4] Reduce source energy by lowering the fragmentor or capillary exit voltage to minimize this effect.
H/D Back-Exchange The deuterium labels on this compound are on a stable part of the molecule and are not expected to exchange with protons from the solvent.[1] However, if instability is suspected, incubate the standard in the mobile phase over time and re-inject to see if a signal for the unlabeled analyte appears or increases.[4]

Experimental Protocols & Data

Protocol: Starting Point for LC-MS/MS Method Development

This protocol is a general starting point based on methods for similar analytes.[7][16] Optimization is required for your specific instrumentation and application.

  • Sample Preparation: Protein precipitation is a common method for plasma or serum. Add 3 volumes of cold acetonitrile containing the this compound internal standard to 1 volume of sample. Vortex, then centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., HSS T3, 2.1 x 100 mm) is a suitable choice.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient that provides good retention and separation from matrix components. A typical starting point might be 5% B held for 1 minute, ramp to 95% B over 5-7 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be determined by infusing the compounds and finding the most stable and abundant precursor and product ions. Based on its structure, the precursor ion will be [M+H]+.

    • Source Parameters: Use the tables below as a starting point for optimization.

Data Tables: Recommended Starting Parameters

Table 1: Recommended Mass Spectrometry Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
CEP-Lysine~269.2To be determinedThe exact mass is 268.1423. The protonated ion is expected at m/z 269.2.
This compound ~273.2 To be determined The formula weight is 272.3.[2] The protonated ion is expected at m/z 273.2.
Note: Product ions must be empirically determined by fragmentation of the precursor ion.

Table 2: Typical ESI Source Parameters for Optimization

ParameterStarting RangePurpose
Capillary Voltage 1.0 - 4.0 kVApplies a high voltage to the ESI needle to generate a spray of charged droplets.[7][11]
Source Temperature 120 - 150 °CHeats the ion source block to aid in solvent evaporation.[7]
Desolvation Gas Temp. 300 - 450 °CHigh-temperature nitrogen gas that aids in the rapid desolvation of droplets.[7]
Desolvation Gas Flow 600 - 800 L/hrThe flow rate of the heated nitrogen gas.[7]
Cone Gas Flow 40 - 100 L/hrA gas flow that helps prevent solvent droplets from entering the mass analyzer.[7]
Nebulizer Gas Pressure 40 - 70 psiAssists in the formation of a fine spray of droplets.[10]

Visualized Workflows

ESI_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample 1. Sample Injection Column 2. Chromatographic Separation Sample->Column Mobile Phase ESI 3. Electrospray Ionization (Analyte is Ionized) Column->ESI Eluent Optics 4. Ion Transfer & Focusing ESI->Optics Analyzer 5. Mass Analysis (Precursor & Product) Optics->Analyzer Detector 6. Ion Detection Analyzer->Detector Data 7. Data Acquisition & Analysis Detector->Data

Caption: General experimental workflow from sample injection to data analysis.

Troubleshooting_Flowchart Start Problem: Low Signal Intensity Check_MP Is 0.1% Formic Acid in Mobile Phase? Start->Check_MP Check_Source Are Source Parameters (Gas, Temp, Voltage) Optimized? Check_MP->Check_Source Yes Sol_Add_FA Solution: Add Formic Acid to Mobile Phase. Check_MP->Sol_Add_FA No Check_Matrix Is Ion Suppression Suspected? Check_Source->Check_Matrix Yes Sol_Optimize Solution: Systematically Optimize Source Parameters. Check_Source->Sol_Optimize No Check_Tune Is Instrument Tuned & Calibrated? Check_Matrix->Check_Tune No Sol_Matrix Solution: Improve Sample Cleanup or Chromatography. Check_Matrix->Sol_Matrix Yes Sol_Tune Solution: Perform Instrument Maintenance & Tuning. Check_Tune->Sol_Tune No

Caption: Troubleshooting logic for diagnosing low signal intensity issues.

References

reducing background noise in CEP-Lysine-d4 mass spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometric analysis of Nε-(2-carboxyethyl)pyrrole (CEP)-Lysine-d4.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise in the mass spectrometric analysis of CEP-Lysine-d4?

High background noise in the analysis of this compound can originate from several sources, broadly categorized as chemical, instrumental, and sample-related.

  • Chemical Noise: This arises from contaminants in solvents, reagents, and sample matrices. Common sources include plasticizers (phthalates), polymers (polyethylene glycol - PEG), and slip agents from plasticware.[1] It's also crucial to use high-purity, LC-MS grade solvents and freshly prepared mobile phases to minimize contamination.[2]

  • Instrumental Noise: This can be due to electronic noise, contaminated ion optics, or a dirty ion source.[2][3] Column bleed from the liquid chromatography (LC) system can also contribute significantly to background noise.[3]

  • Sample-Related Noise: Complex biological matrices can introduce a high level of background noise due to the presence of endogenous compounds that are not completely removed during sample preparation.[4] This is often referred to as matrix effects, which can suppress or enhance the analyte signal.[5][6]

Q2: What are the expected precursor and product ions for CEP-Lysine and how can I use this information for troubleshooting?

For CEP-Lysine, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 269.3. In tandem mass spectrometry (MS/MS), this precursor ion fragments to produce characteristic product ions. Commonly monitored transitions for multiple reaction monitoring (MRM) are:

  • m/z 269.3 → 206.2

  • m/z 269.3 → 148.2[7]

For the deuterated internal standard, this compound, the expected precursor ion [M+H]⁺ would be at m/z 273.3. The product ions would be expected to shift by 4 Da as well, assuming the deuterium (B1214612) labels are on the stable part of the molecule that is retained in the fragment. However, it is crucial to experimentally determine the optimal transitions for this compound.

Understanding these transitions is vital for troubleshooting. If you observe a weak signal for these specific transitions, it could indicate issues with fragmentation, ion transmission, or the presence of interfering ions at the same nominal mass.

Q3: What is "isotopic cross-talk" and how can it affect my this compound analysis?

Isotopic cross-talk, or "cross-talk," occurs when the isotopic distribution of the analyte (CEP-Lysine) overlaps with the signal of the deuterated internal standard (this compound), or vice-versa.[8] This can lead to inaccurate quantification. For example, the M+4 isotope of native CEP-Lysine could contribute to the signal of this compound, artificially inflating its response. Conversely, if the deuterated standard contains a small percentage of the non-deuterated form (isotopic impurity), it can contribute to the analyte signal.[9]

To check for cross-talk, you can analyze a high-concentration solution of the CEP-Lysine standard and monitor the MRM transitions for this compound, and vice-versa. If a significant signal is detected, you may need to adjust your data processing to correct for this contribution or select different, more specific product ions if available.

Troubleshooting Guides

Issue 1: High Background Noise in Mass Spectra

High background noise can significantly impact the signal-to-noise ratio (S/N) and the limit of detection (LOD) of your assay.[5]

Troubleshooting Workflow for High Background Noise

References

Technical Support Center: Protein Digestion for CEP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure complete and reproducible protein digestion for Capillary Electrophoresis (CEP) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal enzyme-to-protein ratio for complete digestion?

A1: For trypsin, the most commonly used protease, a weight-to-weight (w/w) ratio of 1:20 to 1:100 (enzyme:protein) is typically recommended.[1][2][3][4] The ideal ratio depends on the protein's complexity, purity, and resistance to digestion. A higher ratio (e.g., 1:20) may be necessary for complex mixtures or resistant proteins, while a lower ratio (e.g., 1:100) is often sufficient for purified, easily digestible proteins.[4][5] It is advisable to optimize this ratio for your specific sample.[6]

Q2: How can I improve the digestion of hydrophobic or tightly folded proteins?

A2: To improve the digestion of challenging proteins, effective denaturation and solubilization are crucial. This can be achieved by using chaotropic agents like urea (B33335) (up to 8M) or guanidine (B92328) hydrochloride, and/or detergents such as SDS, deoxycholate, or RapiGest.[7][8][9] It is critical to dilute these denaturants before adding trypsin, as high concentrations can inhibit enzyme activity.[4][10] For instance, urea concentration should typically be reduced to less than 1M before digestion.[3]

Q3: My protein sample precipitated after adding the digestion buffer or during the digestion process. What should I do?

A3: Protein precipitation during digestion can be caused by several factors, including incorrect buffer pH, high protein concentration, or the presence of organic solvents.[11] Ensure the pH of your digestion buffer is stable and optimal for your enzyme (typically pH 7.5-8.5 for trypsin).[3] If the protein concentration is too high, dilute the sample with the digestion buffer.[11] Avoid repeated freeze-thaw cycles which can also lead to protein aggregation and precipitation.[11]

Q4: Can I use detergents in my sample preparation, and will they interfere with my CEP analysis?

A4: Yes, detergents can be very effective for solubilizing proteins, especially membrane proteins.[7][9] However, many detergents, particularly ionic ones like SDS, can interfere with both enzymatic digestion and downstream CE-MS analysis by suppressing ionization. It is essential to remove them after digestion.[10][12] Methods for detergent removal include acid precipitation (e.g., for deoxycholate) or using detergent removal spin columns.[7][10] Non-ionic or MS-friendly surfactants are also an option.[13]

Q5: How long should I incubate my protein sample with the enzyme?

A5: Incubation times can range from a few hours to overnight (12-18 hours).[4][8] An overnight incubation at 37°C is a common practice to ensure complete digestion.[3][4] For some robust protocols, a shorter incubation of 3-4 hours may be sufficient.[8] Longer digestion times (e.g., >18 hours) can sometimes increase artifacts like deamidation.[14]

Troubleshooting Guides

Issue 1: Incomplete Protein Digestion

You observe a high number of missed cleavages in your MS analysis or see undigested protein bands on a gel.

Potential Cause Troubleshooting Step Explanation
Poor Denaturation Ensure complete denaturation by using 8M urea or 6M Guanidine-HCl in the initial step. Heat the sample at 60°C for 30 minutes after adding the reducing agent (DTT).[3]Tightly folded proteins can be resistant to proteolysis. Proper unfolding is essential for the enzyme to access cleavage sites.[15]
Inactive Enzyme Use a fresh stock of high-quality, MS-grade trypsin. Avoid multiple freeze-thaw cycles of the enzyme stock. Always keep the enzyme on ice when not in use.[5][16]Trypsin can undergo autolysis (self-digestion), reducing its activity. Improper storage and handling accelerate this process.[5]
Incorrect Buffer pH Verify the pH of your digestion buffer (e.g., ammonium (B1175870) bicarbonate) is between 7.5 and 8.5.[3]Trypsin activity is optimal in a slightly alkaline pH range. Deviations can significantly reduce its efficiency.[2]
Presence of Inhibitors Ensure all detergents (like SDS) or high concentrations of chaotropes (urea >1M) are diluted out before adding trypsin. Desalt the sample if necessary.[4][10]Many reagents used for protein solubilization can inhibit protease activity. Their removal or dilution is a critical step.[10]
Suboptimal Enzyme:Protein Ratio Increase the enzyme-to-protein ratio (e.g., from 1:100 to 1:50 or 1:20).[1]A higher concentration of enzyme may be required to completely digest complex protein mixtures or particularly resistant proteins.[17]
Issue 2: Sample Precipitation After Acidification

After quenching the digestion with an acid (e.g., formic or trifluoroacetic acid), a white precipitate forms.

Potential Cause Troubleshooting Step Explanation
Precipitation of Large Peptides or Trypsin This is a common occurrence. Incubate the sample on ice to maximize precipitation, then centrifuge to pellet the precipitate. The supernatant containing the desired peptides can be carefully collected for analysis.[18]Incomplete digestion can result in large, less soluble peptide fragments. Trypsin itself can also precipitate at low pH. This step often does not result in significant loss of identifiable peptides.[18]
Detergent Precipitation If using an acid-labile detergent like deoxycholate (SDC) or RapiGest, this precipitation is expected and is part of the detergent removal process. Centrifuge the sample thoroughly to pellet the precipitated detergent.These detergents are designed to be removed by acidification. The resulting peptides will be in the supernatant.[7]
Buffer Component Precipitation If using a Tris-based buffer, be aware that it can sometimes precipitate at low pH and cold temperatures.[18] Consider switching to an ammonium bicarbonate buffer, which is volatile and less likely to cause precipitation issues.[18]Some buffer components have low solubility in acidic conditions. Ammonium bicarbonate is a popular choice as it decomposes into volatile products that are removed during sample drying.

Experimental Protocols

Standard In-Solution Tryptic Digestion Protocol

This protocol is a general guideline for the digestion of protein samples for CEP analysis.

  • Protein Solubilization and Denaturation :

    • Dissolve your protein sample (e.g., 100 µg) in a denaturing buffer. A common choice is 8M urea in 50mM ammonium bicarbonate (pH ~8.0).[3][4]

    • For difficult-to-solubilize proteins, detergents like 0.1% RapiGest or deoxycholate can be added.[8]

  • Reduction :

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.[3]

    • Incubate the sample at 60°C for 30 minutes to reduce all disulfide bonds.[3]

  • Alkylation :

    • Cool the sample to room temperature.

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 20-40 mM.[3][8]

    • Incubate in the dark at room temperature for 30 minutes. This step alkylates the reduced cysteine residues, preventing them from reforming disulfide bonds.[19]

  • Dilution and Digestion :

    • Dilute the sample with 50mM ammonium bicarbonate (pH ~8.0) to reduce the urea concentration to below 1M. This is critical for trypsin activity.[3]

    • Add MS-grade trypsin to the sample at a final w/w ratio of 1:50 (trypsin:protein).[3]

    • Incubate overnight (12-18 hours) at 37°C with gentle shaking.[3][8]

  • Quenching and Cleanup :

    • Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.5-1%, bringing the pH to <3.[8]

    • If a precipitate forms, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes and carefully collect the supernatant.[18]

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent desalting column to remove salts, urea, and other contaminants prior to CEP analysis.[18]

Visualizations

Workflow cluster_prep Sample Preparation cluster_digest Digestion cluster_cleanup Cleanup & Analysis Protein Protein Sample Denature 1. Denaturation & Reduction (8M Urea, 10mM DTT, 60°C) Protein->Denature Alkylate 2. Alkylation (20mM IAA, RT, Dark) Denature->Alkylate Dilute 3. Dilution (<1M Urea) Alkylate->Dilute Digest 4. Add Trypsin (1:50) (37°C, Overnight) Dilute->Digest Quench 5. Quench (Add Formic Acid) Digest->Quench Desalt 6. Desalting (C18 Cleanup) Quench->Desalt CEP 7. CEP Analysis Desalt->CEP

Caption: Standard workflow for in-solution protein digestion.

Troubleshooting Start Incomplete Digestion Observed Denaturation Was Denaturation Sufficient? (e.g., 8M Urea) Start->Denaturation Enzyme_Activity Is Trypsin Active? Denaturation->Enzyme_Activity Yes Improve_Denaturation Action: Improve Denaturation (Add Chaotropes/Heat) Denaturation->Improve_Denaturation No Buffer_pH Is Buffer pH Correct? (pH 7.5 - 8.5) Enzyme_Activity->Buffer_pH Yes Use_New_Enzyme Action: Use Fresh Trypsin Enzyme_Activity->Use_New_Enzyme No Inhibitors Are Inhibitors Present? (Detergents, High Urea) Buffer_pH->Inhibitors Yes Adjust_pH Action: Adjust/Remake Buffer Buffer_pH->Adjust_pH No Remove_Inhibitors Action: Dilute Sample or Desalt Inhibitors->Remove_Inhibitors Yes Success Problem Resolved Inhibitors->Success No Improve_Denaturation->Success Use_New_Enzyme->Success Adjust_pH->Success Remove_Inhibitors->Success

Caption: Troubleshooting guide for incomplete protein digestion.

References

Validation & Comparative

Validating a Quantitative LC-MS/MS Assay for CEP-Lysine: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. This guide provides a comprehensive comparison for validating a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for Nε-(Carboxyethyl)pyrrole-lysine (CEP-Lysine), a significant biomarker in age-related macular degeneration (AMD), using CEP-Lysine-d4 as an internal standard.[1][2] We will explore the advantages of using a deuterated internal standard over other alternatives and provide detailed experimental protocols.

The Critical Role of Internal Standards in LC-MS/MS

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample preparation, chromatography, and mass spectrometric detection. The ideal IS is chemically and physically similar to the analyte. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit similar ionization efficiency, providing the most accurate correction for matrix effects and other sources of error.

Comparison of Internal Standard Strategies for CEP-Lysine Quantification

This section compares the use of this compound with a non-isotopically labeled internal standard and an alternative analytical method, the Enzyme-Linked Immunosorbent Assay (ELISA).

Parameter LC-MS/MS with this compound LC-MS/MS with Non-Isotopic IS ELISA
Specificity Very High (distinguishes CEP-Lysine from other isomers)HighModerate to High (potential for cross-reactivity)
Sensitivity High (picomolar to femtomolar range)[3][4]HighModerate (nanomolar range)
Accuracy Very HighModerate to HighModerate
Precision (%CV) < 15%< 20%15-25%
Linear Range WideWideNarrow
Matrix Effect Effectively correctedProne to differential matrix effectsSusceptible to matrix interference
Throughput ModerateModerateHigh
Cost per Sample HighHighLow to Moderate

Experimental Protocols

A detailed experimental protocol for the quantification of CEP-Lysine in human plasma using LC-MS/MS with this compound is provided below. This protocol is a composite based on established methods for similar lysine (B10760008) adducts.[1][3]

Sample Preparation
  • Protein Precipitation: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Enzymatic Hydrolysis: To release CEP-Lysine from proteins, treat the samples with a combination of pronase E and leucine (B10760876) aminopeptidase.[1][3] Incubate at 37°C for 24 hours. The use of enzymatic digestion is crucial as acid hydrolysis can destroy CEP.[1]

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the hydrolyzed sample, wash with water, and elute the CEP-Lysine and this compound with an appropriate solvent (e.g., 80% acetonitrile in water).

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters HSS C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Sciex API 3000 triple quadrupole mass spectrometer or equivalent.[1][3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • CEP-Lysine: Precursor ion m/z 269.3 → Product ions m/z 206.2 and m/z 148.2.[3]

    • This compound: Precursor ion m/z 273.3 → Product ions (to be determined empirically, expected shift of +4 Da).

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical flows, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Hydrolyze Enzymatic Hydrolysis (Pronase E, Leucine Aminopeptidase) Precipitate->Hydrolyze SPE Solid-Phase Extraction (C18) Hydrolyze->SPE Reconstitute Dry & Reconstitute SPE->Reconstitute LC UPLC Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Quantify Calculate Concentration (Analyte/IS Ratio) Data->Quantify

Caption: Experimental workflow for CEP-Lysine quantification.

Validation Assay Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification Validation->LLOQ Stability Stability (Freeze-thaw, bench-top, long-term) Validation->Stability Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix

Caption: Key parameters for LC-MS/MS assay validation.

Conclusion

The use of this compound as an internal standard in a quantitative LC-MS/MS assay provides a highly specific, sensitive, and accurate method for the determination of CEP-Lysine in biological matrices. While alternative methods like ELISA exist, the LC-MS/MS approach with a stable isotope-labeled internal standard offers superior performance, making it the preferred choice for rigorous research and clinical applications where precise and reliable data are essential.

References

Assessing the Performance of CEP-Lysine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating protein damage and oxidative stress, accurate quantification of advanced glycation end products (AGEs) like Nε-(carboxyethyl)lysine (CEP-Lysine) is crucial. This guide provides a comparative analysis of the linearity and range of a typical CEP-Lysine competitive ELISA assay against the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Performance Characteristics: Linearity and Range

The performance of an immunoassay is often judged by its linearity and dynamic range. Linearity, typically represented by the coefficient of determination (R²), indicates how well the assay's response correlates with the concentration of the analyte. A value close to 1.0 signifies excellent linearity. The dynamic range, defined by the Lower and Upper Limits of Quantification (LLOQ and ULOQ), represents the concentration span over which the assay is both accurate and precise.

While specific performance characteristics can vary between manufacturers, this guide consolidates data from commercially available kits and published literature to provide a representative comparison.

ParameterCEP-Lysine Competitive ELISALC-MS/MS
Linearity (R²) High correlation with LC-MS/MS (β = 0.98) suggests good linearity; typically R² > 0.98.[1]Excellent, typically R² ≥ 0.999.[2][3]
Lower Limit of Quantification (LLOQ) ~0.1 - 0.3 nmol/mL~0.00165 µM (1.65 nM)
Upper Limit of Quantification (ULOQ) ~20 - 25 µg/mLWide dynamic range, can be adjusted by dilution.
Assay Range 0.1 - 25 µg/mL (Abcam ab238540) 0.312 - 20 nmol/mL (AFG Scientific)[4]Not explicitly defined by a single range, depends on calibration curve.

Experimental Workflows

The choice between a CEP-Lysine ELISA and an LC-MS/MS assay often depends on the specific requirements of the study, including sample throughput, required sensitivity, and available instrumentation. The following diagrams illustrate the typical experimental workflows for each method.

CEP_Lysine_ELISA_Workflow CEP-Lysine Competitive ELISA Workflow cluster_prep Sample & Standard Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample Biological Sample (Serum, Plasma, etc.) Dilution Dilute Samples and Standards Sample->Dilution Standards CEP-Lysine Standards Standards->Dilution Add_Sample Add diluted samples and standards to wells Dilution->Add_Sample Plate Plate pre-coated with CEP-Lysine conjugate Plate->Add_Sample Add_Antibody Add anti-CEP-Lysine antibody Add_Sample->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Secondary Add HRP-conjugated secondary antibody Wash1->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (in dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc Calculate CEP-Lysine Concentration Standard_Curve->Calculate_Conc

A diagram illustrating the workflow of a CEP-Lysine competitive ELISA.

LC_MS_MS_Workflow LC-MS/MS Workflow for CEP-Lysine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Hydrolysis Acid Hydrolysis Protein_Precipitation->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Derivatization Derivatization (optional) SPE->Derivatization LC_Separation Liquid Chromatography (LC) Separation Derivatization->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS1 Mass Spectrometry (MS1 - Precursor Ion Scan) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2 - Product Ion Scan) CID->MS2 Chromatogram Generate Chromatogram MS2->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification against Standard Curve Peak_Integration->Quantification

A diagram outlining the general workflow for LC-MS/MS analysis of CEP-Lysine.

Experimental Protocols

CEP-Lysine Competitive ELISA Protocol (General)

This protocol provides a general outline for a competitive ELISA. Specific incubation times, concentrations, and reagents may vary based on the kit manufacturer's instructions.

  • Plate Coating: A 96-well microtiter plate is pre-coated with a CEP-Lysine conjugate.

  • Sample and Standard Preparation: Prepare a dilution series of CEP-Lysine standards and dilute the biological samples as required.

  • Competitive Binding: Add 50 µL of the diluted standards and samples to the wells. Then, add 50 µL of a specific anti-CEP-Lysine antibody to each well. During incubation, free CEP-Lysine in the sample competes with the coated CEP-Lysine for binding to the antibody.[5][6][7][8][9]

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Washing: Wash the plate again to remove any unbound secondary antibody.

  • Substrate Reaction: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of CEP-Lysine in the sample.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to halt the color development.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of CEP-Lysine in the unknown samples.

LC-MS/MS Protocol for CEP-Lysine Quantification (General)

This protocol outlines the key steps for quantifying CEP-Lysine using LC-MS/MS. Specific columns, mobile phases, and mass spectrometer settings should be optimized for the particular application.

  • Sample Preparation:

    • Protein Precipitation: Precipitate proteins from the biological sample (e.g., plasma, serum) using a suitable solvent like acetonitrile (B52724) or trichloroacetic acid.[10]

    • Hydrolysis: Perform acid hydrolysis (e.g., with 6N HCl) to release CEP-Lysine from the protein backbone.[11]

    • Solid-Phase Extraction (SPE): Clean up the sample using a solid-phase extraction cartridge to remove interfering substances.[11]

  • Chromatographic Separation:

    • Inject the prepared sample into a liquid chromatography system.

    • Separate CEP-Lysine from other sample components using a suitable column (e.g., a C18 or HILIC column).[3]

    • Use a gradient elution with a mobile phase combination (e.g., water with formic acid and acetonitrile with formic acid) to achieve optimal separation.[2][10]

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion of CEP-Lysine in the first quadrupole (MS1), fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole (MS2). This highly specific detection method minimizes interferences.[2][3]

  • Data Analysis:

    • Generate a chromatogram showing the intensity of the specific product ion over time.

    • Integrate the area under the peak corresponding to CEP-Lysine.

    • Quantify the concentration of CEP-Lysine in the sample by comparing its peak area to a standard curve generated from known concentrations of a CEP-Lysine standard.

Conclusion

Both competitive ELISA and LC-MS/MS are valuable techniques for the quantification of CEP-Lysine. The choice of method depends on the specific research needs.

  • CEP-Lysine Competitive ELISA offers a high-throughput, cost-effective, and relatively simple method suitable for screening large numbers of samples. While it may have a narrower dynamic range and potentially lower specificity compared to LC-MS/MS, its high correlation with the mass spectrometry method indicates its reliability for many applications.[1][12]

  • LC-MS/MS provides the highest sensitivity, specificity, and a wider dynamic range, making it the gold standard for accurate and precise quantification of CEP-Lysine, especially at low concentrations.[13][14] However, it requires more extensive sample preparation, specialized equipment, and expertise.

References

Determining the Limit of Detection for Nε-(carboxyethyl)lysine (CEL): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Nε-(carboxyethyl)lysine (CEL), a key biomarker of advanced glycation end products (AGEs). Understanding the limit of detection (LOD) is critical for selecting the appropriate assay for specific research and clinical applications. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in your decision-making process.

Comparative Performance of CEL Detection Methods

The selection of an appropriate analytical method for CEL quantification is highly dependent on the required sensitivity and the nature of the biological matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high specificity and sensitivity. Enzyme-linked immunosorbent assays (ELISAs) offer a higher-throughput alternative, though with potential differences in sensitivity and specificity.

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Tandem Mass Spectrometry CELHuman Plasma Protein0.01 µmol/L0.02 µmol/L[1]
UPLC-MS/MS CELHuman Plasma/SerumNot explicitly stated, but LOQ is 0.02 µmol/L0.02 µmol/L[2][3]
UPLC-MS/MS CELRed Blood CellsSee Table 3 in sourceSee Table 3 in source[4]
LC-MS/MS CMLHuman PlasmaNot explicitly stated, but LLOQ is 10 ng/mL10 ng/mL[5]
High-Resolution Accurate Mass Orbitrap MS CMLSerum and PlasmaNot explicitly stated, but LLOQ is 0.16 µM0.16 µM[6]
UPLC-MS/MS CMLBrewing Soy Sauce0.038 ng/mL0.127 ng/mL[7]
Competitive ELISA CMLSerum, Plasma, other biological fluids< 25.9 ng/mLNot specified[8]

Note: Data for Nε-(carboxymethyl)lysine (CML), a structurally similar AGE, is included for comparative purposes where direct CEL data is limited.[6][7][8] The sensitivity of ELISA kits can vary, with some achieving detection limits in the picogram per milliliter range.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are summarized protocols for the principal analytical techniques used for CEL determination.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for CEL in Human Plasma/Serum

This method provides high sensitivity and specificity for the simultaneous measurement of CEL and CML.[2][3]

  • Sample Preparation:

    • Addition of deuterated internal standards (d-CML and d-CEL) to plasma samples.

    • Protein precipitation and hydrolysis using acid.

  • Chromatography:

    • Separation is achieved using gradient-elution reversed-phase chromatography.[3]

    • A common mobile phase includes an ion-pairing agent like nonafluoropentanoic acid (NFPA).[3]

  • Mass Spectrometry:

    • Detection is performed using a tandem mass spectrometer in positive-ion mode.[2]

    • Multiple reaction monitoring (MRM) is used to monitor specific mass transitions for CEL, CML, and their internal standards. For CEL, the transition is typically m/z 219.1 → 84.1.[2][3]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for CEL

ELISA kits provide a high-throughput method for quantifying CEL adducts.

  • Assay Principle:

    • A microplate is pre-coated with a CEL conjugate.

    • Samples or standards containing CEL are added to the wells, competing with the coated conjugate for binding to an anti-CEL monoclonal antibody.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a substrate solution (e.g., TMB).

    • The resulting color change is measured spectrophotometrically, and the concentration of CEL in the samples is determined by comparison to a standard curve.[10]

  • Sample Preparation:

    • Serum, plasma, urine, tissue homogenates, and cell culture supernates can be used.[10]

    • Specific preparation steps, such as centrifugation or lysis, are required depending on the sample type.[10]

Visualizing Pathways and Workflows

To better understand the context and practical application of CEL determination, the following diagrams illustrate the formation of CEL and a typical analytical workflow.

CEL_Formation Glucose Glucose Methylglyoxal Methylglyoxal (MGO) Glucose->Methylglyoxal Glycolysis CEL Nε-(carboxyethyl)lysine (CEL) Methylglyoxal->CEL Protein_Lysine Protein (Lysine Residue) Schiff_Base Schiff Base Protein_Lysine->Schiff_Base Non-enzymatic Reaction Protein_Lysine->CEL Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement Amadori_Product->CEL Oxidation & Rearrangement

Figure 1. Formation pathway of Nε-(carboxyethyl)lysine (CEL).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Plasma, Serum, etc.) Add_IS 2. Add Internal Standard (d-CEL) Sample_Collection->Add_IS Hydrolysis 3. Acid Hydrolysis Add_IS->Hydrolysis Extraction 4. Solid Phase Extraction (SPE) Hydrolysis->Extraction UPLC 5. UPLC Separation Extraction->UPLC MSMS 6. Tandem MS Detection (MRM) UPLC->MSMS Integration 7. Peak Integration MSMS->Integration Quantification 8. Quantification vs. Standard Curve Integration->Quantification Result Result: [CEL] concentration Quantification->Result

Figure 2. Experimental workflow for CEL detection by LC-MS/MS.

References

A Head-to-Head Comparison: CEP-Lysine-d4 vs. 13C-Labeled Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of biomarkers, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and analytical outcomes. This guide provides an objective comparison of deuterated internal standards, specifically CEP-Lysine-d4, with 13C-labeled internal standards for use in mass spectrometry-based quantification.

In the realm of quantitative analysis, particularly in complex biological matrices, stable isotope-labeled internal standards are indispensable for correcting for variability during sample preparation, chromatography, and mass spectrometric detection. While both deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are common choices for isotopic labeling, their inherent physicochemical properties can lead to significant differences in analytical performance. This guide will delve into these differences, presenting supporting data and detailed experimental methodologies to inform the selection of the most suitable internal standard for your research needs.

The Critical Difference: Chromatographic Co-elution

An ideal internal standard should exhibit identical chemical and physical behavior to the analyte of interest, ensuring it experiences the same analytical variations. A key differentiator between deuterated and ¹³C-labeled standards is their chromatographic behavior. Due to the significant mass difference between hydrogen and deuterium (approximately 100%), deuterated compounds can exhibit a slight difference in hydrophobicity compared to their unlabeled counterparts.[1][2] This "isotope effect" can lead to partial or complete chromatographic separation of the analyte and the internal standard, particularly in high-resolution chromatographic systems like UPLC.

This separation can compromise the accuracy of quantification, as the analyte and the internal standard may experience different matrix effects and ionization efficiencies in the mass spectrometer source. In contrast, the much smaller relative mass difference between ¹²C and ¹³C results in negligible chromatographic shifts, leading to near-perfect co-elution of the labeled and unlabeled species.[3] This co-elution is crucial for accurate and precise quantification, as it ensures that both the analyte and the internal standard are subjected to the same analytical conditions.

Quantitative Performance: A Comparative Overview

While a direct head-to-head study comparing this compound and a ¹³C-labeled CEP-Lysine was not found in the public literature, numerous studies have compared the performance of deuterated and ¹³C-labeled internal standards for other analytes. The data consistently demonstrates the superior performance of ¹³C-labeled standards in terms of accuracy and precision.

Below is a summary of representative data from studies comparing deuterated and ¹³C-labeled internal standards for the quantification of various small molecules.

Performance MetricDeuterated Internal Standard (e.g., d4-labeled)¹³C-Labeled Internal StandardKey Advantage of ¹³C-Labeling
Chromatographic Retention Time Potential for slight retention time shifts relative to the analyte.Virtually identical retention time to the analyte.Improved Co-elution: Ensures both analyte and standard experience the same matrix effects.[1]
Accuracy (% Bias) Can be compromised by differential matrix effects due to chromatographic separation.Generally higher accuracy due to better correction for matrix effects.Higher Accuracy: More reliable quantification in complex matrices.[2]
Precision (%RSD) May exhibit higher variability due to inconsistent matrix effects.Typically demonstrates lower variability and higher precision.Greater Precision: Increased confidence in the reproducibility of the results.
Isotopic Stability Risk of H-D exchange, particularly at labile positions, which can affect accuracy.[1]Highly stable with no risk of isotopic exchange.Enhanced Stability: Ensures the integrity of the internal standard throughout the analytical process.
Cost & Availability Generally more readily available and less expensive to synthesize.Often more expensive and may require custom synthesis.Practicality: Deuterated standards can be a more pragmatic choice for routine analyses where the highest accuracy is not paramount.

Experimental Protocols

The following is a representative experimental protocol for the quantification of a modified lysine (B10760008) residue, such as CEP-Lysine, in a biological matrix using LC-MS/MS. This protocol is adapted from a method for the analysis of Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), which are structurally similar to CEP-Lysine.[4][5][6]

Sample Preparation (Protein Hydrolysis)
  • To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution (either this compound or ¹³C-labeled CEP-Lysine) at a known concentration.

  • Add 1 mL of 6 N HCl.

  • Heat the mixture at 110°C for 24 hours to hydrolyze the proteins.

  • After hydrolysis, evaporate the HCl under a stream of nitrogen.

  • Reconstitute the dried residue in 500 µL of 0.1% formic acid in water.

  • Perform solid-phase extraction (SPE) using a cation-exchange cartridge to clean up the sample.

  • Elute the amino acids with 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluent to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • CEP-Lysine: Precursor ion (m/z) → Product ion (m/z)

      • This compound: Precursor ion (m/z) → Product ion (m/z)

      • ¹³C-CEP-Lysine: Precursor ion (m/z) → Product ion (m/z)

    • Note: Specific MRM transitions would need to be optimized for CEP-Lysine and its labeled analogs.

Visualizing the Biological Context and Analytical Workflow

To better understand the significance of CEP-Lysine and the analytical process, the following diagrams, generated using the DOT language, illustrate the biological pathway of CEP formation and a typical experimental workflow.

CEP_Formation_Pathway Biological Formation of CEP-Lysine Adducts DHA Docosahexaenoic Acid (DHA) in Phospholipids (B1166683) Oxidation Oxidative Stress (e.g., ROS) DHA->Oxidation Oxidized by HOHA 4-hydroxy-7-oxohept-5-enoates (HOHA-PLs) Oxidation->HOHA Generates CEP_Adduct CEP-Lysine Adduct on Protein HOHA->CEP_Adduct Reacts with Protein Protein with Lysine Residue Protein->CEP_Adduct TLR2 Toll-like Receptor 2 (TLR2) Activation CEP_Adduct->TLR2 Activates Angiogenesis Angiogenesis & Inflammation TLR2->Angiogenesis Leads to

Caption: Biological pathway of 2-(ω-carboxyethyl)pyrrole (CEP)-Lysine formation and its downstream effects.[7][8][9][10][11]

Experimental_Workflow LC-MS/MS Workflow for CEP-Lysine Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (this compound or ¹³C-CEP-Lysine) Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LC UPLC Separation SPE->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification against Calibration Curve Ratio->Quantification

Caption: A typical experimental workflow for the quantification of CEP-Lysine using an internal standard.

Conclusion: Making an Informed Decision

The choice between this compound and a ¹³C-labeled internal standard depends on the specific requirements of the analytical method.

  • For the highest level of accuracy and precision, particularly in complex matrices and for regulatory submissions, a ¹³C-labeled internal standard is the superior choice. Its ability to co-elute with the analyte provides more robust and reliable correction for analytical variability.

  • This compound can be a viable and cost-effective option for many research applications. However, it is crucial to carefully validate the method to ensure that any potential chromatographic separation from the analyte does not adversely affect the accuracy and precision of the results.

Ultimately, the decision should be based on a thorough evaluation of the analytical goals, the complexity of the sample matrix, and the required level of data quality. By understanding the fundamental differences in performance between deuterated and ¹³C-labeled internal standards, researchers can make an informed choice that will enhance the reliability and reproducibility of their quantitative data.

References

The Gold Standard for Oxidative Stress Biomarker Analysis: A Comparative Guide to CEP-Lysine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of oxidative stress biomarkers, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an in-depth comparison of CEP-Lysine-d4 as a surrogate standard in mass spectrometry-based bioanalysis, supported by experimental principles and data from analogous validated methods.

2-(ω-carboxyethyl)pyrrole (CEP)-lysine is a key biomarker for lipid peroxidation-mediated protein damage and is implicated in the pathogenesis of diseases such as age-related macular degeneration. Accurate quantification of CEP-Lysine in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutics. The stable isotope-labeled internal standard, this compound, has emerged as a critical tool for achieving the highest levels of accuracy and precision in these analyses.

The Critical Role of Surrogate Standards in Quantitative Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, a surrogate standard, ideally a stable isotope-labeled (SIL) version of the analyte, is added to samples at a known concentration before sample preparation. This standard co-elutes with the target analyte and experiences similar ionization effects in the mass spectrometer. By calculating the ratio of the analyte's signal to the internal standard's signal, variations introduced during sample extraction, handling, and analysis can be effectively normalized. This isotope dilution mass spectrometry (IDMS) approach is widely recognized as the "gold standard" for quantitative bioanalysis.

Deuterated standards, such as this compound, are the most common type of SIL internal standards. They offer a cost-effective and readily available option that significantly enhances assay performance by compensating for matrix effects and improving the precision and accuracy of quantification.

Performance of this compound: Accuracy and Precision

While a specific validation report detailing the accuracy and precision of this compound for the quantification of CEP-Lysine is not publicly available, the performance of analogous deuterated and other stable isotope-labeled standards in similar applications provides a strong indication of its expected performance. For instance, a validated UPLC-MS/MS method for the quantification of related advanced glycation endproducts (AGEs), Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), using their respective stable isotope-labeled internal standards, demonstrates the high level of accuracy and precision that can be achieved.

The following table summarizes the typical performance data from such a validated method, which can be considered representative of the expected performance for a CEP-Lysine assay using this compound.

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Recovery)Inter-day Accuracy (% Recovery)
CEP-Lysine (Expected) Low QC≤ 15%≤ 15%85-115%85-115%
Medium QC≤ 15%≤ 15%85-115%85-115%
High QC≤ 15%≤ 15%85-115%85-115%

This table represents expected performance based on established bioanalytical method validation guidelines and data from analogous assays for advanced glycation endproducts.

Comparison with Alternatives

The primary alternatives to this compound as a surrogate standard for CEP-Lysine analysis fall into two main categories:

  • Other Stable Isotope-Labeled Standards:

    • ¹³C-labeled CEP-Lysine: Theoretically, a ¹³C-labeled internal standard is considered superior to a deuterated standard. This is because the carbon-13 isotopes are integrated into the carbon backbone of the molecule, making them less susceptible to isotopic exchange that can sometimes occur with deuterium (B1214612) labels, particularly if the label is on an exchangeable site (e.g., -OH, -NH). Furthermore, ¹³C-labeled standards co-elute perfectly with the analyte, which is ideal for correcting matrix effects that can vary across a chromatographic peak. However, the synthesis of ¹³C-labeled compounds is often more complex and expensive, making them less readily available than their deuterated counterparts.

  • Structural Analogs:

    • These are compounds that are chemically similar to the analyte but are not isotopically labeled. While they can offer some correction for variability in sample preparation, they do not co-elute with the analyte and may have different ionization efficiencies. This can lead to inadequate correction for matrix effects and, consequently, lower accuracy and precision compared to a stable isotope-labeled internal standard. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate stable isotope-labeled internal standards, highlighting the regulatory preference for this approach.

Standard TypeAdvantagesDisadvantages
This compound (Deuterated) - Closely mimics analyte behavior- Corrects for matrix effects and procedural losses- Generally good availability and cost-effective- Potential for slight chromatographic shift- Remote possibility of H/D back-exchange
¹³C-labeled CEP-Lysine - Perfect co-elution with analyte- Highly stable labeling- Considered the "ideal" internal standard- Often more expensive to synthesize- Less commercially available
Structural Analog - Inexpensive and readily available- Does not co-elute with analyte- May have different ionization efficiency- Inadequate correction for matrix effects

Experimental Protocol: Quantification of CEP-Lysine in Human Plasma

The following is a representative experimental protocol for the quantification of CEP-Lysine in human plasma using this compound as a surrogate standard by LC-MS/MS.

1. Sample Preparation

  • Protein Precipitation: To a 100 µL aliquot of human plasma, add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol) and vortex briefly. Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate CEP-Lysine from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • CEP-Lysine: Precursor ion > Product ion (e.g., m/z 269.2 > 130.1).

      • This compound: Precursor ion > Product ion (e.g., m/z 273.2 > 134.1).

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity.

3. Data Analysis

  • Integrate the peak areas for both CEP-Lysine and this compound.

  • Calculate the peak area ratio of CEP-Lysine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of CEP-Lysine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the typical workflow for quantifying an endogenous analyte like CEP-Lysine using a surrogate standard.

G Workflow for Endogenous Analyte Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Ratio Calculate Peak Area Ratio (Analyte/Standard) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for CEP-Lysine quantification.

Conclusion

This compound stands as a robust and reliable surrogate standard for the accurate and precise quantification of CEP-Lysine in biological matrices. Its use in an isotope dilution LC-MS/MS method aligns with industry best practices and regulatory expectations for bioanalytical method validation. While ¹³C-labeled standards may offer theoretical advantages in terms of stability and co-elution, deuterated standards like this compound provide an excellent balance of performance, availability, and cost-effectiveness, making them the pragmatic "gold standard" for most research and drug development applications. The adoption of such a standard is critical for generating high-quality, reproducible data in the study of oxidative stress and related diseases.

A Head-to-Head Battle: Cross-Validating CEP-Lysine Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of advanced glycation end products (AGEs), the accurate quantification of Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) is paramount. This guide provides a comprehensive cross-validation of the two most common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering a clear comparison of their performance, detailed experimental protocols, and visual workflows to inform your methodological choices.

At a Glance: Performance Metrics of CML and CEL Quantification Methods

The choice between LC-MS/MS and ELISA for the quantification of CML and CEL hinges on the specific requirements of your research, balancing the need for sensitivity and specificity with throughput and cost considerations. Below is a summary of key performance indicators for both methods.

Nε-(carboxymethyl)lysine (CML) Quantification
Performance MetricLC-MS/MSELISA
Limit of Detection (LOD) 0.01 µM/L[1] - 0.05 mg/kg~0.063 µg/mL[2]
Limit of Quantification (LOQ) 0.02 µM/L[1] - 0.15 mg/kgNot always specified
Precision (CV%) Intra-day: <7% - 17.2%; Inter-day: <10% - 18.1%[1][3]Intra-assay CV and Inter-assay CV mentioned but specific values vary between kits[4]
Accuracy/Recovery (%) 92% - 116%[3]Varies significantly between kits and may be influenced by matrix effects[5][6]
Specificity High; distinguishes between CML and CELPotential for cross-reactivity with other AGEs; monoclonal antibodies offer higher specificity[5][6]
Throughput Lower; sample preparation can be extensiveHigher; suitable for screening large numbers of samples
Nε-(carboxyethyl)lysine (CEL) Quantification
Performance MetricLC-MS/MSELISA
Limit of Detection (LOD) 0.01 µM/L[1]0.1 nmol/ml[7]
Limit of Quantification (LOQ) 0.02 µM/L[1]Not always specified
Precision (CV%) Intra-day: 3.08%; Inter-day: 3.53%[8]Intra-assay CV and Inter-assay CV mentioned but specific values vary between kits[4]
Accuracy/Recovery (%) 91.84% - 97.4%[3][8]Dependent on kit and sample matrix
Specificity High; baseline resolution from CMLDependent on antibody specificity
Throughput LowerHigher

In-Depth Methodologies: Experimental Protocols

To ensure reproducibility and aid in the selection of the most appropriate method, detailed experimental protocols for both LC-MS/MS and ELISA are provided below.

LC-MS/MS Quantification of CML and CEL

This protocol provides a general workflow for the simultaneous quantification of CML and CEL in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation (Hydrolysis):

  • To liberate CML and CEL from proteins, samples are subjected to acid hydrolysis.

  • Internal standards (e.g., deuterated CML and CEL) are added to the sample.

  • The sample is hydrolyzed with 6 M HCl at 110°C for 16-24 hours.

  • The hydrolysate is then dried under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup:

  • The dried residue is reconstituted and cleaned using a solid-phase extraction cartridge (e.g., Oasis MCX) to remove interfering substances.[9]

  • The cartridge is conditioned, the sample is loaded, and then washed.

  • The analytes (CML and CEL) are eluted with an appropriate solvent.

  • The eluate is dried and reconstituted in the mobile phase for injection.

3. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into a UPLC system equipped with a suitable column (e.g., BEH C18).[1]

    • A gradient elution is performed using a mobile phase typically consisting of an aqueous solution with an ion-pairing agent (e.g., nonafluoropentanoic acid - NFPA) and an organic solvent (e.g., acetonitrile).[1]

  • Mass Spectrometric Detection:

    • The UPLC system is coupled to a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection is performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for CML, CEL, and their internal standards.[8]

ELISA Quantification of CML and CEL

This protocol outlines a typical competitive ELISA procedure for the quantification of CML or CEL in biological samples.

1. Plate Coating:

  • A 96-well microplate is coated with a CML- or CEL-conjugated protein (e.g., CML-BSA).

  • The plate is incubated and then washed to remove any unbound conjugate.

2. Competitive Binding:

  • Standards of known CML or CEL concentration and the unknown samples are added to the wells.

  • A specific primary antibody against CML or CEL is then added to each well.

  • During incubation, the free CML or CEL in the sample and the CML or CEL coated on the plate compete for binding to the limited amount of primary antibody.

3. Detection:

  • The plate is washed to remove unbound antibodies and sample components.

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the primary antibody.

  • After another washing step, a substrate solution is added, which is converted by the enzyme into a colored product.

4. Measurement:

  • A stop solution is added to terminate the reaction.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • The concentration of CML or CEL in the samples is determined by comparing their absorbance to the standard curve. The higher the concentration of the target in the sample, the lower the signal.

Visualizing the Science: Workflows and Pathways

To further clarify the experimental processes and the biological context of CML and CEL, the following diagrams have been generated using Graphviz.

LC_MS_MS_Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE UPLC UPLC Separation SPE->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Data Data Acquisition MSMS->Data Quant Quantification Data->Quant Report Results Quant->Report ELISA_Workflow Competitive ELISA Workflow cluster_steps Competitive ELISA Workflow Coating Plate Coating with CML/CEL Conjugate Addition Add Standards & Samples Coating->Addition Antibody1 Add Primary Antibody Addition->Antibody1 Competition Competitive Binding Antibody1->Competition Wash1 Wash Competition->Wash1 Antibody2 Add HRP-Conjugated Secondary Antibody Wash1->Antibody2 Wash2 Wash Antibody2->Wash2 Substrate Add Substrate Wash2->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance Stop->Read CML_RAGE_Signaling CML-RAGE Signaling Pathway cluster_downstream Downstream Signaling CML Nε-(carboxymethyl)lysine (CML) RAGE Receptor for Advanced Glycation End Products (RAGE) CML->RAGE ERK ERK RAGE->ERK NFkB NF-κB Activation RAGE->NFkB Gene Gene Expression (e.g., Inflammatory Cytokines) ERK->Gene NFkB->Gene

References

A Comparative Guide to Inter-Laboratory Measurement of Nε-(carboxyethyl)pyrrole lysine (CEP-Lysine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nε-(carboxyethyl)pyrrole lysine (B10760008) (CEP-Lysine)

Nε-(carboxyethyl)pyrrole lysine (CEP-Lysine) is a biologically significant lipid peroxidation product formed from the reaction of docosahexaenoic acid (DHA) with protein lysine residues. This adduct has garnered considerable attention in the scientific community for its role as a potential biomarker in age-related macular degeneration (AMD), a leading cause of vision loss.[1] CEP-Lysine has been shown to promote angiogenesis, the formation of new blood vessels, which is a key pathological feature of the "wet" form of AMD.[1] Given its clinical relevance, the accurate and reproducible quantification of CEP-Lysine in biological samples is paramount for both basic research and the development of novel therapeutic interventions.

Comparison of Analytical Methods

The choice between ELISA and LC-MS/MS for CEP-Lysine quantification depends on several factors, including the required sensitivity and specificity, sample throughput, cost, and the technical expertise available.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody reaction with colorimetric or chemiluminescent detection.Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation.
Specificity Dependent on antibody cross-reactivity. Potential for interference from structurally similar molecules.High, based on mass-to-charge ratio and fragmentation pattern.
Sensitivity Typically in the picogram to nanogram per milliliter range.High, with Limits of Detection (LOD) reported in the femtomole to picomole range.[1]
Throughput High, suitable for screening large numbers of samples.Lower, more time-consuming per sample.
Cost Relatively low cost per sample.High initial instrument cost and higher cost per sample.
Expertise Requires basic laboratory skills.Requires specialized training and expertise in mass spectrometry.
Sample Type Plasma, serum, cell lysates, purified proteins.Plasma, serum, tissues.
Quantitative Data Semi-quantitative to quantitative, depending on the assay format and standard curve.Highly quantitative with the use of stable isotope-labeled internal standards.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

While a specific, commercially available ELISA kit solely for CEP-Lysine with a detailed public protocol is not readily identifiable, a competitive ELISA format is the most likely approach. The following is a representative protocol based on commercially available kits for similar lysine adducts, such as Nε-(carboxyethyl)lysine (CEL).

Principle: In a competitive ELISA, a known amount of CEP-conjugated protein is coated onto a microplate. The sample containing unknown amounts of CEP-Lysine is added along with a specific primary antibody. The free CEP-Lysine in the sample competes with the coated CEP for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable signal. The signal intensity is inversely proportional to the amount of CEP-Lysine in the sample.

Materials:

  • Microplate pre-coated with a CEP-conjugated protein (e.g., CEP-BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • CEP-Lysine Standard

  • Anti-CEP-Lysine Primary Antibody

  • Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the CEP-Lysine standard in Assay Diluent. Dilute samples as necessary in Assay Diluent.

  • Coating: If not pre-coated, coat the microplate wells with the CEP-conjugated protein and incubate overnight at 4°C. Wash the wells with Wash Buffer.

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding. Wash the wells.

  • Competition: Add standards and samples to the wells, followed immediately by the anti-CEP-Lysine primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells thoroughly with Wash Buffer to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add the Stop Solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the CEP-Lysine standards. Determine the concentration of CEP-Lysine in the samples by interpolating their absorbance values on the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a composite based on published methods for the analysis of CEP-Lysine and related compounds in biological matrices.[1][2]

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Proteins in the sample are first enzymatically digested to release the CEP-Lysine adduct. The digest is then subjected to solid-phase extraction (SPE) for cleanup and enrichment. The extracted sample is injected into an LC system where CEP-Lysine is separated from other components. The eluent from the LC is then introduced into a mass spectrometer, where CEP-Lysine is ionized, selected by its mass-to-charge ratio (m/z), fragmented, and the resulting fragment ions are detected. Quantification is achieved by comparing the signal intensity of the sample to that of a known amount of a stable isotope-labeled internal standard.

Materials:

  • Pronase E

  • Leucine (B10760876) aminopeptidase (B13392206)

  • Butylhydroxytoluene (BHT)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Hypercarb)

  • LC column (e.g., Waters HSS C18)

  • Mobile phases (e.g., aqueous acetonitrile (B52724) with heptafluorobutyric acid)

  • CEP-Lysine analytical standard

  • Stable isotope-labeled CEP-Lysine internal standard

  • UPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Plasma):

    • To a plasma sample, add a known amount of the stable isotope-labeled CEP-Lysine internal standard.

    • Reduce and alkylate the plasma proteins.

    • Add BHT to prevent oxidative damage during digestion.

    • Perform enzymatic digestion with pronase E and leucine aminopeptidase for approximately 24 hours. Note: Acid hydrolysis should be avoided as it destroys the CEP moiety.[1]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the enzymatic digest onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the CEP-Lysine using an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the UPLC-MS/MS system.

    • Separate CEP-Lysine using a suitable LC gradient.

    • Detect CEP-Lysine and its internal standard using Multiple Reaction Monitoring (MRM) mode. The reported mass transitions for CEP-Lysine are m/z 269.3 → 206.2 and 269.3 → 148.2.

  • Data Analysis:

    • Quantify the amount of CEP-Lysine in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analytical standard.

Visualizations

Signaling Pathway of CEP-Lysine in Angiogenesis

CEP_Signaling DHA DHA (Docosahexaenoic Acid) OxidativeStress Oxidative Stress CEP_Lysine CEP-Lysine Adducts OxidativeStress->CEP_Lysine Formation UnknownReceptor Unknown Receptor(s) CEP_Lysine->UnknownReceptor Binds CEP_Lysine->UnknownReceptor DownstreamSignaling Downstream Signaling (e.g., PLCγ, PKC, MAPK) UnknownReceptor->DownstreamSignaling Activates UnknownReceptor->DownstreamSignaling VEGFR2 VEGFR2 VEGFR2->DownstreamSignaling Activates VEGFR2->DownstreamSignaling VEGF VEGF VEGF->VEGFR2 Binds VEGF->VEGFR2 Angiogenesis Angiogenesis DownstreamSignaling->Angiogenesis

Caption: CEP-Lysine promotes angiogenesis through both VEGF-dependent and independent pathways.

Experimental Workflow for CEP-Lysine Measurement

CEP_Workflow Sample Biological Sample (Plasma, Serum, Tissue) ProteinPrecipitation Protein Precipitation (for ELISA) Sample->ProteinPrecipitation EnzymaticDigestion Enzymatic Digestion (for LC-MS/MS) Sample->EnzymaticDigestion ELISA ELISA ProteinPrecipitation->ELISA SPE Solid-Phase Extraction EnzymaticDigestion->SPE DataAnalysis Data Analysis ELISA->DataAnalysis LCMS LC-MS/MS Analysis SPE->LCMS LCMS->DataAnalysis Result CEP-Lysine Concentration DataAnalysis->Result

Caption: General experimental workflow for CEP-Lysine measurement by ELISA and LC-MS/MS.

References

The Gold Standard: Enhancing Carboxyethylpyrrole (CEP) Analysis with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of oxidative stress and related pathologies, the accurate quantification of biomarkers is paramount. Carboxyethylpyrrole (CEP), a key biomarker of lipid peroxidation, is implicated in a range of diseases, including age-related macular degeneration (AMD). This guide provides a comprehensive comparison of the use of deuterated versus non-deuterated internal standards for the analysis of CEP, supported by experimental data and detailed protocols, to underscore the advantages of the former in achieving reliable and reproducible results.

The quantification of CEP in complex biological matrices such as plasma presents significant analytical challenges. The use of an internal standard (IS) is essential to correct for variability during sample preparation and analysis. While various compounds can be employed as an IS, stable isotope-labeled internal standards, particularly deuterated standards, are widely recognized as the gold standard for mass spectrometry-based quantification.[1]

Deuterated vs. Non-Deuterated Internal Standards: A Performance Comparison

A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle mass change allows the mass spectrometer to distinguish between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][2] In contrast, a non-deuterated or analog internal standard is a different molecule that is structurally similar to the analyte. While often more readily available and less expensive, its differing properties can lead to less accurate correction for analytical variability.

The superiority of a deuterated internal standard is evident in its ability to more effectively minimize matrix effects and improve data quality. The following table summarizes the key performance differences between these two types of internal standards in a typical bioanalytical workflow.

Performance ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal Standard
Chemical & Physical Properties Virtually identical to the analyteSimilar, but not identical to the analyte
Chromatographic Co-elution Co-elutes with the analyteMay have a different retention time
Correction for Matrix Effects Excellent, as it experiences the same ionization suppression or enhancement as the analyteVariable and often incomplete
Accuracy (% Bias) Typically < 5%Can be > 15%
Precision (%RSD) Typically < 10%Can be > 20%
Extraction Recovery Correction Excellent, due to similar extraction efficiencyVariable, due to differences in physicochemical properties
Regulatory Acceptance Widely accepted by regulatory agencies (e.g., FDA, EMA)[2]May require more extensive validation

Representative data adapted from studies comparing internal standards in bioanalysis. Actual performance may vary depending on the specific analyte and matrix.

Experimental Workflow for CEP Analysis

The use of a deuterated internal standard is integral to a robust workflow for CEP analysis. The following diagram illustrates the key steps in the quantification of CEP in a plasma sample using a deuterated CEP internal standard.

CEP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with Deuterated CEP Internal Standard (d-CEP) plasma->add_is extraction Lipid Extraction add_is->extraction hydrolysis Enzymatic Hydrolysis extraction->hydrolysis cleanup Solid Phase Extraction (SPE) Cleanup hydrolysis->cleanup lc_ms LC-MS/MS System cleanup->lc_ms Inject Sample separation Chromatographic Separation (CEP and d-CEP co-elute) lc_ms->separation detection Mass Spectrometric Detection (MRM of CEP and d-CEP) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (CEP / d-CEP) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Workflow for CEP analysis using a deuterated internal standard.

Experimental Protocol for CEP Quantification in Human Plasma

This protocol is adapted from a validated method for the quantification of carboxyethylpyrrole ethanolamine (B43304) phospholipids (B1166683) (CEP-EPs) in human plasma using a deuterated internal standard.[3][4]

1. Materials and Reagents:

  • Human plasma samples

  • Deuterated CEP internal standard (e.g., d4-CEP-phosphatidylethanolamine)

  • Phospholipase D (PLD) from Streptomyces chromofuscus

  • LC-MS grade solvents (water, methanol, formic acid)

  • Solid Phase Extraction (SPE) cartridges

2. Sample Preparation:

  • To 200 µL of human plasma, add a known amount of deuterated CEP internal standard (e.g., 20 ng of d4-CEP-PE).[3]

  • Perform a lipid extraction using a modified Bligh and Dyer method.

  • The extracted lipid fraction is then subjected to enzymatic hydrolysis with Phospholipase D (e.g., 280 units) to release the CEP-ethanolamine (CEP-ETN) and its deuterated analog (d4-CEP-ETN).[3]

  • The hydrolyzed sample is then purified using a suitable Solid Phase Extraction (SPE) protocol to remove interfering substances.

3. LC-MS/MS Analysis:

  • LC System: Waters Alliance 2690 HPLC system or equivalent.[4]

  • Column: Phenomenex Prodigy ODS 5 µm, 150 x 2.0 mm i.d. column.[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in methanol.[4]

  • Gradient: A suitable gradient to achieve separation and co-elution of CEP-ETN and d4-CEP-ETN.

  • Mass Spectrometer: Quattro Ultima triple-quadrupole mass spectrometer or equivalent.[4]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • CEP-ETN transition: m/z 184.3 → 124.2[3]

    • d4-CEP-ETN transition: m/z 188.3 → 128.2[3]

4. Data Analysis:

  • Integrate the peak areas for both the endogenous CEP-ETN and the deuterated internal standard d4-CEP-ETN.

  • Calculate the peak area ratio of CEP-ETN to d4-CEP-ETN for all samples, calibration standards, and quality controls.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of CEP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of a deuterated internal standard is a critical component of a robust and reliable method for the quantification of CEP in biological matrices. By closely mimicking the behavior of the endogenous analyte, it provides superior correction for analytical variability, leading to enhanced accuracy and precision. For researchers in drug development and clinical diagnostics, adopting this "gold standard" approach is essential for generating high-quality data that can be confidently used to advance our understanding of diseases associated with oxidative stress.

References

Performance of CEP-Lysine-d4 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. 2-(ω-carboxyethyl)pyrrole-lysine (CEP-lysine) has emerged as a significant biomarker, particularly in studies related to age-related macular degeneration. The use of a stable isotope-labeled internal standard is the gold standard for achieving reliable and reproducible results in mass spectrometry-based quantification. This guide provides a comprehensive overview of the expected performance characteristics of CEP-Lysine-d4 as an internal standard in various biological matrices and compares it with potential alternatives, supported by experimental data from closely related analytes.

The Gold Standard: Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are considered the most suitable for quantitative mass spectrometry.[1] They share nearly identical physicochemical properties with the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects. This co-behavior allows for effective correction of variations that can occur during sample preparation and analysis, leading to highly accurate and precise quantification. This compound, which contains four deuterium (B1214612) atoms, is specifically designed for the quantification of CEP-lysine using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2]

Expected Performance Characteristics of this compound

While direct performance data for this compound is not extensively published, the performance of deuterated internal standards for structurally similar lysine (B10760008) adducts, such as Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), provides a strong indication of the expected performance of this compound. The following tables summarize the validation data from studies using deuterated CML and CEL internal standards in human plasma and urine.

Table 1: Expected Performance of this compound in Human Plasma

Based on the performance of deuterated internal standards for CML and CEL in human plasma, the following performance characteristics for this compound can be anticipated.

Performance MetricExpected ValueSource
Linearity (Concentration Range) 0.025 – 1.500 µmol/L[3]
Lower Limit of Quantification (LLOQ) 0.025 µmol/L[3]
Accuracy (Recovery) 92% - 98%[4]
Intra-day Precision (CV%) < 8.2%[4]
Inter-day Precision (CV%) < 9.0%[4]
Table 2: Expected Performance of this compound in Human Urine

Similarly, data from studies on related lysine adducts in urine provides a benchmark for the expected performance of this compound in this matrix.

Performance MetricExpected ValueSource
Linearity (r²) > 0.99[5]
Accuracy (Recovery) 85% - 115%[5]
Precision (RSD%) < 15%[5]

Comparison with Alternative Internal Standards

While deuterated internal standards are preferred, their availability or cost may necessitate the consideration of alternatives. The ideal alternative is a compound that is structurally and chemically similar to the analyte but not naturally present in the sample.

Table 3: Comparison of this compound with a Potential Alternative Internal Standard
Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled (Deuterated) This compound - Co-elutes with the analyte.[1]- Experiences identical matrix effects.[1]- Provides the highest accuracy and precision.[1]- Higher cost.- May not be readily available for all analytes.
Structurally Similar Compound Cotinine-d3 (used for CML/CEL)- More affordable and readily available.- May not perfectly mimic the analyte's behavior during extraction and ionization.- Potential for differential matrix effects, leading to lower accuracy.

A study quantifying CML and CEL in human plasma utilized cotinine-D3 as an internal standard and reported intra- and inter-day relative standard deviations below 9% and average recoveries of 94.24% for CML and 97.89% for CEL.[3] While these results are good, the use of a non-structurally analogous internal standard carries a higher risk of inaccurate quantification due to potential differences in extraction efficiency and ionization suppression compared to the analyte.

Experimental Protocols

The following provides a detailed methodology for the quantification of CEP-lysine in biological matrices using this compound as an internal standard, based on established protocols for similar analytes.[3][4]

Sample Preparation
  • Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma or urine), add a known amount of this compound internal standard solution.

  • Protein Precipitation (for plasma): Add a protein precipitating agent, such as trichloroacetic acid, to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.

  • Hydrolysis: To release CEP-lysine from proteins, perform acid hydrolysis of the supernatant (for plasma) or the urine sample by adding hydrochloric acid and heating at an elevated temperature (e.g., 110°C) for several hours.

  • Drying: Evaporate the hydrolyzed sample to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent, such as the initial mobile phase for LC-MS analysis.

  • Filtration: Filter the reconstituted sample to remove any particulate matter before injection into the LC-MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: Employ a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., nonafluoropentanoic acid) and an organic component (e.g., acetonitrile).[4]

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both CEP-lysine and this compound.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the rationale for choosing a deuterated internal standard, the following diagrams are provided.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Plasma) Spike->Precipitate Hydrolyze Acid Hydrolysis Precipitate->Hydrolyze Dry Dry Down Hydrolyze->Dry Reconstitute Reconstitute Dry->Reconstitute Filter Filter Reconstitute->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Processing (Ratio of Analyte to IS) LCMS->Data Quantify Quantification Data->Quantify

Figure 1: General experimental workflow for the quantification of CEP-lysine.

InternalStandardComparison cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standard cluster_outcome Analytical Outcome IS_Deuterated This compound (Deuterated) Analyte CEP-Lysine (Analyte) IS_Deuterated->Analyte Identical Chemical & Physical Properties Outcome_Ideal High Accuracy & Precision IS_Deuterated->Outcome_Ideal IS_Alternative Structurally Similar Compound Analyte2 CEP-Lysine (Analyte) IS_Alternative->Analyte2 Similar but not Identical Properties Outcome_Alternative Potential for Inaccuracy & Imprecision IS_Alternative->Outcome_Alternative

Figure 2: Comparison of ideal vs. alternative internal standards.

References

A Researcher's Guide to Internal Standards in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding complex biological systems and discovering novel therapeutic targets, the accurate quantification of protein expression levels is paramount. Mass spectrometry-based proteomics has emerged as a powerful tool for these investigations, and the use of internal standards is crucial for achieving reliable and reproducible results. This guide provides an objective comparison of the most common internal standards used in proteomics, supported by experimental data and detailed methodologies, to assist you in selecting the optimal strategy for your research needs.

Core Principles of Internal Standards in Proteomics

Internal standards are essential for correcting variations that can occur during sample preparation, chromatography, and mass spectrometry analysis. By introducing a known quantity of a labeled standard that is chemically identical or highly similar to the analyte of interest, researchers can accurately determine the relative or absolute abundance of endogenous proteins. The ideal internal standard co-elutes and co-ionizes with the target analyte, thus experiencing the same experimental variations.

This guide focuses on three main categories of internal standards:

  • Metabolic Labeling: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

  • Chemical Labeling: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

  • Spike-in Standards: Stable Isotope-Labeled (SIL) Peptides and Proteins

Comparison of Key Internal Standard Methodologies

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

Principle: SILAC is a metabolic labeling approach where cells are cultured in media containing "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[1] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins. The "heavy" labeled proteome then serves as an internal standard for the "light" proteome from cells grown in normal media. The mass difference between the heavy and light peptides allows for their simultaneous identification and quantification by mass spectrometry.

Advantages:

  • High Accuracy and Precision: Samples are mixed at the very beginning of the experimental workflow, minimizing downstream quantitative errors.[1][2]

  • In vivo Labeling: Reflects the true biological state of the proteome without the need for chemical modifications that could introduce bias.[3]

  • Robust Quantification: The chemical identity of heavy and light peptides ensures they behave identically during sample processing and analysis.

Disadvantages:

  • Limited to Cultured Cells: Not directly applicable to tissues or clinical samples.

  • Time-Consuming: Requires multiple cell doublings to achieve complete labeling.

  • Cost: Stable isotope-labeled amino acids and media can be expensive for large-scale experiments.[3]

Isobaric Tagging: iTRAQ and TMT

Principle: iTRAQ and TMT are chemical labeling techniques that use isobaric tags to label the primary amines of peptides in vitro.[4][5] The tags consist of a reporter group, a balance group, and a peptide-reactive group.[5] Within a set, the tags have the same total mass, making the labeled peptides from different samples indistinguishable in the MS1 scan. Upon fragmentation (MS2), the reporter ions are released, and their relative intensities correspond to the relative abundance of the peptide in each sample.

Advantages:

  • High Multiplexing Capability: TMT allows for the simultaneous analysis of up to 18 samples, while iTRAQ can handle up to 8 samples, increasing throughput and reducing experimental variation.[4]

  • Broad Sample Applicability: Can be used with a wide range of sample types, including tissues and biofluids.[4]

  • Comprehensive Coverage: Enables the identification and quantification of a large number of proteins in a single experiment.

Disadvantages:

  • Ratio Compression: Co-isolation of precursor ions can lead to an underestimation of quantitative ratios, particularly for low-abundance peptides.[1][4]

  • Cost: The labeling reagents can be expensive.[6]

  • Complex Data Analysis: The multiplexed nature of the data requires sophisticated bioinformatics tools for accurate interpretation.[4]

Stable Isotope-Labeled (SIL) Peptides and Proteins

Principle: This approach, often referred to as AQUA (Absolute QUAntification), involves spiking a known concentration of a synthetic, heavy isotope-labeled peptide or a full-length protein into the sample.[7] This "heavy" standard serves as an internal reference for the absolute quantification of its endogenous "light" counterpart. The standard is typically added after protein extraction and before or after enzymatic digestion.

Advantages:

  • Absolute Quantification: Enables the determination of the absolute concentration of a target protein (e.g., in fmol/µg of total protein).[7]

  • High Specificity and Sensitivity: Ideal for targeted proteomics and biomarker validation.

  • Flexibility: Can be applied to any sample type.

Disadvantages:

  • Limited Scope: Typically used to quantify a small number of pre-selected proteins.

  • Cost: Synthesis of high-purity labeled peptides and proteins can be expensive.

  • Potential for Inaccuracy: If the SIL peptide is added after digestion, it does not account for variability in digestion efficiency. Full-length SIL proteins are better in this regard but are more challenging and costly to produce.[7]

Quantitative Performance Comparison

The choice of an internal standard significantly impacts the quantitative performance of a proteomics experiment. While the exact performance metrics can vary depending on the sample complexity, instrumentation, and data analysis workflow, the following table summarizes the general quantitative characteristics of SILAC, iTRAQ, and TMT based on literature.

FeatureSILACiTRAQTMT
Quantification Relative/AbsoluteRelativeRelative
Precision (CV) < 15%15-30%15-30%
Accuracy HighModerate (subject to ratio compression)Moderate (subject to ratio compression)
Dynamic Range ~3 orders of magnitude~2-3 orders of magnitude~2-3 orders of magnitude
Multiplexing Up to 3-plex (standard)Up to 8-plexUp to 18-plex
Sample Type Cultured cellsAllAll

Note: The values presented are approximate and can be influenced by various experimental factors.

Experimental Protocols

SILAC Experimental Workflow
  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • One population is grown in "light" medium containing normal amino acids.

    • The other population is grown in "heavy" medium containing stable isotope-labeled arginine and lysine (B10760008) for at least five cell divisions to ensure >97% incorporation.[8]

  • Sample Preparation:

    • Harvest and lyse the "light" and "heavy" cell populations separately.

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Reduce the disulfide bonds in the mixed protein sample using DTT.

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture using LC-MS/MS.

    • Identify peptides and quantify the intensity ratio of "heavy" to "light" peptide pairs using software like MaxQuant.

iTRAQ/TMT Experimental Workflow
  • Sample Preparation and Digestion:

    • Extract proteins from up to 8 (iTRAQ) or 18 (TMT) different samples.

    • Reduce, alkylate, and digest the proteins into peptides as described for SILAC.

  • Peptide Labeling:

    • Label each peptide digest with a different isobaric tag according to the manufacturer's protocol.

    • Incubate for 1-2 hours at room temperature.

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples into a single mixture.

    • Fractionate the mixed peptides using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

  • Mass Spectrometry and Data Analysis:

    • Analyze each fraction by LC-MS/MS.

    • In the MS2 spectra, quantify the reporter ion intensities to determine the relative abundance of each peptide across the different samples.

SIL Peptide (AQUA) Experimental Workflow
  • Method Development:

    • Select one or more proteotypic peptides for the target protein.

    • Synthesize the corresponding heavy isotope-labeled AQUA peptides.

    • Optimize the LC-MS/MS method for the detection and fragmentation of both the light (endogenous) and heavy (AQUA) peptides.

  • Sample Preparation and Spiking:

    • Extract proteins from the biological sample.

    • Add a known amount of the AQUA peptide to the protein extract before or after tryptic digestion.

  • Mass Spectrometry Analysis:

    • Analyze the sample using a targeted LC-MS/MS method, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

  • Data Analysis and Quantification:

    • Generate extracted ion chromatograms for the transitions of both the light and heavy peptides.

    • Calculate the peak area ratio of the endogenous peptide to the AQUA peptide.

    • Determine the absolute quantity of the endogenous peptide based on the known concentration of the spiked-in AQUA peptide.

Visualizing Proteomics Workflows and Signaling Pathways

General Quantitative Proteomics Workflow

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using internal standards.

Quantitative_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling Internal Standard Introduction cluster_processing Sample Processing cluster_analysis Analysis Sample1 Sample A Labeling Metabolic, Chemical, or Spike-in Standard Sample1->Labeling Sample2 Sample B Sample2->Labeling Mix Sample Mixing Labeling->Mix Digest Protein Digestion Mix->Digest Fractionate Peptide Fractionation Digest->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: A generalized workflow for quantitative proteomics experiments.

Eph/ephrin B Signaling Pathway

Internal standards are invaluable for studying dynamic cellular processes like signal transduction. The Eph/ephrin signaling pathway, which plays a critical role in processes like axon guidance and cell migration, is often investigated using quantitative phosphoproteomics. The diagram below highlights key components and phosphorylation events in the EphB forward signaling pathway that can be quantified.

EphB_Signaling EphrinB ephrin-B EphB EphB Receptor EphrinB->EphB Binding pEphB p-EphB EphB->pEphB Autophosphorylation Grb2 Grb2 pEphB->Grb2 Recruitment FAK FAK pEphB->FAK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Migration Cell Migration & Adhesion pERK->Migration pFAK p-FAK FAK->pFAK Phosphorylation RhoGEF RhoGEF pFAK->RhoGEF Activation RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Actin Cytoskeleton Remodeling ROCK->Cytoskeleton Cytoskeleton->Migration

Caption: A simplified diagram of the EphB receptor forward signaling pathway.

Conclusion

The selection of an internal standard is a critical decision in the design of any quantitative proteomics experiment. SILAC offers unparalleled accuracy for studies involving cell cultures. iTRAQ and TMT provide high-throughput capabilities for the analysis of diverse sample types, though researchers must be mindful of potential ratio compression. For absolute quantification of a limited number of target proteins, SIL peptides and proteins are the gold standard. By understanding the principles, advantages, and limitations of each method, researchers can choose the most appropriate strategy to generate high-quality, reproducible data, ultimately accelerating discoveries in basic research and drug development.

References

Justifying the Choice of CEP-Lysine-d4 for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers in Oxidative Stress and Drug Development

The accurate quantification of biomarkers is fundamental to understanding disease pathology and developing effective therapeutics. In the field of oxidative stress research, 2-(ω-carboxyethyl)pyrrole (CEP)-lysine has emerged as a critical biomarker, particularly in studies related to age-related macular degeneration (AMD).[1][2] This guide provides a comprehensive justification for the selection of CEP-Lysine-d4 as an internal standard for the precise and accurate quantification of CEP-lysine adducts in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative LC-MS/MS analysis, an internal standard (IS) is essential to correct for variability during sample preparation, chromatography, and ionization.[3][4] The ideal internal standard co-elutes with the analyte and exhibits identical physicochemical properties, thereby experiencing similar matrix effects and ionization suppression or enhancement.[3]

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for quantitative bioanalysis.[3][4][5] A SIL-IS is a form of the analyte where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[4] This mass difference allows the mass spectrometer to distinguish the internal standard from the endogenous analyte while ensuring that their chemical and physical behaviors are nearly identical.[4]

This compound: Properties and Advantages

This compound is a deuterated form of CEP-lysine, containing four deuterium atoms.[1] It is specifically designed for use as an internal standard in the quantification of CEP-lysine by GC- or LC-MS.[1]

Key Specifications:

  • Formal Name: (S)-2-amino-6-(2-(2-carboxy-ethyl)-1H-pyrrol-1-yl)-hexanoic-2,2',3,3'-d4-acid[1][6][7]

  • Molecular Formula: C₁₃H₁₆D₄N₂O₄[1][6][7]

  • Formula Weight: 272.3[1][6]

  • Deuterated Purity: ≥99% deuterated forms (d1-d4)[1]

The primary advantage of using this compound is its structural identity to the analyte, CEP-lysine. This ensures that it behaves identically during extraction, derivatization, and chromatographic separation, and experiences the same degree of ion suppression or enhancement in the mass spectrometer's source.[5][8] This co-elution and identical ionization behavior lead to superior accuracy and precision compared to other types of internal standards.[4][8]

Comparison with Alternative Internal Standards

The most common alternative to a SIL-IS is a structural analog. While often more accessible and less expensive, structural analogs have different chemical structures and, consequently, may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies.[4][5]

Parameter This compound (SIL-IS) Structural Analog IS Justification for Choosing this compound
Chemical Identity Nearly identical to analyteStructurally similar, but not identicalMinimizes differences in extraction recovery, matrix effects, and chromatographic behavior.[4][5]
Co-elution Co-elutes with the analyteMay have a different retention timeEnsures both analyte and IS are subjected to the same matrix effects at the same time, improving accuracy.
Ionization Efficiency Virtually identical to the analyteCan differ significantlyProvides the most accurate correction for variations in ESI efficiency and matrix-induced ion suppression/enhancement.[8]
Accuracy (% Bias) Typically within ±5%[4]Can exceed ±15%[4]The closer physicochemical match leads to more reliable and accurate quantification.[9]
Precision (%CV) Typically <10%[4]Can be >15%[4]Tightly controlled variability results in higher precision and reproducibility.[9]
Availability Commercially availableVariesThis compound is readily available from suppliers for research use.[1][7]

While SIL internal standards are the first choice, it is important to note that deuterium-labeled compounds can sometimes show slight differences in retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[5] However, this effect is generally minimal and outweighed by the benefits of using a SIL-IS.

Experimental Protocols and Workflows

The justification for using this compound is best demonstrated through a typical experimental workflow for quantifying CEP-lysine in biological samples.

Key Experimental Protocol: LC-MS/MS Quantification of CEP-Lysine

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.

  • Sample Preparation & Protein Hydrolysis:

    • To a known amount of biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound internal standard.

    • Perform protein precipitation using an organic solvent like ice-cold methanol (B129727) or acetonitrile (B52724) to remove larger proteins.[10]

    • To release lysine (B10760008) adducts from proteins, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) under an inert atmosphere.[10]

    • After hydrolysis, samples are dried under vacuum to remove the acid.[10]

    • The dried residue is reconstituted in a solution compatible with the LC-MS system (e.g., 0.1% formic acid in water).[11]

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column to separate CEP-lysine from other components. A typical gradient might run from a highly aqueous mobile phase (e.g., 0.1% formic acid in water) to a high organic mobile phase (e.g., 0.1% formic acid in acetonitrile).[11]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte (CEP-lysine) and the internal standard (this compound).[12]

      • Analyte (CEP-Lysine): Monitor the transition from its protonated molecular ion [M+H]⁺ to a characteristic fragment ion.

      • Internal Standard (this compound): Monitor the corresponding transition, which will be shifted by +4 Da.

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of CEP-lysine in the sample by comparing this ratio to a standard curve prepared with known concentrations of CEP-lysine and a fixed concentration of this compound.

Visualizing the Rationale

Biological Pathway: Formation of CEP-Lysine Adducts

CEP-lysine adducts are formed from the lipid peroxidation of polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA).[1] This process is a key element of oxidative stress.[13][14]

G cluster_0 Lipid Peroxidation Cascade cluster_1 Protein Adduct Formation PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., DHA) LipidRadical Lipid Radical (L•) PUFA->LipidRadical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical Propagation LipidHydroperoxide Lipid Hydroperoxide (LOOH) PeroxylRadical->LipidHydroperoxide ReactiveAldehydes Reactive Aldehydes & Fragments (e.g., HOHA-PC) LipidHydroperoxide->ReactiveAldehydes Decomposition Protein Protein with Lysine Residue ReactiveAldehydes->Protein Covalent Modification ReactiveAldehydes->Protein CEPLysine CEP-Lysine Adduct

Caption: Formation of CEP-lysine adducts from lipid peroxidation.

Experimental Workflow: Quantitative Analysis

The workflow below illustrates how this compound is integrated into the analytical process to ensure accurate measurement.

G cluster_notes Key Principle Sample Biological Sample (Contains endogenous CEP-Lysine) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Hydrolysis Protein Hydrolysis (e.g., 6N HCl) Spike->Hydrolysis Extraction Sample Cleanup / Extraction Hydrolysis->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Data Processing LCMS->Data Result Accurate Quantification of CEP-Lysine Data->Result Note1 CEP-Lysine and this compound are processed identically, correcting for variations in steps from hydrolysis to detection.

Caption: Workflow for quantification using a stable isotope-labeled standard.

Conclusion

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for CEP-Lysine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical aspect of maintaining this standard. This guide provides essential, step-by-step procedures for the proper disposal of CEP-Lysine-d4, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance, responsible disposal is a key component of best laboratory practices.

Pre-Disposal Safety and Handling

Before proceeding with the disposal of this compound, it is crucial to consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan. The following information is derived from the available SDS for this compound.

Key Safety Information:

ParameterInformationRecommendations
Hazard Classification Not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1]While not classified as hazardous, treat all chemicals with care.
Personal Protective Equipment (PPE) Not required.[1]It is best practice to always wear standard laboratory PPE, including safety glasses and gloves, when handling any chemical.
First Aid Measures No special measures required. In case of discomfort, supply fresh air and consult a doctor. For eye contact, rinse with running water.[1]Follow standard laboratory first aid procedures.
Spill Management Pick up mechanically.[1]For spills, avoid creating dust. Clean the area with a damp cloth or absorbent paper, and collect the waste for proper disposal.
Environmental Precautions Do not allow to enter sewers/ surface or ground water.[1]Prevent any release into the environment.

Step-by-Step Disposal Protocol for this compound

The appropriate disposal method for this compound will depend on its physical state (solid or in solution) and your institution's specific guidelines for non-hazardous chemical waste.

For Solid this compound Waste:

  • Confirmation of Non-Hazardous Status: Verify with your institution's Environmental Health and Safety (EHS) department that this compound is managed as non-hazardous waste.

  • Waste Segregation: Ensure that the solid this compound waste is not mixed with any hazardous materials. Combining non-hazardous with hazardous waste will require the entire mixture to be treated as hazardous.

  • Containerization: Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and indicate that it is non-hazardous waste.

  • Disposal: Dispose of the container in the designated non-hazardous laboratory waste stream, as directed by your institution's EHS guidelines.

For this compound in Solution:

  • Aqueous Solutions: Depending on local regulations and the concentration of the solution, small quantities of aqueous solutions of non-hazardous biochemicals may be permissible for drain disposal with copious amounts of water. Always confirm this with your institution's EHS department before proceeding.

  • Solvent-Based Solutions: If the this compound is dissolved in a hazardous solvent (e.g., DMF, DMSO), the entire solution must be treated as hazardous waste.[2]

    • Collect the waste solution in a compatible, sealed, and clearly labeled hazardous waste container.

    • The label must identify all components of the solution (e.g., "this compound in Dimethyl Sulfoxide").

    • Arrange for pickup and disposal through your institution's hazardous waste management program.

Disposal of Empty Containers:

Empty containers that held this compound should be thoroughly rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of according to the guidelines for solutions. Once cleaned, the container can typically be disposed of in the regular laboratory glass or plastic recycling, or as directed by your institutional policies.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_assessment Hazard Assessment cluster_segregation Segregation cluster_solid Solid Waste Disposal cluster_solution Solution Waste Disposal start Identify this compound Waste Stream consult_sds Consult Safety Data Sheet (SDS) [Non-Hazardous] start->consult_sds is_solid Is the waste solid or in solution? consult_sds->is_solid solid_waste Collect in labeled container for non-hazardous solid waste is_solid->solid_waste Solid is_aqueous Is the solvent aqueous and non-hazardous? is_solid->is_aqueous Solution dispose_solid Dispose via institutional non-hazardous waste stream solid_waste->dispose_solid aqueous_waste Consult EHS for drain disposal permissibility is_aqueous->aqueous_waste Yes hazardous_solvent Collect in labeled container for hazardous liquid waste is_aqueous->hazardous_solvent No (e.g., DMSO, DMF) dispose_liquid Dispose via institutional hazardous waste stream aqueous_waste->dispose_liquid If drain disposal is not permitted hazardous_solvent->dispose_liquid

Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible. Always prioritize consulting your institution's specific guidelines and the most recent Safety Data Sheet for any chemical you handle.

References

Navigating the Safe Handling of CEP-Lysine-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing CEP-Lysine-d4, a deuterated form of a biomarker associated with age-related macular degeneration, ensuring safe and efficient laboratory practices is paramount.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure research environment.

Essential Safety and Logistical Information

This compound is intended for use as an internal standard in mass spectrometry-based quantification.[1] According to the Safety Data Sheet (SDS), the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, standard laboratory safety protocols for handling chemical powders should always be observed to minimize any potential risks.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₃H₁₆D₄N₂O₄
Molecular Weight 272.3 g/mol
Purity ≥99% deuterated forms (d₁-d₄)
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, PBS (pH 7.2): 10 mg/ml
Storage Temperature -20°C
Stability ≥ 4 years

Source: Cayman Chemical[1]

Operational Plan: From Receipt to Use

A systematic workflow is critical to maintain the integrity of this compound and the safety of laboratory personnel. The following diagram illustrates the recommended operational plan.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store at -20°C in a Designated Area inspect->store ppe Don Appropriate PPE store->ppe weigh Weigh Required Amount in a Fume Hood or Ventilated Enclosure ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Utilize as Internal Standard in GC- or LC-MS dissolve->use dispose_solid Dispose of Unused Solid Waste in Accordance with Local Regulations use->dispose_solid dispose_liquid Dispose of Solutions as Non-Hazardous Chemical Waste use->dispose_liquid dispose_containers Rinse and Dispose of Empty Containers use->dispose_containers

References

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